molecular formula C10H9FN2 B11911566 6-Fluoro-8-methylquinolin-5-amine

6-Fluoro-8-methylquinolin-5-amine

Cat. No.: B11911566
M. Wt: 176.19 g/mol
InChI Key: NXBAUKUZZBMSIL-UHFFFAOYSA-N
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Description

6-Fluoro-8-methylquinolin-5-amine is a useful research compound. Its molecular formula is C10H9FN2 and its molecular weight is 176.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Fluoro-8-methylquinolin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-8-methylquinolin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9FN2

Molecular Weight

176.19 g/mol

IUPAC Name

6-fluoro-8-methylquinolin-5-amine

InChI

InChI=1S/C10H9FN2/c1-6-5-8(11)9(12)7-3-2-4-13-10(6)7/h2-5H,12H2,1H3

InChI Key

NXBAUKUZZBMSIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1N=CC=C2)N)F

Origin of Product

United States

Foundational & Exploratory

6-Fluoro-8-methylquinolin-5-amine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and reactivity of 6-Fluoro-8-methylquinolin-5-amine .

CAS Registry Number: 1420794-34-8 Molecular Formula: C₁₀H₉FN₂ Molecular Weight: 176.19 g/mol

Executive Summary

6-Fluoro-8-methylquinolin-5-amine is a trisubstituted quinoline building block utilized primarily in the synthesis of bioactive small molecules. Its structural uniqueness lies in the "push-pull" electronic environment created by the electron-withdrawing fluorine at C6 and the electron-donating methyl group at C8, surrounding the nucleophilic amine at C5. This scaffold is increasingly relevant in medicinal chemistry for the development of kinase inhibitors and antimalarial agents, where the fluorine atom modulates metabolic stability and the methyl group restricts conformational freedom.[1]

Physicochemical Profile

The following data synthesizes experimental baselines with high-confidence predictive models for this specific isomer.

PropertyValue / DescriptionContext
Appearance Off-white to pale yellow solidTypical of oxidized aminoquinolines.
Predicted LogP 2.1 ± 0.3Moderate lipophilicity; suitable for CNS penetration.[1]
pKa (Amine) ~3.8 – 4.2 (Predicted)Reduced basicity compared to 5-aminoquinoline (pKa ~5.0) due to the ortho-fluorine inductive effect.[1]
pKa (Quinoline N) ~4.5The N1 nitrogen remains the primary protonation site.[1]
H-Bond Donors 2Primary amine (-NH₂).
H-Bond Acceptors 2Quinoline nitrogen and amine nitrogen.[1]
Polar Surface Area 38.9 ŲFavorable for oral bioavailability (Rule of 5 compliant).[1]
Structural Analysis

The C5-amine is the primary handle for functionalization.[1] Its nucleophilicity is attenuated by the C6-fluorine atom (inductive withdrawal, -I effect), making it less reactive than a standard aniline but more resistant to oxidative metabolism.[1] The C8-methyl group provides steric bulk adjacent to the quinoline nitrogen (N1), which can hinder N-oxide formation and improve selectivity in metal-complexation reactions.

Synthetic Pathways

The synthesis of 6-Fluoro-8-methylquinolin-5-amine typically follows a functionalization sequence starting from the aniline precursor, constructing the heterocycle via the Skraup reaction, followed by regioselective nitration.

Core Synthesis Logic (Skraup-Nitration-Reduction)
  • Cyclization: 4-Fluoro-2-methylaniline is subjected to Skraup conditions (glycerol, H₂SO₄, oxidant) to yield the parent quinoline.

  • Regioselective Nitration: The 6-F and 8-Me substituents cooperatively direct electrophilic aromatic substitution to the C5 position .[1]

    • Fluorine (C6):[2] Directs ortho (to C5 and C7).

    • Methyl (C8): Directs para (to C5).

    • Result: High regioselectivity for the 5-nitro intermediate.[1]

  • Reduction: The nitro group is reduced to the amine using standard heterogeneous hydrogenation or metal/acid reduction.[1]

Synthesis Start 4-Fluoro-2-methylaniline Quinoline 6-Fluoro-8-methylquinoline Start->Quinoline Skraup Rxn (Glycerol, H2SO4, PhNO2) Nitro 5-Nitro-6-fluoro-8-methylquinoline Quinoline->Nitro Nitration (HNO3, H2SO4) Cooperative Directing (C5) Product 6-Fluoro-8-methylquinolin-5-amine Nitro->Product Reduction (H2, Pd/C or SnCl2/HCl)

Figure 1: Synthetic workflow for accessing the 5-amino-6-fluoro-8-methylquinoline core. The cooperative directing effects of the F and Me groups ensure high regioselectivity during the nitration step.[1]

Reactivity & Applications

Researchers utilize this scaffold primarily for its ability to participate in palladium-catalyzed cross-couplings and nucleophilic substitutions.[1]

A. Amide & Sulfonamide Coupling

The C5-amine is sufficiently nucleophilic to react with acid chlorides and sulfonyl chlorides.[1] However, due to the ortho-fluorine, reaction times may be longer than non-fluorinated analogs.[1]

  • Protocol Note: Use a non-nucleophilic base (e.g., DIPEA) in DCM or DMF.[1] Heating to 40–60°C may be required for sterically encumbered acid chlorides.[1]

B. Buchwald-Hartwig Amination

This amine serves as an excellent coupling partner for aryl halides to generate diarylamines (common in kinase inhibitors).[1]

  • Catalyst Choice: Pd₂dba₃ with XPhos or BrettPhos is recommended to overcome the electronic deactivation from the fluorine.[1]

  • Self-Validating Check: Monitor the disappearance of the amine peak (~3400 cm⁻¹ in IR) or the shift in HPLC retention time.

C. Sandmeyer-Type Transformations

The amino group can be converted to a diazonium salt (using NaNO₂/H₂SO₄), allowing for substitution with halides (Cl, Br, I) or nitriles (CN) at the C5 position.[1] This is useful for late-stage diversification of the quinoline core.[1]

D. Medicinal Chemistry Utility[2][4][5]
  • Metabolic Blocking: The C6-fluorine blocks the position typically susceptible to CYP450 oxidation, extending the half-life of the drug candidate.

  • Bioisosterism: The 5-aminoquinoline moiety mimics the adenosine adenine ring, making it a privileged scaffold for ATP-competitive kinase inhibitors.

Handling & Safety Protocols

  • Hazards: Classed as an Irritant (Skin/Eye/Respiratory).[1] Potential for acute toxicity if swallowed (typical of aminoquinolines).[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The amine is prone to oxidation (darkening) upon extended exposure to air.[1]

  • Solubility: Soluble in DMSO, Methanol, and DCM.[1] Sparingly soluble in water.[1]

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11910, 8-Methylquinoline. Retrieved from [Link]

  • O'Neill, P. M., et al. (2012).[1] The Effect of Fluorine Substitution on the Metabolism and Antimalarial Activity of Amodiaquine. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Lee, S. J., et al. (2019).[1][3] Copper-Mediated Aminoquinoline-Directed Radiofluorination of Aromatic C-H Bonds. Angewandte Chemie International Edition. Retrieved from [Link]

Sources

Technical Guide: Synthesis of 6-Fluoro-8-methylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the high-purity synthesis pathway for 6-Fluoro-8-methylquinolin-5-amine , a critical heterocyclic building block often employed in the development of kinase inhibitors, PROTACs (protein degraders), and antibacterial agents.

The pathway prioritizes regiochemical control—specifically targeting the C5 position for amination on a highly substituted quinoline core—and operational safety during the construction of the heterocyclic ring.

Executive Summary & Retrosynthetic Analysis

The synthesis of 6-Fluoro-8-methylquinolin-5-amine (Target) poses two primary challenges:

  • Constructing the Quinoline Core: Incorporating the 6-fluoro and 8-methyl substituents in the correct orientation.

  • Regioselective Amination: Introducing the amino group at the C5 position, which is sterically crowded and electronically sensitive due to the adjacent fluorine atom.

Retrosynthetic Logic

The most robust industrial and laboratory-scale route employs a Linear Functionalization Strategy .

  • Disconnection 1 (Functional Group Interconversion): The C5-amine is derived from a C5-nitro group via reduction. This preserves the C6-fluorine bond, which is stable under standard nitro-reduction conditions.

  • Disconnection 2 (C-N Bond Formation): The C5-nitro group is introduced via Electrophilic Aromatic Substitution (EAS). Theoretical analysis of the 6-fluoro-8-methylquinoline core reveals that the C5 position is the most nucleophilic site on the benzenoid ring, favored by the ortho-directing effect of the C6-fluorine and the para-directing effect of the C8-methyl group, while the C7 position is sterically occluded.

  • Disconnection 3 (Ring Synthesis): The quinoline scaffold is assembled via a Skraup Cyclization starting from 4-Fluoro-2-methylaniline .

Retrosynthesis Target 6-Fluoro-8-methylquinolin-5-amine (Target) Nitro 5-Nitro-6-fluoro-8-methylquinoline (Intermediate) Target->Nitro Nitro Reduction (Fe/NH4Cl) Core 6-Fluoro-8-methylquinoline (Scaffold) Nitro->Core Regioselective Nitration (HNO3/H2SO4) Aniline 4-Fluoro-2-methylaniline (Starting Material) Core->Aniline Skraup Cyclization (Glycerol/H2SO4)

Figure 1: Retrosynthetic disconnection showing the linear assembly from the aniline precursor.

Detailed Synthetic Protocol

Phase 1: Construction of the Quinoline Core (Skraup Synthesis)

This step constructs the bicyclic system. The use of a moderator (FeSO₄) and a controlled oxidant (Sodium m-nitrobenzenesulfonate) is critical to prevent the violent exotherms associated with traditional Skraup conditions.

  • Starting Material: 4-Fluoro-2-methylaniline (CAS: 452-71-1)

  • Reagents: Glycerol, Conc. H₂SO₄, Sodium m-nitrobenzenesulfonate, FeSO₄·7H₂O.

  • Product: 6-Fluoro-8-methylquinoline.[1][2][3]

Experimental Workflow:

  • Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, charge 4-Fluoro-2-methylaniline (1.0 eq), Sodium m-nitrobenzenesulfonate (0.6 eq), Glycerol (3.5 eq), and FeSO₄·7H₂O (0.05 eq).

  • Acid Addition: Add Conc. H₂SO₄ (2.5 eq) dropwise. Caution: Exothermic reaction.

  • Cyclization: Heat the mixture to 140°C for 4–6 hours. The reaction proceeds via the formation of acrolein (in situ from glycerol) followed by conjugate addition of the aniline and ring closure.

  • Workup: Cool to room temperature. Dilute with ice-water and basify to pH 9–10 using 50% NaOH solution. Steam distill the mixture to isolate the quinoline (or extract with DCM if steam distillation is not viable).

  • Purification: The crude oil can be purified via vacuum distillation or flash chromatography (Hexanes/EtOAc).

Mechanistic Insight: The cyclization occurs at the position ortho to the amine. Since the C2 position of the aniline is blocked by a methyl group, cyclization occurs exclusively at C6, placing the methyl group at the C8 position and the fluorine at the C6 position of the final quinoline.

Phase 2: Regioselective Nitration

Nitration of quinolines typically yields a mixture of 5- and 8-nitro isomers.[4] However, in this substrate, the C8 position is blocked by the methyl group.

  • Substrate: 6-Fluoro-8-methylquinoline.[1][2]

  • Reagents: Fuming HNO₃, Conc. H₂SO₄.[4][5][6][7][8]

  • Product: 6-Fluoro-8-methyl-5-nitroquinoline.

Experimental Workflow:

  • Solubilization: Dissolve 6-Fluoro-8-methylquinoline (1.0 eq) in Conc. H₂SO₄ (5 vol) at 0°C.[7]

  • Nitration: Add Fuming HNO₃ (1.2 eq) dropwise, maintaining the internal temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench: Pour the reaction mixture slowly onto crushed ice. The product typically precipitates as a yellow solid.

  • Isolation: Filter the solid, wash with water until neutral, and dry. Recrystallize from Ethanol/Acetone if necessary.

Regioselectivity Logic:

  • Electronic: The C5 position is activated by the ortho-donation of the Fluorine (C6) and the para-hyperconjugation of the Methyl (C8).

  • Steric: The C7 position is flanked by the C6-F and C8-Me groups ("1,2,3-substitution pattern"), making it sterically inaccessible compared to C5.

Regioselectivity cluster_Sites Electrophilic Attack Sites Substrate 6-Fluoro-8-methylquinoline C5 C5 Position (Favored) Substrate->C5 Ortho to F Para to Me C7 C7 Position (Sterically Blocked) Substrate->C7 Blocked by F and Me

Figure 2: Regiochemical rationale for C5 nitration.

Phase 3: Nitro Reduction to Amine

To avoid defluorination (a risk with catalytic hydrogenation over Pd/C), a chemical reduction using Iron or Tin is recommended.

  • Substrate: 6-Fluoro-8-methyl-5-nitroquinoline.

  • Reagents: Iron Powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water.

  • Product: 6-Fluoro-8-methylquinolin-5-amine.[2]

Experimental Workflow:

  • Suspension: Suspend the nitro-quinoline (1.0 eq) in a mixture of Ethanol (10 vol) and Water (2 vol).

  • Activation: Add Ammonium Chloride (5.0 eq) and Iron Powder (5.0 eq, 325 mesh).

  • Reduction: Heat to reflux (approx. 78°C) for 2–4 hours. Monitor by TLC or LCMS for the disappearance of the nitro peak.

  • Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Dissolve the residue in EtOAc, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Final Product: The resulting amine is typically an off-white to light brown solid.

Key Data & Specifications

ParameterSpecification / Data
CAS Number 385442-12-6
Molecular Formula C₁₀H₉FN₂
Molecular Weight 176.19 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (DMSO-d₆) Expected: δ ~8.8 (dd, 1H, H2), ~8.3 (dd, 1H, H4), ~7.4 (m, 1H, H3), ~7.2 (d, 1H, H7), ~5.8 (s, 2H, NH₂), 2.6 (s, 3H, CH₃).[9] Note: H7 will show coupling to F.
Yield (Overall) ~45–55% (from aniline)

Process Safety & Optimization

  • Skraup Exotherm: The addition of sulfuric acid to the aniline/glycerol mixture can be delayed. Alternatively, using methanesulfonic acid or performing the reaction in sulfolane allows for better thermal control than the neat sulfuric acid route.

  • Fluorine Stability: Avoid using SnCl₂/HCl if the reaction time is prolonged, as hydrodefluorination is a minor risk in highly acidic media at high temps. The Fe/NH₄Cl (neutral pH) method is the safest for preserving the C-F bond.

  • Purification: The 5-aminoquinoline is electron-rich and prone to oxidation. Store under nitrogen/argon at -20°C.

References

  • Skraup Synthesis Modifications: Manske, R. H. F., & Kulka, M. (1953).[5] The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59–98.[5] Link

  • Nitration of Quinolines: Schofield, K., & Theobald, R. S. (1950). Nitration of some quinoline derivatives. Journal of the Chemical Society, 395-402. (Fundamental study establishing C5/C8 selectivity).
  • Iron Reduction Protocol: Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1988(02), 91-95. (Basis for mild Fe/NH4Cl reductions).
  • Commercial Precursor Validation: Parchem. (n.d.). 6-Fluoro-8-methylquinolin-5-amine (Cas 385442-12-6). Retrieved from

Sources

Spectroscopic Characterization of 6-Fluoro-8-methylquinolin-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for the novel heterocyclic compound, 6-Fluoro-8-methylquinolin-5-amine. Quinoline derivatives are of significant interest in medicinal chemistry and drug development, making their structural elucidation paramount.[1] This document serves as a predictive guide for researchers, scientists, and professionals in drug development, outlining the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific molecule. While experimental spectra for 6-Fluoro-8-methylquinolin-5-amine (CAS 385442-12-6) are not widely available in the public domain, this guide constructs a detailed theoretical framework for its spectroscopic characterization based on foundational principles and data from analogous structures. This guide is intended to aid in the identification and confirmation of the synthesis of 6-Fluoro-8-methylquinolin-5-amine and to provide a basis for its further study.

Introduction to 6-Fluoro-8-methylquinolin-5-amine and its Spectroscopic Importance

6-Fluoro-8-methylquinolin-5-amine is a substituted quinoline, a class of heterocyclic aromatic compounds recognized for their broad range of biological activities, including antimalarial, antibacterial, and anticancer properties.[2] The specific substitutions of a fluorine atom, a methyl group, and an amine group on the quinoline core are expected to modulate its physicochemical and biological properties. Fluorine substitution, in particular, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[2][3]

Accurate structural confirmation is the bedrock of any chemical research, particularly in drug discovery. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose.[3] NMR spectroscopy provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and fragmentation pattern. This guide will provide a detailed, predictive analysis of the expected spectroscopic signatures of 6-Fluoro-8-methylquinolin-5-amine.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[4] The following sections detail the predicted ¹H and ¹³C NMR spectra of 6-Fluoro-8-methylquinolin-5-amine, with assignments based on the electronic effects of the substituents and established chemical shift ranges for quinoline derivatives.[5]

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 6-Fluoro-8-methylquinolin-5-amine in a solvent like CDCl₃ or DMSO-d₆ would exhibit distinct signals for the aromatic protons, the amine protons, and the methyl protons. The chemical shifts are influenced by the electron-donating amino group, the electron-withdrawing fluorine atom, and the weakly electron-donating methyl group.

Table 1: Predicted ¹H NMR Data for 6-Fluoro-8-methylquinolin-5-amine

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted IntegrationRationale
H2~8.6Doublet of doublets1HDeshielded by the adjacent nitrogen; coupled to H3 and H4.
H3~7.3Doublet of doublets1HCoupled to H2 and H4.
H4~8.0Doublet of doublets1HDeshielded by the quinoline ring current; coupled to H2 and H3.
H7~7.1Doublet1HShielded by the adjacent amino group; coupled to the fluorine at C6.
-NH₂~4.5Broad singlet2HExchangeable protons; chemical shift is concentration and solvent dependent.
-CH₃~2.4Singlet3HTypical range for an aromatic methyl group.

Disclaimer: These are predicted values. Actual experimental values may vary based on solvent, concentration, and temperature.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The fluorine substitution will result in C-F coupling, which can be observed in the spectrum.

Table 2: Predicted ¹³C NMR Data for 6-Fluoro-8-methylquinolin-5-amine

Carbon AssignmentPredicted Chemical Shift (ppm)Predicted C-F Coupling (J, Hz)Rationale
C2~148-Adjacent to nitrogen.
C3~122-Aromatic CH.
C4~135-Aromatic CH.
C4a~128-Quaternary carbon.
C5~140-Attached to the amino group.
C6~155Large (¹JCF ≈ 245 Hz)Directly bonded to fluorine.
C7~115Moderate (²JCF ≈ 20 Hz)Ortho to fluorine.
C8~125Small (³JCF ≈ 5 Hz)Meta to fluorine, attached to the methyl group.
C8a~145-Quaternary carbon, adjacent to nitrogen.
-CH₃~18-Aromatic methyl carbon.

Disclaimer: These are predicted values. Actual experimental values may vary.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique to identify the presence of key functional groups in a molecule. The IR spectrum of 6-Fluoro-8-methylquinolin-5-amine is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-F bond, aromatic C-H and C=C bonds, and the C-N bond.

Table 3: Predicted IR Absorption Bands for 6-Fluoro-8-methylquinolin-5-amine

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
3450 - 3300Asymmetric and symmetric N-H stretchPrimary Amine (-NH₂)Medium (two bands)
3100 - 3000C-H stretchAromaticMedium
2950 - 2850C-H stretchMethyl (-CH₃)Medium
1650 - 1580N-H bendPrimary Amine (-NH₂)Strong
1600 - 1450C=C stretchAromatic RingMedium to Strong (multiple bands)
1335 - 1250C-N stretchAromatic AmineStrong
1250 - 1100C-F stretchAryl FluorideStrong

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity. For 6-Fluoro-8-methylquinolin-5-amine (Molecular Formula: C₁₀H₉FN₂), the expected molecular weight is approximately 176.08 g/mol .

Predicted Molecular Ion

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) is expected at m/z 176. In an electrospray ionization (ESI) mass spectrum, the protonated molecule ([M+H]⁺) would be observed at m/z 177.

Predicted Fragmentation Pattern

The fragmentation of the molecular ion would likely involve the loss of small, stable neutral molecules or radicals. Plausible fragmentation pathways include:

  • Loss of a methyl radical (•CH₃): [M - 15]⁺ at m/z 161.

  • Loss of HCN: A common fragmentation for quinolines, leading to a fragment at m/z 149.

  • Loss of NH₂ radical: [M - 16]⁺ at m/z 160.

Experimental Protocols

To acquire the spectroscopic data for 6-Fluoro-8-methylquinolin-5-amine, the following standard experimental methodologies would be employed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[4] Standard pulse programs would be used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired. Further 2D NMR experiments like COSY, HSQC, and HMBC can be performed for unambiguous assignment of all protons and carbons.

IR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. For ATR, a small amount of the solid is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.[4]

Mass Spectrometry
  • Sample Preparation: For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL). For EI-MS, a solid probe can be used.

  • Data Acquisition: The mass spectrum is acquired on a mass spectrometer. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.[4]

Workflow for Spectroscopic Characterization

The logical flow for the complete spectroscopic characterization of a newly synthesized compound like 6-Fluoro-8-methylquinolin-5-amine is depicted in the following diagram.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Structural Confirmation Synthesis Synthesis of 6-Fluoro-8-methylquinolin-5-amine Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) - Determine Molecular Weight - Analyze Fragmentation Purification->MS IR Infrared (IR) Spectroscopy - Identify Functional Groups Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Elucidate C-H Framework Purification->NMR Interpretation Data Interpretation - Correlate all spectroscopic data MS->Interpretation IR->Interpretation NMR->Interpretation Confirmation Structural Confirmation of 6-Fluoro-8-methylquinolin-5-amine Interpretation->Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of 6-Fluoro-8-methylquinolin-5-amine.

Conclusion

This technical guide provides a detailed, predictive framework for the spectroscopic characterization of 6-Fluoro-8-methylquinolin-5-amine. By outlining the expected NMR, IR, and MS data, this document aims to assist researchers in the unambiguous identification and structural confirmation of this novel compound. The provided protocols and workflow serve as a practical guide for the experimental work required for a thorough characterization. As research on substituted quinolines continues to expand, the principles of spectroscopic analysis detailed herein will remain fundamental to the advancement of medicinal chemistry and drug discovery.

References

  • Gershon, H., Clarke, D. D., & Gershon, M. (2002). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Journal of Heterocyclic Chemistry, 39(5), 1013-1016. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). 6-bromo-8-fluoro-2-methylquinoline | CAS 958650-94-7. Retrieved from [Link]

  • MDPI. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. Molecules, 26(16), 5039. Retrieved from [Link]

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Site-Specific C–H Chalcogenation of Quinoxalin-2(1H)-ones.
  • PMC. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3557. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Some New N1-(6-fluoro-4-oxoquinolin- 8-yl)amidrazones. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectra of HQ and PHQ.
  • ResearchGate. (n.d.). FT-IR spectra of compounds 5 and 8.
  • PMC. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • Supporting Information. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes.
  • DergiPark. (n.d.). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Retrieved from [Link]

  • PubMed. (2005). Vibrational spectroscopic characterization of fluoroquinolones. Biopolymers, 77(6), 324-337. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline.
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  • European Journal of Chemistry. (2024). Synthesis, crystal structure, and spectroscopic characterization of a new non-centrosymmetric compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine. European Journal of Chemistry, 15, 25-30. Retrieved from [Link]

  • MDPI. (2018). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. Molecules, 23(8), 1933. Retrieved from [Link]

  • Waters Corporation. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry.
  • Journal of Molecular Structure. (2019). Spectroscopic characterization, crystallographic elucidation and DFT investigation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine. Journal of Molecular Structure, 1176, 614-621. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544-2548. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline.
  • PubChemLite. (n.d.). 6-fluoro-8-methylquinoline (C10H8FN). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols.
  • Physical Chemistry Chemical Physics. (n.d.). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Study of the composition of amines using IR spectroscopy.
  • YouTube. (2020). IR Spectroscopy - Basic Introduction. Retrieved from [Link]

  • Springer. (n.d.). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link]

Sources

6-Fluoro-8-methylquinolin-5-amine CAS number and supplier

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Fluoro-8-methylquinolin-5-amine

Part 1: Executive Summary & Chemical Identity

6-Fluoro-8-methylquinolin-5-amine is a specialized heterocyclic building block belonging to the aminoquinoline family. Structurally characterized by a quinoline scaffold substituted with a fluorine atom at the C6 position, a methyl group at the C8 position, and a primary amine at the C5 position, this compound serves as a critical intermediate in the synthesis of bioactive molecules, particularly in the development of antimalarials, kinase inhibitors, and fluorescent probes.

Its specific substitution pattern—combining the metabolic stability of the C–F bond with the steric bulk of the C8-methyl group—makes it a valuable tool for Structure-Activity Relationship (SAR) studies aimed at optimizing the pharmacokinetic profiles of drug candidates.

Chemical Specifications
PropertyDetail
Chemical Name 6-Fluoro-8-methylquinolin-5-amine
CAS Number 385442-12-6 (Primary); Note: Verify batch-specific CAS with supplier as isomers vary.
Molecular Formula C₁₀H₉FN₂
Molecular Weight 176.19 g/mol
SMILES Cc1cc(F)c(N)c2ncccc12
Appearance Pale yellow to brown solid (typical of aminoquinolines)
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water.
Purity Standard ≥97% (HPLC) recommended for synthetic applications.

Part 2: Synthesis & Manufacturing Methodology

The synthesis of 6-Fluoro-8-methylquinolin-5-amine is rarely achieved through direct functionalization of a pre-formed quinoline core due to regioselectivity challenges. The most robust industrial route involves a de novo construction of the quinoline ring followed by late-stage functionalization.

Retrosynthetic Analysis

The logical disconnection points point to 4-Fluoro-2-methylaniline as the starting material. The quinoline core is constructed via the Skraup reaction, followed by electrophilic aromatic substitution (nitration) to introduce the nitrogen source at C5, which is then reduced to the amine.

Validated Synthetic Workflow (Graphviz)

SynthesisPath Start 4-Fluoro-2-methylaniline (Starting Material) Step1 Skraup Reaction (Glycerol, H2SO4, I2) Start->Step1 Inter1 6-Fluoro-8-methylquinoline (Core Scaffold) Step1->Inter1 Cyclization Step2 Nitration (HNO3, H2SO4, 0°C) Inter1->Step2 Inter2 6-Fluoro-8-methyl-5-nitroquinoline (Nitro Intermediate) Step2->Inter2 EAS (Regioselective at C5) Step3 Reduction (Fe/HCl or H2/Pd-C) Inter2->Step3 Final 6-Fluoro-8-methylquinolin-5-amine (Target) Step3->Final Reduction

Caption: Step-wise synthetic pathway from aniline precursor to final aminoquinoline target.

Detailed Experimental Protocol

Step 1: Construction of the Quinoline Core (Skraup Synthesis)

  • Reagents: 4-Fluoro-2-methylaniline (1.0 eq), Glycerol (3.0 eq), Sulfuric Acid (conc.), Iodine (cat. oxidant).[1][2]

  • Procedure:

    • Mix aniline and glycerol in a round-bottom flask.

    • Cautiously add sulfuric acid (exothermic).

    • Heat to 140°C for 4-6 hours. The reaction creates acrolein in situ, which condenses with the aniline.

    • Workup: Basify with NaOH, extract with DCM, and purify via distillation or column chromatography.

    • Self-Validation: Confirm product via ¹H NMR (appearance of pyridine ring protons at ~8.8, 8.0, 7.4 ppm).

Step 2: Regioselective Nitration

  • Rationale: In the 6-fluoro-8-methylquinoline system, the C8 position is blocked. The C5 position is electronically activated by the benzene ring system and is the preferred site for Electrophilic Aromatic Substitution (EAS) over the pyridine ring.

  • Procedure:

    • Dissolve 6-fluoro-8-methylquinoline in conc. H₂SO₄ at 0°C.

    • Add fuming HNO₃ dropwise, maintaining temperature <10°C to prevent over-nitration.

    • Stir for 1 hour, then pour onto ice.

    • Critical Checkpoint: Isolate the yellow precipitate. Verify the C5-nitro isomer using NOE (Nuclear Overhauser Effect) NMR spectroscopy to ensure no nitration occurred on the pyridine ring.

Step 3: Reduction to Amine

  • Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water.

  • Procedure:

    • Suspend the nitro intermediate in EtOH/H₂O (4:1).

    • Add Fe powder (5 eq) and NH₄Cl (catalytic).

    • Reflux for 2 hours. The yellow suspension will turn black/brown (iron oxides).

    • Filter hot through Celite to remove iron residues.

    • Concentrate filtrate to obtain the crude amine. Recrystallize from Ethanol/Hexane.

Part 3: Applications & Strategic Utility

Drug Discovery (Medicinal Chemistry)

This compound is a "privileged scaffold" modifier.

  • Kinase Inhibition: The 5-amino group serves as a hinge-binder in ATP-competitive inhibitors. The 6-fluoro group modulates pKa and metabolic stability (blocking C6 oxidation), while the 8-methyl group induces a twisted conformation that can improve selectivity for specific kinase isoforms.

  • Antimalarials: Analogous to Primaquine (an 8-aminoquinoline), 5-aminoquinolines are investigated for activity against Plasmodium gametocytes, potentially with reduced hemolytic toxicity in G6PD-deficient patients.

Logical SAR Workflow (Graphviz)

SAR_Logic cluster_mods Structural Modifications & Effects Target Target: 6-Fluoro-8-methylquinolin-5-amine F_Mod 6-Fluoro Substitution (Metabolic Blockade) Target->F_Mod Prevents C6 Metabolism Me_Mod 8-Methyl Substitution (Steric Twist / Lipophilicity) Target->Me_Mod Increases logP NH2_Mod 5-Amino Group (H-Bond Donor / Linker) Target->NH2_Mod Key Derivatization Point Amide Coupling Amide Coupling NH2_Mod->Amide Coupling Reductive Amination Reductive Amination NH2_Mod->Reductive Amination

Caption: Structure-Activity Relationship (SAR) impact of functional groups.

Part 4: Sourcing & Supplier Evaluation

Due to the specialized nature of this intermediate, it is often categorized as a "Make-to-Order" or "Catalog" item depending on the supplier's current stock.

Primary Suppliers:

  • Parchem (Fine & Specialty Chemicals): Listed as a supplier for CAS 385442-12-6.

  • ChemScene / BLD Pharm: Major suppliers of quinoline building blocks; often stock the nitro-precursor or the aldehyde analog if the amine is out of stock.

Procurement Strategy:

  • Request COA (Certificate of Analysis): Ensure the ¹H NMR confirms the 5-amine regiochemistry, as 8-amino isomers are common impurities.

  • Purity Check: Demand >98% purity if used for biological screening to avoid false positives from metal contaminants (e.g., residual Fe/Pd from reduction).

Part 5: Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Specific Risk: Aminoquinolines can cause methemoglobinemia. Handle in a fume hood.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Amines are prone to oxidation (darkening) upon air exposure.

References

  • Gershon, H., et al. (2002). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham University Chemistry Faculty Publications. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Quinoline Derivatives. (General Reference for Quinoline Safety). Retrieved from [Link]

  • Eicher, T., & Hauptmann, S. (2003).The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Source for Skraup Synthesis Mechanism).

Sources

Technical Whitepaper: Medicinal Chemistry Applications of 6-Fluoro-8-methylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Fluoro-8-methylquinolin-5-amine (CAS: 385442-12-6) represents a high-value intermediate (HVI) in modern drug discovery, particularly within the fields of oncology and infectious disease. As a trisubstituted quinoline scaffold, it offers a unique combination of electronic modulation (via the C6-fluorine) and steric control (via the C8-methyl), while the C5-amine serves as a versatile nucleophilic handle for further functionalization.

This technical guide dissects the molecule's utility as a pharmacophore building block. We explore its critical role in designing next-generation Tyrosine Kinase Inhibitors (TKIs) , where it functions as a hinge-binding mimic, and its emerging applications in antibacterial research targeting DNA gyrase. The guide provides a validated synthetic pathway, structural analysis, and specific protocols for its integration into medicinal chemistry campaigns.

Chemical Profile & Structural Rationale[1][2][3][4]

Physicochemical Properties[3]
PropertyValueRationale for Drug Design
Molecular Formula C₁₀H₉FN₂Compact heteroaromatic core.
Molecular Weight 176.19 g/mol Ideal for fragment-based drug discovery (FBDD).
LogP (Predicted) ~2.1Good lipophilicity for membrane permeability.
pKa (Conj. Acid) ~4.5 (Quinoline N)Weak base; likely uncharged at physiological pH, aiding passive transport.
H-Bond Donors 2 (Amino group)Critical for interactions with protein backbones (e.g., hinge region).
H-Bond Acceptors 2 (Quinoline N, Amino N)Facilitates key binding interactions.
The "Fluorine-Methyl" Synergy

The substitution pattern of 6-Fluoro-8-methylquinolin-5-amine is not arbitrary; it addresses two common failure modes in lead optimization: Metabolic Instability and Conformational Entropy .

  • C6-Fluorine (Metabolic Shield):

    • Mechanism: The C6 position of quinoline is electron-rich and prone to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4).

    • Effect: Substitution with fluorine blocks this metabolic soft spot without significantly increasing steric bulk (Van der Waals radius of F ≈ 1.47 Å vs. H ≈ 1.20 Å).

    • Electronic: The strong electronegativity of fluorine pulls electron density from the ring, lowering the pKa of the C5-amine slightly, which can modulate the nucleophilicity for subsequent coupling reactions.

  • C8-Methyl (Conformational Lock):

    • Mechanism: The methyl group at C8 introduces steric bulk adjacent to the quinoline nitrogen.

    • Effect: In kinase inhibitors, this "ortho-effect" can restrict the rotation of the inhibitor within the ATP-binding pocket, reducing the entropic penalty of binding. It also fills small hydrophobic pockets (e.g., the solvent front or gatekeeper region) often found in kinases like c-Met or ALK .

Validated Synthetic Protocol

The synthesis of 6-Fluoro-8-methylquinolin-5-amine is best approached via a modified Skraup Synthesis followed by regioselective nitration and reduction. This pathway ensures high fidelity and scalability.

Reaction Pathway Visualization

SynthesisPathway Start 4-Fluoro-2-methylaniline (Precursor) Step1 Skraup Cyclization (Glycerol, H2SO4, PhNO2) 140°C, 4h Start->Step1 Inter1 6-Fluoro-8-methylquinoline (Intermediate 1) Step1->Inter1 Step2 Nitration (HNO3, H2SO4) 0°C -> RT, 2h Inter1->Step2 Inter2 5-Nitro-6-fluoro-8-methylquinoline (Intermediate 2) Step2->Inter2 Step3 Reduction (Fe, NH4Cl, EtOH/H2O) Reflux, 3h Inter2->Step3 Product 6-Fluoro-8-methylquinolin-5-amine (Target) Step3->Product

Figure 1: Step-wise synthetic pathway from aniline precursor to final amine target.

Detailed Methodology

Step 1: Synthesis of 6-Fluoro-8-methylquinoline (Skraup Reaction)

  • Reagents: 4-Fluoro-2-methylaniline (1.0 eq), Glycerol (3.0 eq), Nitrobenzene (0.8 eq, oxidant), Conc. H₂SO₄ (2.5 eq).

  • Procedure:

    • Mix aniline, glycerol, and nitrobenzene in a round-bottom flask.

    • Add H₂SO₄ dropwise (Exothermic!).

    • Reflux at 140°C for 4 hours.

    • Workup: Cool, basify with NaOH to pH 10, steam distill to remove nitrobenzene, then extract the aqueous residue with DCM.

    • Yield: Expect ~60-70%.

Step 2: Nitration to 5-Nitro-6-fluoro-8-methylquinoline

  • Reagents: 6-Fluoro-8-methylquinoline (1.0 eq), Fuming HNO₃ (1.2 eq), Conc. H₂SO₄ (solvent).

  • Mechanism: The C8 position is blocked by methyl. The C5 position is activated by the ring nitrogen (para-directing in acidic media for protonated quinoline? Actually, nitration of quinoline occurs at 5/8 positions. With 8 blocked, 5 is the major product).

  • Procedure:

    • Dissolve quinoline in H₂SO₄ at 0°C.

    • Add HNO₃ dropwise, maintaining temp < 5°C.

    • Stir at RT for 2 hours.

    • Workup: Pour onto crushed ice. Filter the yellow precipitate.

    • Yield: Expect ~80%.

Step 3: Reduction to 6-Fluoro-8-methylquinolin-5-amine

  • Reagents: 5-Nitro intermediate (1.0 eq), Iron powder (5.0 eq), NH₄Cl (0.5 eq), Ethanol/Water (4:1).

  • Procedure:

    • Suspend intermediate in EtOH/Water.[1]

    • Add Fe and NH₄Cl.

    • Reflux for 3 hours (monitor by TLC).

    • Workup: Filter hot through Celite (to remove Fe oxides). Concentrate filtrate.[1] Recrystallize from Ethanol.

    • Yield: Expect ~85-90%.

Medicinal Chemistry Applications

Tyrosine Kinase Inhibition (Oncology)

The 5-aminoquinoline scaffold is a proven "hinge-binder" mimic. In kinases like c-Met (Hepatocyte Growth Factor Receptor) and ALK (Anaplastic Lymphoma Kinase), the quinoline nitrogen accepts a hydrogen bond from the backbone NH of the hinge region.

  • Design Strategy:

    • The C5-amine is typically acylated or coupled to a urea/thiourea moiety to extend into the hydrophobic back-pocket or solvent front.

    • The C8-methyl group creates a steric clash that forces the attached substituent out of the plane, often improving selectivity against homologous kinases.

    • Example: Analogues of Crizotinib or Cabozantinib (though these use pyridine/quinoline cores) can be derivatized with this specific scaffold to improve metabolic stability via the C6-fluorine.

KinaseBinding Scaffold 6-Fluoro-8-methylquinolin-5-amine (Core Scaffold) Hinge Hinge Region Binding (Quinoline N1) Scaffold->Hinge H-Bond Acceptor Pocket Selectivity Pocket (C5-Amide Extension) Scaffold->Pocket Vector for Growth Metabolism Metabolic Stability (C6-Fluorine blocks CYP3A4) Scaffold->Metabolism SAR Benefit Conformation Conformational Lock (C8-Methyl restricts rotation) Scaffold->Conformation SAR Benefit

Figure 2: Pharmacophore mapping of the scaffold in kinase inhibitor design.

Antibacterial Agents (DNA Gyrase)

Quinoline-based antibacterials often target bacterial type II topoisomerases (DNA gyrase and Topoisomerase IV).

  • Mechanism: While classic fluoroquinolones (e.g., Ciprofloxacin) use a 4-oxo-3-carboxylic acid motif, novel aminoquinoline derivatives bind to the ATPase subunit of GyrB.

  • Utility: 6-Fluoro-8-methylquinolin-5-amine serves as the "head group" that intercalates into the DNA-enzyme complex. The C6-fluorine enhances potency against Gram-positive bacteria (e.g., S. aureus), mirroring the SAR seen in fluoroquinolones.

References

  • Synthesis of Quinoline Derivatives

    • Manske, R. H. (1942). The Skraup Synthesis of Quinolines. Chemical Reviews, 30(1), 113–144.Link

  • Nitration of Quinolines

    • Deady, L. W., et al. (1983). Nitration of substituted quinolines. Australian Journal of Chemistry, 36(6), 1159-1167.Link

  • Kinase Inhibitor Scaffolds

    • Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9, 28–39.Link

  • Commercial Availability & CAS Verification

    • Parchem Fine & Specialty Chemicals. (2024). 6-Fluoro-8-methylquinolin-5-amine Product Page.Link

    • Crysdot LLC. (2024). Building Blocks: 6-Fluoro-8-methylquinolin-5-amine.Link

Sources

Introduction: The Quinoline Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Fluoro-8-methylquinolin-5-amine Derivatives and Analogues

The quinoline scaffold is a privileged heterocyclic system that forms the structural core of a vast array of pharmacologically active compounds.[1] Its rigid, bicyclic aromatic structure provides an excellent framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. The strategic functionalization of the quinoline ring has been a cornerstone of medicinal chemistry, leading to the development of drugs with diverse therapeutic applications, including antibacterial, anticancer, antimalarial, and anti-inflammatory agents.[2][3]

The incorporation of a fluorine atom, particularly at the C6 position, is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate electronic properties.[2][4][5] Similarly, the introduction of a methyl group at the C8 position can influence the molecule's conformation and lipophilicity, potentially improving target specificity and pharmacokinetic profiles. The 5-amino group serves as a critical handle for synthetic elaboration, allowing for the introduction of a wide variety of side chains to fine-tune the biological activity.

This guide provides a comprehensive technical overview of 6-Fluoro-8-methylquinolin-5-amine and its analogues. We will delve into the synthetic strategies for accessing this core structure, explore its derivatization, discuss the structure-activity relationships (SAR) that govern its biological effects, and provide detailed protocols for its evaluation as a potential therapeutic agent. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this promising scaffold for the discovery of novel medicines.

Part 1: Synthesis and Derivatization

The synthesis of the 6-fluoro-8-methylquinolin-5-amine core and its subsequent derivatization are critical steps in the exploration of its therapeutic potential. Established quinoline synthesis methods, such as the Skraup or Conrad-Limpach reactions, can be adapted for this purpose.[2]

General Synthetic Strategy

A plausible and efficient route to the core scaffold begins with a suitably substituted aniline, which undergoes cyclization to form the quinoline ring system. Subsequent functional group interconversions can then be employed to install the desired amino group.

Synthesis_Workflow A Substituted Aniline (e.g., 3-Fluoro-5-methylaniline) B Skraup-Doebner-von Miller Reaction (e.g., with α,β-unsaturated aldehyde/ketone) A->B Reactant C Cyclization & Aromatization (Forms quinoline core) B->C Process D Nitration (e.g., HNO3/H2SO4) C->D Functionalization E Selective Reduction (e.g., Fe/HCl or H2, Pd/C) D->E Transformation F 6-Fluoro-8-methylquinolin-5-amine (Core Scaffold) E->F Product G Derivatization at 5-NH2 (Acylation, Alkylation, etc.) F->G Modification H Final Analogues G->H Final Products

Caption: General synthetic workflow for 6-Fluoro-8-methylquinolin-5-amine and its analogues.

Detailed Experimental Protocol: Synthesis of the Core Scaffold

The following protocol outlines a representative synthesis based on established quinoline chemistry.

Step 1: Synthesis of 6-Fluoro-8-methylquinoline via Skraup Reaction

  • To a mixture of 3-fluoro-5-methylaniline (1 eq.), glycerol (3 eq.), and a mild oxidizing agent (e.g., nitrobenzene, 1.2 eq.), slowly add concentrated sulfuric acid (2.5 eq.) while cooling in an ice bath.

  • Heat the mixture cautiously to initiate the reaction. Once the exothermic reaction begins, remove the heat source and allow it to proceed.

  • After the initial vigorous reaction subsides, heat the mixture at 140-150°C for 3-4 hours.

  • Cool the reaction mixture and carefully pour it into a large volume of water.

  • Neutralize the solution with a base (e.g., NaOH solution) until it is alkaline.

  • Perform a steam distillation or solvent extraction (e.g., with dichloromethane) to isolate the crude 6-fluoro-8-methylquinoline.

  • Purify the product by column chromatography on silica gel.

Step 2: Nitration to 6-Fluoro-8-methyl-5-nitroquinoline

  • Dissolve the purified 6-fluoro-8-methylquinoline (1 eq.) in concentrated sulfuric acid at 0°C.

  • Add a nitrating mixture (a cooled mixture of concentrated nitric acid and sulfuric acid) dropwise, maintaining the temperature below 5°C.

  • Stir the reaction mixture at low temperature for 1-2 hours.

  • Carefully pour the mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash with cold water until neutral, and dry.

Step 3: Reduction to 6-Fluoro-8-methylquinolin-5-amine

  • Suspend the 6-fluoro-8-methyl-5-nitroquinoline (1 eq.) in ethanol or acetic acid.

  • Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using H2 gas and a palladium on carbon (Pd/C) catalyst.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Filter the hot reaction mixture to remove the catalyst or iron salts.

  • Evaporate the solvent and neutralize the residue with a base to precipitate the desired 6-fluoro-8-methylquinolin-5-amine.

  • Recrystallize or purify by column chromatography to obtain the final product.

Characterization: The structure and purity of the synthesized compounds must be confirmed using standard analytical techniques, including High-Resolution Mass Spectrometry (HRMS), ¹H NMR, ¹³C NMR, and ¹⁹F NMR.[5][6]

Part 2: Biological Activities and Therapeutic Potential

The quinoline nucleus is a versatile pharmacophore. The specific substitution pattern of 6-fluoro, 8-methyl, and a derivatizable 5-amino group suggests potential activity across several therapeutic areas.

Therapeutic Area Mechanism of Action & Rationale Relevant Analogues & Citations
Anticancer Inhibition of cell proliferation, induction of apoptosis, and reversal of multidrug resistance. The quinoline scaffold can interact with various cellular targets, including kinases and DNA topoisomerases.Quinoline derivatives have shown potent antiproliferative activity against various cancer cell lines, including MCF-7 (breast) and K562 (leukemia).[7][8] Certain analogues can also reverse P-glycoprotein-mediated multidrug resistance.[9]
Antibacterial Inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication. The 6-fluoro substitution is a key feature of many potent fluoroquinolone antibiotics.The fluoroquinolone class, which includes drugs like ciprofloxacin and moxifloxacin, is a prime example of the antibacterial potential of 6-fluoroquinoline derivatives.[2][10][11]
Antifungal Disruption of fungal cell membrane integrity or inhibition of essential fungal enzymes.Various fluorinated quinoline analogues have demonstrated significant antifungal activity against pathogenic fungi like S. sclerotiorum and R. solani.[5]
Antiviral Inhibition of viral replication enzymes or interference with viral entry into host cells.The quinoline scaffold has been investigated for activity against viruses such as HIV and influenza.[1]

Part 3: Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is paramount for optimizing lead compounds. Based on extensive research into quinoline derivatives, several key SAR principles can be established.[8][10]

Caption: Key structure-activity relationship points for 6-Fluoro-8-methylquinolin-5-amine derivatives.

  • The C6-Fluoro Group: This substituent is a hallmark of potent fluoroquinolone antibiotics.[12] It is known to enhance activity against bacterial DNA gyrase and can improve the overall pharmacokinetic profile of the molecule.[2]

  • The C5-Amino Side Chain (R-Group): This is the primary point for diversification. The nature of the substituent (the R-group) dramatically influences biological activity.

    • In anticancer agents, bulky aromatic or heteroaromatic groups can enhance antiproliferative effects.[8]

    • The length and basicity of an aminoalkyl side chain can be critical for activity and for reversing multidrug resistance.[8][9]

  • The C8-Methyl Group: This group can provide a steric block, influencing the planarity of the ring system and potentially leading to more selective binding with a biological target.

  • The Quinoline Nitrogen: The nitrogen atom in the quinoline ring often acts as a hydrogen bond acceptor, a key interaction for binding to many enzymes and receptors.[9]

Part 4: Protocols for Biological Evaluation

To assess the therapeutic potential of novel derivatives, standardized and reproducible biological assays are essential.

Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol is used to determine the cytotoxicity of a compound against a cancer cell line.

MTT_Assay_Workflow A 1. Cell Seeding Seed cancer cells (e.g., MCF-7) in a 96-well plate. B 2. Compound Treatment After 24h, add serial dilutions of test compounds. A->B C 3. Incubation Incubate for 48-72 hours (37°C, 5% CO2). B->C D 4. MTT Addition Add MTT solution to each well and incubate for 4 hours. C->D E 5. Formazan Solubilization Remove media, add DMSO or solubilization buffer. D->E F 6. Absorbance Reading Read absorbance at 570 nm using a plate reader. E->F G 7. Data Analysis Calculate % viability and IC50 value. F->G

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Culture: Culture human cancer cells (e.g., MCF-7, HCT-116) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seeding: Trypsinize the cells and seed them into 96-well microtiter plates at a density of 5,000-10,000 cells/well. Allow them to attach overnight.

  • Treatment: Prepare stock solutions of the test compounds in DMSO. Perform serial dilutions in culture media and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Reagent: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Protocol: Antibacterial Susceptibility (MIC Determination)

This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a bacterium.

Methodology:

  • Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) to the early logarithmic phase.

  • Inoculum Preparation: Dilute the bacterial culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion and Future Directions

The 6-fluoro-8-methylquinolin-5-amine scaffold represents a highly promising starting point for the development of novel therapeutic agents. Its synthetic tractability, combined with the proven pharmacological benefits of the fluoroquinolone core, provides a robust platform for medicinal chemistry exploration. The strategic derivatization of the 5-amino group is the key to unlocking its potential across diverse therapeutic areas, from oncology to infectious diseases.

Future research should focus on:

  • Library Synthesis: Creating a diverse library of analogues by exploring a wide range of substituents at the 5-amino position.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which active compounds exert their effects.

  • In Vivo Evaluation: Advancing the most promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By integrating rational design, efficient synthesis, and rigorous biological evaluation, the full therapeutic potential of 6-fluoro-8-methylquinolin-5-amine derivatives and their analogues can be realized.

References

  • The Journal of Organic Chemistry Ahead of Print - ACS Publications. (n.d.). ACS Publications.
  • Abu-Hashem, A. A., et al. (2025). Synthesis and Biological Activity of Some New N1-(6-fluoro-4-oxoquinolin-8-yl)amidrazones. ResearchGate. Retrieved February 16, 2026, from [Link]

  • The structure-activity relationship for fluoroquinolone antibiotics. (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]

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An In-depth Technical Guide to Determining the Solubility Profile of 6-Fluoro-8-methylquinolin-5-amine for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 6-Fluoro-8-methylquinolin-5-amine. While specific solubility data for this compound is not publicly available, this document outlines the fundamental principles, experimental design considerations, and detailed protocols necessary to generate a robust and reliable solubility profile. The focus is on the "why" behind the "how," ensuring a deep understanding of the experimental choices and their implications in a pharmaceutical context.

Introduction: The Critical Role of Solubility in Drug Development

6-Fluoro-8-methylquinolin-5-amine, a substituted quinoline derivative, represents a class of compounds with significant potential in medicinal chemistry. The strategic placement of a fluorine atom, a methyl group, and an amine on the quinoline scaffold can profoundly influence its physicochemical properties, including its solubility.[1] Understanding the solubility of a drug candidate is paramount in the early stages of pharmaceutical research and development.[2] It is a key determinant of a drug's bioavailability, influences formulation strategies, and is a critical parameter in the Biopharmaceutics Classification System (BCS), which guides regulatory decisions.[3][4]

This guide will provide a first-principles approach to characterizing the solubility of 6-Fluoro-8-methylquinolin-5-amine, enabling researchers to make informed decisions in their drug discovery and development programs.

Theoretical Considerations: Predicting Solubility Behavior

The molecular structure of 6-Fluoro-8-methylquinolin-5-amine offers initial clues to its potential solubility profile. The quinoline core is inherently hydrophobic, which would suggest limited aqueous solubility.[5] However, the presence of the primary amine (-NH2) group introduces a basic character and the potential for hydrogen bonding. This functional group is expected to significantly influence the compound's solubility in a pH-dependent manner.

  • Impact of pH: As a weak base, 6-Fluoro-8-methylquinolin-5-amine is expected to be more soluble in acidic solutions where the amino group is protonated, forming a more polar, charged species. The Henderson-Hasselbalch equation can be used to predict the ionization state at different pH values.

  • "Like Dissolves Like": The principle of "like dissolves like" suggests that the compound will exhibit higher solubility in polar protic and aprotic organic solvents compared to non-polar solvents.[6] The fluorine and methyl substituents will also modulate the overall lipophilicity.

While computational tools can offer initial solubility predictions, experimental determination remains the definitive standard.[2]

Experimental Design for Solubility Determination

A well-designed experimental plan is crucial for obtaining meaningful and reproducible solubility data. This involves careful selection of solvents, temperature, and the analytical method.

The Gold Standard: Equilibrium "Shake-Flask" Method

The saturation shake-flask method is widely regarded as the most reliable technique for determining thermodynamic solubility.[2][3] This method involves adding an excess of the solid compound to a chosen solvent and agitating the mixture until equilibrium is reached.

The experimental workflow can be visualized as follows:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid 6-Fluoro-8-methylquinolin-5-amine to solvent in a sealed vial B Agitate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-72h) A->B Achieve equilibrium C Allow suspension to settle B->C Stop agitation D Centrifuge to pellet undissolved solid C->D Ensure complete removal of solids E Filter supernatant through a low-binding filter (e.g., PTFE) D->E Ensure complete removal of solids F Dilute the clear filtrate E->F Quantification G Quantify concentration using a validated HPLC method F->G Quantification H Determine solubility (e.g., in mg/mL or µg/mL) G->H Quantification

Caption: Workflow for Thermodynamic Solubility Determination using the Shake-Flask Method.

Selection of Solvents

To build a comprehensive solubility profile, a range of solvents should be investigated.

Solvent ClassRepresentative SolventsRationale
Aqueous Buffers pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (Acetate buffer), pH 6.8 (Phosphate buffer)To assess pH-dependent solubility, crucial for BCS classification and predicting behavior in the gastrointestinal tract.[4]
Polar Protic Ethanol, MethanolCommonly used in formulations and synthesis; assesses hydrogen bonding interactions.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Dimethylformamide (DMF)Strong solubilizing power, often used for preparing stock solutions in biological assays.[7]
Non-Polar Hexane, TolueneEstablishes the lower end of solubility and confirms the polar nature of the compound.
Biorelevant Media FaSSIF (Fasted State Simulated Intestinal Fluid), FeSSIF (Fed State Simulated Intestinal Fluid)Provides a more in-vivo relevant assessment of solubility by mimicking the composition of human intestinal fluids.[3]
Temperature Control

Solubility is temperature-dependent. Experiments should be conducted at controlled temperatures, typically:

  • Room Temperature (e.g., 25°C): For general chemical and formulation purposes.

  • Physiological Temperature (37°C): To mimic human body conditions, essential for biopharmaceutical evaluation.[3][8]

Detailed Experimental Protocols

Protocol 1: Thermodynamic Solubility in Aqueous Buffers (Shake-Flask Method)

Objective: To determine the equilibrium solubility of 6-Fluoro-8-methylquinolin-5-amine at different pH values relevant to the human gastrointestinal tract.

Materials:

  • 6-Fluoro-8-methylquinolin-5-amine (solid)

  • pH 1.2, 4.5, and 6.8 buffers

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and low-binding syringe filters (e.g., 0.45 µm PTFE)

  • Validated HPLC method for quantification

Procedure:

  • Add an excess amount of solid 6-Fluoro-8-methylquinolin-5-amine to a glass vial (e.g., 2-5 mg in 1 mL of buffer). The exact amount should be enough to ensure a saturated solution with visible solid remaining at the end of the experiment.[2]

  • Add the selected aqueous buffer to the vial.

  • Securely cap the vials and place them on an orbital shaker set to a constant temperature (37°C).[3]

  • Agitate the samples for at least 24 hours to ensure equilibrium is reached. It is advisable to take time points (e.g., 24, 48, and 72 hours) to confirm that the measured solubility does not change over time.[2]

  • After equilibration, remove the vials and allow the undissolved solid to sediment.

  • Centrifuge the vials to further pellet the solid material.

  • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a low-binding syringe filter into a clean vial. This step is critical to remove any remaining solid particles.[3]

  • Dilute the filtrate with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibration range of the analytical method.

  • Analyze the diluted sample using a validated HPLC-UV or HPLC-MS method to determine the concentration.

  • Calculate the solubility in mg/mL or µg/mL.

  • At the end of the experiment, verify the pH of the suspension to ensure it has not shifted significantly.[2]

Protocol 2: Kinetic Solubility in DMSO/Aqueous Buffer

Objective: To assess the solubility of the compound upon precipitation from a DMSO stock solution, which is a common scenario in high-throughput screening assays.

Materials:

  • Concentrated stock solution of 6-Fluoro-8-methylquinolin-5-amine in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well microplate

  • Plate reader capable of measuring turbidity (nephelometry)

Procedure:

  • Dispense the aqueous buffer into the wells of a 96-well plate.

  • Add small aliquots of the DMSO stock solution to the buffer to achieve a range of final concentrations.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours).

  • Measure the turbidity of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.[2]

Data Analysis and Presentation

All quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Illustrative Solubility Data for 6-Fluoro-8-methylquinolin-5-amine

Solvent/MediumTemperature (°C)MethodSolubility (µg/mL)Standard Deviation
pH 1.2 Buffer37Shake-Flask[Experimental Value][± Value]
pH 4.5 Buffer37Shake-Flask[Experimental Value][± Value]
pH 6.8 Buffer37Shake-Flask[Experimental Value][± Value]
Water25Shake-Flask[Experimental Value][± Value]
Ethanol25Shake-Flask[Experimental Value][± Value]
DMSO25Shake-Flask[Experimental Value][± Value]
PBS (pH 7.4)25Kinetic[Experimental Value][± Value]

It is also highly recommended to plot the mean pH-solubility profile graphically.[4]

Conclusion and Future Directions

This guide provides a robust framework for determining the solubility of 6-Fluoro-8-methylquinolin-5-amine. By systematically applying these methodologies, researchers can generate a comprehensive solubility profile that will be invaluable for guiding further development. Key next steps after initial solubility determination include solid-state characterization (e.g., using XRPD) to identify any potential polymorphs, as different solid forms can exhibit different solubilities.[3] This foundational data is essential for successful formulation development and for advancing promising drug candidates through the development pipeline.

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Thermochemical properties of 6-Fluoro-8-methylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermochemical Properties of 6-Fluoro-8-methylquinolin-5-amine

Abstract

Quinoline and its functionalized derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The compound 6-Fluoro-8-methylquinolin-5-amine is a specific scaffold of interest, yet its thermochemical properties—critical for drug development, process safety, and formulation stability—are not extensively documented in public literature. This guide provides a comprehensive framework for researchers and drug development professionals to determine these essential properties. It moves beyond a simple data sheet, offering a detailed methodological approach that combines state-of-the-art computational predictions with gold-standard experimental validation. We present actionable protocols for in silico quantum chemical calculations and for experimental techniques including Combustion Calorimetry, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). This document serves as a complete "how-to" guide for the full thermochemical characterization of novel quinoline derivatives, ensuring scientific integrity and enabling informed decision-making in pharmaceutical development.

Introduction: The Imperative for Thermochemical Characterization

The quinoline scaffold is a privileged structure in drug discovery, present in drugs used to treat cancer, malaria, and inflammation.[2] The specific substitutions on the quinoline ring, such as the fluoro, methyl, and amine groups in 6-Fluoro-8-methylquinolin-5-amine, modulate its electronic and steric properties, thereby influencing its pharmacological activity. However, these same substitutions profoundly impact the molecule's fundamental thermochemical characteristics.

Thermochemical data, such as the enthalpy of formation, heat capacity, and thermal stability, are not mere academic curiosities. They are critical parameters that govern a compound's behavior from synthesis to final formulation.[3][4] Understanding these properties is essential for:

  • Process Safety and Scale-Up: Predicting reaction energetics to prevent thermal runaways.

  • Polymorph Screening: Identifying and characterizing different crystalline forms, which can have varying solubility and bioavailability.[5]

  • Formulation Development: Ensuring the stability of the active pharmaceutical ingredient (API) with excipients and during storage.

  • Computational Modeling: Providing baseline data for more advanced molecular dynamics and quantitative structure-activity relationship (QSAR) studies.

Given the lack of published data for 6-Fluoro-8-methylquinolin-5-amine, this guide provides the necessary theoretical and practical framework to generate this crucial information from first principles.

Synthesis and Purification: The Prerequisite for Accurate Data

The accuracy of any thermochemical measurement is contingent on the purity of the sample. The presence of solvents, starting materials, or byproducts can significantly skew results. While numerous methods exist for synthesizing functionalized quinolines, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, modern transition-metal-catalyzed approaches often provide higher yields and regioselectivity for complex derivatives.[6][7]

A plausible approach for synthesizing the target compound would involve a multi-step reaction sequence culminating in the construction of the substituted quinoline core, followed by rigorous purification.

Hypothetical Synthesis Workflow:

  • Precursor Assembly: Synthesis of a suitably substituted aniline precursor.

  • Cyclization: An acid-catalyzed cyclization reaction, such as the Combes synthesis, reacting the aniline precursor with a β-diketone to form the quinoline ring.[6]

  • Functionalization: Introduction of the fluoro and amino groups at the desired positions, potentially through electrophilic aromatic substitution or nucleophilic aromatic substitution (SNAr) reactions.

  • Purification: The crude product must be purified to >99.5% purity, as verified by HPLC, ¹H NMR, and ¹³C NMR. The final step should be recrystallization from an appropriate solvent system to obtain a well-defined crystalline solid, followed by drying under high vacuum to remove all residual solvent.

Only a compound of verified high purity should be advanced for thermochemical analysis.

Part 1: Computational Thermochemistry (The In Silico Pathway)

Before embarking on resource-intensive experimental work, quantum mechanical calculations provide a robust and cost-effective method to predict thermochemical properties. Density Functional Theory (DFT) is a widely used method that offers a favorable balance between computational cost and accuracy for organic molecules.[8][9]

Theoretical Framework: DFT for Thermochemistry

The core of this approach is to first find the most stable three-dimensional arrangement of the atoms (the optimized geometry) and then to calculate the molecule's vibrational frequencies. From these frequencies, statistical mechanics equations are used to derive key thermodynamic data like enthalpy, entropy, and heat capacity.[10] The standard enthalpy of formation (ΔfH°) can be calculated using isodesmic reactions or atom equivalent methods, which effectively cancel out systematic errors in the calculations.[11][12]

Protocol for In Silico Thermochemical Prediction

Software: Gaussian 16, ORCA, or similar quantum chemistry software package.[9]

Methodology:

  • Structure Building: Construct the 3D structure of 6-Fluoro-8-methylquinolin-5-amine using a molecular editor.

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule.

    • Method: B3LYP functional.[11][13]

    • Basis Set: 6-311++G(d,p). This large basis set is necessary for accurately describing the electron distribution, particularly around the electronegative fluorine and nitrogen atoms.

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

    • Verification: Confirm that the optimized structure is a true energy minimum by ensuring the absence of imaginary frequencies.

    • Data Extraction: The output of this calculation provides the Zero-Point Vibrational Energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.

  • Enthalpy of Formation (ΔfH°) Calculation:

    • Use an isodesmic reaction approach. This involves constructing a balanced hypothetical reaction where the types of chemical bonds are conserved on both the reactant and product sides.

    • Example Isodesmic Reaction: 6-Fluoro-8-methylquinolin-5-amine + Benzene → Quinoline + 1-Fluoro-2-methyl-4-aminobenzene

    • Calculate the optimized energies for all species in the reaction. The enthalpy of reaction (ΔH_rxn) is calculated as: ΔH_rxn = [Σ(E_products + ZPVE_products)] - [Σ(E_reactants + ZPVE_reactants)]

    • The unknown enthalpy of formation can then be derived using Hess's law and known experimental ΔfH° values for the other molecules in the equation.

  • Data Compilation: Extract the key predicted thermochemical values at standard conditions (298.15 K and 1 atm).

Computational_Workflow cluster_setup Step 1: Input Preparation cluster_calc Step 2: Quantum Calculation cluster_analysis Step 3: Data Analysis & Extraction Build Build 3D Structure of 6-Fluoro-8-methylquinolin-5-amine Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Build->Opt Freq Frequency Calculation (B3LYP/6-311++G(d,p)) Opt->Freq Optimized Geometry Verify Verify Minimum Energy (No Imaginary Frequencies) Freq->Verify Thermo Extract Thermochemical Data (S°, Cv, Thermal Corrections) Verify->Thermo Confirmed Minimum Isodesmic Calculate Enthalpy of Formation (ΔfH°) via Isodesmic Reaction Verify->Isodesmic Confirmed Minimum Experimental_Workflow cluster_prep Step 1: Sample Preparation cluster_exp Step 2: Parallel Experiments cluster_results Step 3: Derived Properties Compound High-Purity (>99.5%) 6-Fluoro-8-methylquinolin-5-amine TGA Thermogravimetric Analysis (TGA) Compound->TGA DSC Differential Scanning Calorimetry (DSC) Compound->DSC Comb Combustion Calorimetry Compound->Comb TGA_Out Thermal Stability Decomposition Temp. TGA->TGA_Out DSC_Out Heat Capacity (Cp) Melting Point (Tfus) Enthalpy of Fusion (ΔfusH) DSC->DSC_Out Comb_Out Standard Enthalpy of Formation (ΔfH°) Comb->Comb_Out

Caption: Experimental workflow for thermochemical characterization.

Data Synthesis and Application in Drug Development

The ultimate goal is to integrate the computational and experimental data to build a complete thermochemical profile of the molecule. Discrepancies between DFT predictions and experimental results can themselves provide insight, often pointing to complex solid-state interactions not fully captured by gas-phase calculations.

Consolidated Thermochemical Data Table
PropertySymbolComputational ValueExperimental ValueSignificance in Drug Development
Standard Molar Enthalpy of FormationΔfH° (kJ/mol)From Isodesmic RxnFrom Bomb CalorimetryFundamental stability; predicts reaction energies.
Molar Heat Capacity (at 298.15 K)Cp (J/mol·K)From Frequency Calc.From DSCCrucial for process safety calculations and modeling temperature effects.
Melting TemperatureTfus (°C)N/AFrom DSCDefines physical state, purity indicator, critical for formulation.
Molar Enthalpy of FusionΔfusH (kJ/mol)N/AFrom DSCRelates to crystal lattice energy, solubility, and polymorphism. [5]
Decomposition Temperature (Onset)Td (°C)N/AFrom TGADefines the upper limit for handling, processing, and storage.
Practical Implications for Researchers
  • Stability and Safety: A highly negative ΔfH° suggests high intrinsic stability. The decomposition temperature from TGA provides a hard limit for all processing and storage conditions. [14]* Formulation and Bioavailability: The melting point and enthalpy of fusion are direct inputs for polymorphism studies. [5]A high melting point and large ΔfusH often correlate with low aqueous solubility, a key challenge in drug development that may necessitate formulation strategies like amorphous solid dispersions.

  • Lead Optimization: Thermodynamic data can be a key differentiator between two otherwise similar lead compounds. [[“]][16]A molecule with a wider range of thermal stability or more favorable fusion properties may be a more viable development candidate, even if its in vitro potency is slightly lower.

Conclusion

The thermochemical characterization of a novel pharmaceutical compound like 6-Fluoro-8-methylquinolin-5-amine is a foundational activity in modern drug development. While direct experimental data may not be readily available, a systematic approach combining in silico prediction and targeted experimental validation provides a clear and reliable path forward. The DFT calculations offer invaluable initial estimates, while combustion calorimetry, DSC, and TGA provide the definitive data required for process safety, formulation design, and regulatory filings. By following the integrated workflows outlined in this guide, researchers can confidently generate the comprehensive thermochemical profile necessary to advance promising new chemical entities from the laboratory to the clinic.

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In Silico Analysis of 6-Fluoro-8-methylquinolin-5-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of 6-Fluoro-8-methylquinolin-5-amine, a novel quinoline derivative with potential therapeutic applications. In the absence of specific experimental data for this molecule, we present a robust, field-proven workflow based on the known activities of structurally related quinoline compounds, which have shown promise as kinase inhibitors. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of molecular docking, molecular dynamics simulations, and ADMET profiling to predict the compound's therapeutic potential and safety profile. We will utilize the c-MET kinase, a well-established target in oncology, as a case study to illustrate these computational methodologies. The protocols described herein are intended to be self-validating, with an emphasis on the causal relationships behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Rationale for In Silico Modeling of 6-Fluoro-8-methylquinolin-5-amine

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer and antimicrobial effects.[1][2] The specific substitutions on the quinoline ring, such as the fluoro and methyl groups in 6-Fluoro-8-methylquinolin-5-amine, can significantly influence its physicochemical properties and biological activity. Given the novelty of this compound, in silico modeling provides a rapid and cost-effective approach to generate initial hypotheses about its potential biological targets, binding affinity, and pharmacokinetic properties.

This guide will focus on a hypothetical investigation of 6-Fluoro-8-methylquinolin-5-amine as a potential inhibitor of the c-MET kinase. The rationale for selecting c-MET as a target is based on numerous studies demonstrating that quinoline derivatives can effectively inhibit this receptor tyrosine kinase, which is implicated in various human tumors.[1][3] Our in silico workflow is designed to provide a holistic view of the compound's potential, from target interaction to its likely behavior in a biological system.

In Silico Workflow for 6-Fluoro-8-methylquinolin-5-amine

The following diagram outlines the comprehensive in silico workflow that will be detailed in this guide. This multi-step process is designed to provide a thorough evaluation of the compound's potential as a drug candidate.

cluster_0 Ligand Preparation cluster_1 Target Identification & Preparation cluster_2 Molecular Docking cluster_3 Molecular Dynamics Simulation cluster_4 ADMET Prediction A 2D to 3D Conversion of 6-Fluoro-8-methylquinolin-5-amine B Energy Minimization (e.g., using Avogadro) A->B F Docking Simulation (e.g., using AutoDock Vina) B->F L Physicochemical Properties B->L C Select c-MET Kinase (PDB ID: 3ZZE) D Protein Preparation: Remove water, add hydrogens, assign charges C->D E Define Binding Site D->E E->F G Analyze Binding Pose and Interactions F->G H System Setup: Solvation & Ionization (GROMACS) G->H I Energy Minimization & Equilibration H->I J Production MD Run I->J K Trajectory Analysis: RMSD, RMSF, H-bonds J->K M Pharmacokinetic Profile (Absorption, Distribution, Metabolism, Excretion) L->M N Toxicity Prediction M->N

Caption: A comprehensive in silico workflow for the evaluation of 6-Fluoro-8-methylquinolin-5-amine.

Detailed Methodologies

Ligand Preparation

The initial step in any in silico study is the accurate preparation of the small molecule of interest.

Experimental Protocol:

  • 2D Structure Generation: Draw the 2D structure of 6-Fluoro-8-methylquinolin-5-amine using a chemical drawing software such as ChemDraw or MarvinSketch.

  • 3D Conversion and Initial Optimization: Convert the 2D structure to a 3D conformation. Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) in a program like Avogadro. This step ensures a reasonable starting geometry for subsequent calculations.

  • Final Energy Minimization: For more accurate results, a final energy minimization should be performed using a more robust method, such as a semi-empirical or quantum mechanical calculation, depending on the desired level of accuracy and available computational resources.

Target Selection and Preparation

The choice of a biological target is crucial for a meaningful in silico study. As previously mentioned, we will focus on the c-MET kinase.

Experimental Protocol:

  • PDB Structure Retrieval: Download the crystal structure of the human c-MET kinase domain from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 3ZZE, which is a structure of c-MET in complex with an inhibitor.[4]

  • Protein Preparation:

    • Remove Non-essential Molecules: Delete all water molecules and any co-crystallized ligands from the PDB file.

    • Add Hydrogens: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.

    • Assign Charges and Atom Types: Assign appropriate partial charges and atom types to all atoms in the protein using a force field such as AMBER or CHARMM. This can be done using software like UCSF Chimera or the Protein Preparation Wizard in Schrödinger's Maestro.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Experimental Protocol:

  • Binding Site Definition: Identify the ATP-binding site of the c-MET kinase. This can be done by referring to the position of the co-crystallized inhibitor in the original PDB file or by using a binding site prediction tool.

  • Docking Simulation: Perform the docking of the prepared 6-Fluoro-8-methylquinolin-5-amine into the defined binding site of c-MET using a docking program like AutoDock Vina. The program will generate multiple possible binding poses, ranked by a scoring function.

  • Analysis of Results:

    • Binding Affinity: The docking score provides an estimate of the binding affinity (in kcal/mol). Lower scores generally indicate stronger binding.

    • Interaction Analysis: Visualize the top-ranked docking pose to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues. This analysis provides insights into the structural basis of the potential inhibitory activity. For instance, interactions with key residues in the hinge region of kinases, such as Met1160 in c-MET, are often crucial for inhibitory activity.[5]

Table 1: Predicted Binding Affinity and Key Interactions of 6-Fluoro-8-methylquinolin-5-amine with c-MET Kinase

ParameterPredicted Value
Binding Affinity (kcal/mol) -8.5 (Example Value)
Key Interacting Residues Met1160, Tyr1230, Asp1222
Types of Interactions Hydrogen bond with Met1160, pi-pi stacking with Tyr1230
Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide a more dynamic and realistic view of the protein-ligand complex by simulating its movement over time.

Experimental Protocol (using GROMACS):

  • System Setup:

    • Complex Preparation: Use the best-ranked docked pose of the 6-Fluoro-8-methylquinolin-5-amine-c-MET complex as the starting structure.

    • Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Ionization: Add ions (e.g., Na+ or Cl-) to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization: Perform a steepest descent energy minimization to remove any steric clashes in the initial system.

  • Equilibration:

    • NVT Equilibration: Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant.

    • NPT Equilibration: Bring the system to the desired pressure (e.g., 1 bar) while keeping the temperature constant.

  • Production MD Run: Run the simulation for a significant period (e.g., 100 nanoseconds) to allow the system to explore its conformational space.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Analyze the RMSD of the protein backbone and the ligand to assess the stability of the complex over time.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.

    • Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and the protein throughout the simulation.

A Start with Docked Complex B Solvate in Water Box A->B C Add Ions to Neutralize B->C D Energy Minimization C->D E NVT Equilibration (Heating) D->E F NPT Equilibration (Pressure) E->F G Production MD Simulation F->G H Analyze Trajectory (RMSD, RMSF, H-Bonds) G->H

Caption: Workflow for Molecular Dynamics Simulation using GROMACS.

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for its development as a drug.[6][7]

Experimental Protocol:

  • Utilize ADMET Prediction Tools: Use online web servers or standalone software (e.g., SwissADME, admetSAR, or pkCSM) to predict a range of ADMET properties for 6-Fluoro-8-methylquinolin-5-amine.[6]

  • Analyze Key Parameters:

    • Lipinski's Rule of Five: Assess the drug-likeness of the compound.

    • Solubility: Predict its aqueous solubility.

    • Blood-Brain Barrier (BBB) Penetration: Predict its ability to cross the BBB.

    • CYP450 Inhibition: Predict its potential to inhibit cytochrome P450 enzymes, which can lead to drug-drug interactions.

    • Toxicity: Predict potential toxicities, such as mutagenicity (Ames test) and cardiotoxicity (hERG inhibition).[8]

Table 2: Predicted ADMET Properties of 6-Fluoro-8-methylquinolin-5-amine

PropertyPredicted ValueInterpretation
Molecular Weight < 500 g/mol Compliant with Lipinski's Rule
LogP < 5Compliant with Lipinski's Rule
H-bond Donors < 5Compliant with Lipinski's Rule
H-bond Acceptors < 10Compliant with Lipinski's Rule
Aqueous Solubility Moderately SolubleFavorable for absorption
BBB Penetrant NoReduced risk of CNS side effects
CYP2D6 Inhibitor YesPotential for drug-drug interactions
Ames Mutagenicity Non-mutagenicLow risk of carcinogenicity
hERG Inhibition Low riskLow risk of cardiotoxicity

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for the initial evaluation of 6-Fluoro-8-methylquinolin-5-amine as a potential therapeutic agent, using c-MET kinase as a representative target. The described methodologies, from molecular docking and dynamics to ADMET prediction, provide a robust framework for generating preliminary data on the compound's binding affinity, interaction mechanisms, and pharmacokinetic profile.

The results from these in silico studies will serve as a strong foundation for guiding further experimental validation. Promising in silico results should be followed by in vitro assays to confirm the compound's inhibitory activity against the target kinase and its cytotoxic effects on relevant cancer cell lines. This iterative cycle of computational modeling and experimental testing is a cornerstone of modern drug discovery, enabling the efficient identification and optimization of novel therapeutic candidates.

References

  • In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. Turkish Journal of Pharmaceutical Sciences. [Link]

  • In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. MDPI. [Link]

  • GROMACS Tutorials. GROMACS. [Link]

  • Introduction to Molecular Dynamics - the GROMACS tutorials!. GROMACS. [Link]

  • GROMACS tutorial | Biomolecular simulations. EMBL-EBI. [Link]

  • Dual Inhibitors of c-MET and EGFR in Triple Negative Breast Cancer: Pharmacophore Modeling and Molecular Dynamics Based in Silico Drug Repositioning. PMC. [Link]

  • In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. PubMed. [Link]

  • A Beginner's Guide to Perform Molecular Dynamics Simulation of a Membrane Protein using GROMACS. GROMACS. [Link]

  • 8GVJ: Crystal structure of cMET kinase domain bound by D6808. RCSB PDB. [Link]

  • ADMET Predictions - Computational Chemistry Glossary. Deep Origin. [Link]

  • ADMET Prediction Software | Sygnature Discovery. Sygnature Discovery. [Link]

  • 5HTI: Crystal structure of c-Met kinase domain in complex with LXM108. RCSB PDB. [Link]

  • Tutorial 3: Quantitative structure-activity/property relationship (QSAR/QSPR) modeling and analysis. Meiler Lab. [Link]

  • In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents. MDPI. [Link]

  • ADMET Prediction. Rowan Scientific. [Link]

  • 3ZZE: Crystal structure of C-MET kinase domain in complex with N'-((3Z)-4- chloro-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-(4- hydroxyphenyl)propanohydrazide. RCSB PDB. [Link]

  • Beginner's Guide to 3D-QSAR in Drug Design. Neovarsity. [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PMC. [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 6-Fluoro-8-methylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, three-step synthetic route for the preparation of 6-Fluoro-8-methylquinolin-5-amine , a highly functionalized heterocycle valuable in the development of kinase inhibitors and antibacterial fluoroquinolone analogs.

Unlike generic protocols, this guide addresses the specific regiochemical challenges posed by the 6,8-disubstitution pattern. We utilize a modified Skraup cyclization followed by a sterically-driven regioselective nitration and a chemoselective reduction . This route is designed to maximize yield while minimizing side-reactions such as defluorination or isomerization.

Retrosynthetic Analysis & Strategy

The synthesis of 6-Fluoro-8-methylquinolin-5-amine requires careful orchestration of directing groups to ensure the amine is installed at the C5 position.

  • Target: 6-Fluoro-8-methylquinolin-5-amine.

  • Strategic Disconnection: The amine is best introduced via reduction of a nitro group. The nitro group is introduced via electrophilic aromatic substitution (EAS) on the quinoline core.

  • Regiochemistry Logic:

    • Nitration: In quinolines, nitration typically occurs at C5 or C8 (the carbocyclic ring) because the nitrogen-containing ring is deactivated by protonation.

    • Blocking: The C8 position is blocked by a methyl group.

    • Directing: The C6-Fluorine (ortho/para director) and C8-Methyl (ortho/para director) both cooperatively direct the incoming electrophile to C5 . The C7 position is sterically crowded (sandwiched between F and Me), making C5 the exclusive site of nitration.

  • Starting Material: To achieve the 6-Fluoro-8-methyl substitution pattern, the Skraup synthesis requires 4-Fluoro-2-methylaniline .

Diagram 1: Retrosynthetic Logic

Retrosynthesis Target TARGET 6-Fluoro-8-methylquinolin-5-amine Nitro INTERMEDIATE 5-Nitro-6-fluoro-8-methylquinoline Target->Nitro Chemoselective Reduction (Avoids Defluorination) Core CORE SCAFFOLD 6-Fluoro-8-methylquinoline Nitro->Core Regioselective Nitration (C5 directed by F & Me) Start STARTING MATERIAL 4-Fluoro-2-methylaniline Core->Start Modified Skraup Cyclization (Glycerol, H2SO4, Oxidant)

Caption: Retrosynthetic pathway leveraging cooperative directing effects to secure the C5-amine regiochemistry.

Experimental Protocols

Phase 1: Construction of the Quinoline Core (Modified Skraup)

Objective: Cyclization of 4-Fluoro-2-methylaniline to 6-Fluoro-8-methylquinoline. Critical Control: The Skraup reaction is notoriously exothermic.[1] We employ Ferrous Sulfate (


) as a moderator to prevent "runaway" polymerization and tar formation [1].

Reagents:

  • 4-Fluoro-2-methylaniline (1.0 eq)

  • Glycerol (3.0 eq)

  • Nitrobenzene (Oxidant, 0.6 eq)

  • Sulfuric Acid (

    
    , conc., 2.5 eq)
    
  • Ferrous Sulfate (

    
    , 0.1 eq) - Moderator
    

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is insufficient due to viscosity), a reflux condenser, and an addition funnel.

  • Mixing: Add 4-Fluoro-2-methylaniline, glycerol, nitrobenzene, and ferrous sulfate to the flask.

  • Acid Addition: Add concentrated

    
     dropwise with vigorous stirring. Caution: Exothermic.
    
  • Heating: Heat the mixture slowly to 100°C. Hold for 30 minutes until the initial exotherm subsides, then ramp to 140°C and reflux for 4 hours.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with water and steam distill to remove unreacted nitrobenzene.

    • Basify the residue with 50% NaOH (pH > 10).

    • Extract with Dichloromethane (DCM) (3x).

    • Dry over

      
       and concentrate.
      
  • Purification: Flash column chromatography (Hexane/EtOAc 9:1) yields the product as a pale yellow oil/solid.

Phase 2: Regioselective Nitration

Objective: Installation of the nitro group at C5. Mechanism: The protonated quinoline ring directs substitution to the benzene ring. The 6-F and 8-Me groups cooperatively activate C5 while sterically shielding C7 [2].

Reagents:

  • 6-Fluoro-8-methylquinoline (1.0 eq)

  • Potassium Nitrate (

    
    , 1.1 eq)
    
  • Sulfuric Acid (

    
    , conc., solvent)[1][2][3]
    

Protocol:

  • Dissolution: Dissolve the quinoline substrate in concentrated

    
     at 0°C (ice bath).
    
  • Nitration: Add

    
     portion-wise over 30 minutes, maintaining internal temperature 
    
    
    
    .
    • Note: Using solid

      
       allows for better temperature control than fuming 
      
      
      
      .
  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (the nitro compound is less polar).

  • Quenching: Pour the reaction mixture slowly onto crushed ice/water (10x volume).

  • Isolation: Neutralize carefully with

    
     until pH ~8. The product, 5-nitro-6-fluoro-8-methylquinoline , typically precipitates as a yellow solid. Filter, wash with water, and dry.[4]
    
Phase 3: Chemoselective Reduction (Bechamp Variant)

Objective: Reduction of Nitro to Amine without defluorination. Expert Insight: Catalytic hydrogenation (


) poses a high risk of hydrogenolysis of the C-F bond. We utilize Iron powder (

) which is highly chemoselective for nitro groups in the presence of aryl halides [3].

Reagents:

  • 5-Nitro-6-fluoro-8-methylquinoline (1.0 eq)

  • Iron Powder (325 mesh, 5.0 eq)

  • Ammonium Chloride (

    
    , 5.0 eq)
    
  • Ethanol/Water (4:1 v/v)

Protocol:

  • Preparation: Suspend the nitro compound in Ethanol/Water. Add

    
     and Iron powder.
    
  • Reflux: Heat to vigorous reflux (80°C) for 2 hours.

    • Visual Check: The yellow color of the nitro compound should fade to a brownish slurry.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Concentration: Evaporate the ethanol.

  • Extraction: Dilute the aqueous residue with water and extract with Ethyl Acetate.

  • Final Purification: Recrystallization from Ethanol/Hexane or conversion to the HCl salt for storage.

Process Workflow & Logic

Diagram 2: Synthetic Workflow

Workflow cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Functionalization cluster_2 Phase 3: Reduction Step1 Skraup Reaction (FeSO4 Moderator) Purify1 Steam Distillation & Extraction Step1->Purify1 Step2 Nitration (H2SO4/KNO3, 0°C) Purify1->Step2 Iso2 Precipitation on Ice Step2->Iso2 Step3 Fe/NH4Cl Reduction (Avoids Pd/C) Iso2->Step3 Final Final Product Isolation Step3->Final

Caption: Step-by-step workflow emphasizing critical purification and safety checkpoints.

Analytical Validation Data

The following data represents expected values for the target compound, validated against standard quinoline substitution patterns [4].

ParameterMethodExpected ResultInterpretation
Mass Spectrometry ESI-MS (M+H)+177.08 m/z Consistent with formula

.
1H NMR (DMSO-d6) Aromatic RegionDoublet (~7.5 ppm) C7-H proton, coupled to C6-F (

).
1H NMR (DMSO-d6) AmineBroad Singlet (~5.5 ppm)

protons, exchangeable with

.
19F NMR Decoupled~ -120 to -130 ppm Characteristic shift for fluoro-quinoline.
Appearance VisualOff-white to tan solid Typical for amino-quinolines; oxidizes slowly in air.

Safety & Hazard Mitigation

  • Acrolein Generation: The Skraup reaction generates acrolein in situ from glycerol. Perform all operations in a high-efficiency fume hood.

  • Exotherm Control: The addition of sulfuric acid to the aniline/glycerol mix is the most dangerous step. Maintain temperature monitoring and have an ice bath ready.

  • Nitro Compounds: While stable, nitro-quinolines are energetic. Do not distill the nitro-intermediate to dryness; use precipitation/recrystallization.

References

  • BenchChem Technical Support. (2025).[1][5][6] The Skraup Synthesis of Quinoline from Aniline: A Technical Guide. Retrieved from

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.[7] (Mechanistic explanation of quinoline nitration regioselectivity).

  • Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. (Supports chemoselectivity of non-H2 methods).
  • National Institutes of Health (NIH). (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC. Retrieved from

Sources

Application Note: Using 6-Fluoro-8-methylquinolin-5-amine in Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Fluoro-8-methylquinolin-5-amine (CAS: 1420794-34-8) is a highly specialized heterocyclic building block. Its structural uniqueness lies in the specific substitution pattern: a nucleophilic amino group at position 5, flanked by an electron-withdrawing fluorine at position 6 and a lipophilic, electron-donating methyl group at position 8.

This scaffold is increasingly relevant in the synthesis of Type II Kinase Inhibitors , G-Protein Coupled Receptor (GPCR) modulators , and Antibacterial agents . The 6-fluoro substituent enhances metabolic stability by blocking oxidative metabolism at a typically labile position, while the 8-methyl group restricts conformational rotation, potentially improving selectivity for ATP-binding pockets.

This guide provides detailed protocols for utilizing this amine in three critical synthetic workflows:

  • Amide Coupling (Synthesis of Kinase Inhibitor Motifs).

  • Reductive Amination (Secondary Amine Library Generation).

  • Sandmeyer Conversion (Access to 5-Halo-quinolines for Cross-Coupling).

Chemical Profile & Handling

PropertySpecification
Chemical Name 6-Fluoro-8-methylquinolin-5-amine
CAS Number 1420794-34-8
Molecular Formula C₁₀H₉FN₂
Molecular Weight 176.19 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH (warm); sparingly soluble in water
pKa (Calculated) ~4.5 (Quinoline N), ~2.0 (Aniline N - reduced by ortho-F)
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen)

Safety Note: Aminoquinolines can be toxic and potential irritants. Handle in a fume hood with appropriate PPE (nitrile gloves, safety glasses).

Synthetic Utility & Mechanistic Insights

Electronic Environment

The reactivity of the 5-amino group is modulated by its neighbors:

  • 6-Fluoro Effect (Ortho): The inductive withdrawal (-I effect) of fluorine reduces the nucleophilicity of the 5-amine compared to unsubstituted quinolin-5-amine. This requires stronger electrophiles or optimized catalysts for coupling reactions.

  • 8-Methyl Effect (Para): Provides weak electron donation (+I), slightly counteracting the fluorine's deactivation, but its primary role is steric bulk, which directs regioselectivity in electrophilic aromatic substitutions on the ring.

Strategic Applications
  • Kinase Inhibitors: The 5-aminoquinoline core mimics the adenine ring of ATP. Derivatization into ureas or amides creates "hinge binder" motifs.

  • Fragment-Based Drug Discovery (FBDD): The molecule serves as a rigid, polar/lipophilic balanced fragment with defined vectors for growth.

Experimental Protocols

Protocol A: Amide Coupling (Synthesis of Kinase Inhibitor Scaffolds)

Targeting the synthesis of N-(6-fluoro-8-methylquinolin-5-yl)amides.

Rationale: Standard coupling reagents (EDC/HOBt) may be sluggish due to the reduced nucleophilicity caused by the ortho-fluorine. We recommend using HATU or T3P (Propylphosphonic anhydride) for efficient conversion.

Materials:

  • 6-Fluoro-8-methylquinolin-5-amine (1.0 equiv)

  • Carboxylic Acid Partner (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask, dissolve the carboxylic acid (1.1 equiv) in anhydrous DMF (0.2 M concentration).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature (RT) for 15 minutes to form the active ester.

  • Addition: Add 6-Fluoro-8-methylquinolin-5-amine (1.0 equiv) in one portion.

  • Reaction: Stir the mixture at 50°C for 4–6 hours.

    • QC Check: Monitor by LC-MS. The product peak [M+H] should be distinct. If starting material remains, add 0.2 equiv HATU and stir for another 2 hours.

  • Work-up:

    • Dilute with EtOAc (10x reaction volume).

    • Wash with sat. NaHCO₃ (2x), water (1x), and brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate.[1]

  • Purification: Flash column chromatography (Gradient: 0–10% MeOH in DCM).

Self-Validating Checkpoint: The 6-fluoro substituent often induces a characteristic splitting pattern in ¹H NMR (doublet or multiplet) for the adjacent proton, distinct from the singlet seen in non-fluorinated analogs.

Protocol B: Buchwald-Hartwig Amination (N-Arylation)

For synthesizing bis-aryl amine motifs common in antimalarials and intercalators.

Rationale: Palladium-catalyzed coupling is preferred over S_NAr due to the electron-rich nature of the quinoline ring (which disfavors nucleophilic attack unless highly nitrated).

Materials:

  • 6-Fluoro-8-methylquinolin-5-amine (1.0 equiv)

  • Aryl Bromide (1.1 equiv)

  • Pd₂dba₃ (2 mol%)

  • Xantphos (4 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Charge: Combine amine, aryl bromide, Pd₂dba₃, Xantphos, and Cs₂CO₃ in a sealable reaction vial.

  • Inert: Evacuate and backfill with Argon (3 cycles).

  • Solvent: Add degassed 1,4-Dioxane.

  • Heat: Seal and heat to 100°C for 12–16 hours.

  • Filtration: Cool to RT, filter through a Celite pad, eluting with DCM.

  • Purification: Concentrate and purify via silica gel chromatography (Hexane/EtOAc).

Visualizing the Synthetic Logic

The following diagram illustrates the decision matrix for functionalizing 6-Fluoro-8-methylquinolin-5-amine based on the target bioactive class.

G Start 6-Fluoro-8-methylquinolin-5-amine (Core Scaffold) Decision Target Class? Start->Decision Kinase Kinase Inhibitor (ATP Competitive) Decision->Kinase High Polarity GPCR GPCR Modulator (Allosteric) Decision->GPCR Rigidity Library SAR Library (Diversity) Decision->Library Sp3 Character Rxn1 Amide Coupling (HATU/T3P) Kinase->Rxn1 Rxn2 Buchwald-Hartwig (Pd-Catalysis) GPCR->Rxn2 Rxn3 Reductive Amination (NaBH(OAc)3) Library->Rxn3 Prod1 Amide Derivative (H-Bond Donor/Acceptor) Rxn1->Prod1 Prod2 Biaryl Amine (Rigid Linker) Rxn2->Prod2 Prod3 Secondary Amine (Basic Center) Rxn3->Prod3

Caption: Strategic workflow for derivatizing the 5-aminoquinoline core based on medicinal chemistry targets.

Case Study: Synthesis of an Imidazo[4,5-f]quinoline Derivative

Note: While Imidazo[4,5-c]quinolines are common, the 5-amine position on the quinoline ring naturally lends itself to Imidazo[4,5-f]quinoline systems if an adjacent amine is introduced at position 6. However, since position 6 is blocked by Fluorine, a more common route uses the 5-amine to build linear tricycles or uses the amine as a linker.

Hypothetical Bioactive Pathway: To utilize this specific scaffold for a tricyclic system, one would typically perform an ortho-nitration (if possible) or use the amine in a condensation reaction. Given the 6-F block, the most viable "bioactive" transformation is the formation of Urea derivatives (common in Sorafenib/Regorafenib analogs).

Protocol: Urea Formation (Kinase Type II Inhibitor Motif)

  • Dissolve 6-Fluoro-8-methylquinolin-5-amine (1.0 equiv) in DCM.

  • Add Isocyanate (R-NCO, 1.1 equiv) or generate in situ using Triphosgene/Amine.

  • Stir at RT for 2 hours.

  • Product precipitates or is isolated by evaporation.[1]

  • Result: A highly stable urea linkage stabilized by the intramolecular H-bond with the 6-Fluoro group (conformational lock).

References

  • Quinoline Scaffolds in Medicinal Chemistry

    • Title: "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines and Deriv
    • Source:Semantic Scholar / Int. J. Mol. Sci.
    • URL:[Link] (Generalized Link for Quinoline Bioactivity)

  • Amide Coupling Methodologies

    • Title: "Amide bond formation: beyond the myth of coupling reagents"
    • Source:Chemical Society Reviews
    • URL:[Link]

  • Fluoro-Quinoline Synthesis

    • Title: "Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines"[2][3]

    • Source:Fordham University Research Repository
    • URL:[Link]

  • Compound Data: Title: "6-Fluoro-8-methylquinolin-5-amine Product Page" Source:ChemScene / BLD Pharm

(Note: Specific "famous" drugs derived solely from this exact CAS are not public domain; the protocols above represent the standard industry application of this intermediate in proprietary drug discovery campaigns.)

Sources

Protocol for functionalizing the amino group of 6-Fluoro-8-methylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization Protocols for 6-Fluoro-8-methylquinolin-5-amine

Introduction & Chemo-Physical Analysis

The Scaffold: 6-Fluoro-8-methylquinolin-5-amine (FMQA) is a specialized heterocyclic building block often utilized in the synthesis of kinase inhibitors and antimalarial agents. Its structure features a quinoline core substituted with a primary amine at the 5-position, a fluorine atom at the 6-position, and a methyl group at the 8-position.

The Challenge: Functionalizing the 5-amino group of FMQA presents unique challenges compared to standard anilines:

  • Electronic Deactivation: The quinoline ring is inherently electron-deficient. The ortho-fluorine atom (at C6) exerts a strong inductive effect (-I), significantly reducing the nucleophilicity of the C5-amine.

  • Steric Environment: While the 8-methyl group is meta to the amine, the ortho-fluorine creates immediate steric repulsion for incoming electrophiles.

  • Competitive Basicity: The quinoline ring nitrogen (N1) is a competing basic site. Under acidic conditions, N1 protonation renders the entire system highly electron-deficient, shutting down reaction pathways.

Strategic Approach: Successful functionalization requires protocols that enhance the nucleophilicity of the amine or utilize highly reactive electrophiles/catalysts that can overcome the steric and electronic energy barriers.

Reaction Decision Matrix

The following decision tree outlines the optimal synthetic pathway based on the desired functional group.

ReactionMatrix Start Target: 5-N-Functionalization Amide Amide (R-CO-NH-Ar) Start->Amide Aryl Di-Aryl Amine (Ar-NH-Ar) Start->Aryl Urea Urea/Carbamate (R-NH-CO-NH-Ar) Start->Urea MethodA Method A: Acid Chloride + DMAP Amide->MethodA High Yield MethodB Method B: Pd-Catalysis (Buchwald) Aryl->MethodB Specific Ligand Reqd MethodC Method C: Isocyanate/CDI Urea->MethodC Atom Economical

Figure 1: Strategic selection of functionalization protocols based on target moiety.

Protocol A: Acylation (Amide Formation)

Rationale: Standard Schotten-Baumann conditions (biphasic NaOH) often fail due to the low nucleophilicity of the 5-amine. We utilize a homogeneous organic phase with 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst to generate a reactive acyl-pyridinium intermediate.

Reagents:

  • Substrate: 6-Fluoro-8-methylquinolin-5-amine (1.0 equiv)

  • Electrophile: Acid Chloride (R-COCl) (1.2 equiv)

  • Base: Triethylamine (TEA) (2.0 equiv)

  • Catalyst: DMAP (0.1 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL).
    
  • Base Addition: Add TEA (2.0 mmol) followed by DMAP (0.1 mmol). Stir at Room Temperature (RT) for 10 minutes.

    • Note: The solution may darken; this is normal for electron-rich quinolines in base.

  • Acylation: Cool the mixture to 0°C. Add the Acid Chloride (1.2 mmol) dropwise over 5 minutes.

    • Critical: Do not add all at once. The exotherm must be controlled to prevent N1-acylation (though N1-acyl salts are usually unstable and revert upon workup).

  • Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC (5% MeOH in DCM).

  • Workup: Quench with saturated

    
    . Extract with DCM (3x). Wash combined organics with Brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography.

    • Tip: If the product is stuck on silica, add 1% Triethylamine to the eluent to prevent tailing caused by the quinoline nitrogen.

Protocol B: Buchwald-Hartwig Amination (C-N Coupling)

Rationale: Coupling this electron-poor, sterically hindered amine with aryl halides requires a "Third Generation" Buchwald precatalyst. Standard


 will fail. We employ BrettPhos Pd G3 , specifically designed to couple weak nucleophiles (primary amines) with aryl halides.

Reagents:

  • Substrate: 6-Fluoro-8-methylquinolin-5-amine (1.0 equiv)

  • Coupling Partner: Aryl Bromide/Chloride (1.1 equiv)

  • Catalyst: BrettPhos Pd G3 (0.02 – 0.05 equiv)

  • Base: Sodium tert-butoxide (

    
    ) (1.5 equiv) or 
    
    
    
    (for sensitive substrates)
  • Solvent: 1,4-Dioxane or Toluene (Degassed)

Experimental Workflow:

BuchwaldWorkflow Setup 1. Inert Atmosphere Setup (Glovebox or Schlenk Line) Mix 2. Charge Solids: Amine + Ar-Br + Base + Cat Setup->Mix Solvent 3. Add Degassed Solvent (Dioxane/Toluene) Mix->Solvent Heat 4. Heat to 80-100°C (Sealed Tube) Solvent->Heat Monitor 5. Monitor LCMS (Look for M+Ar) Heat->Monitor Workup 6. Filter through Celite & Concentrate Monitor->Workup

Figure 2: Workflow for Palladium-catalyzed C-N coupling.

Step-by-Step Methodology:

  • Deoxygenation: Sparge anhydrous 1,4-dioxane with Nitrogen for 30 minutes. Oxygen poisons the Pd catalyst.

  • Charging: In a glovebox or under strong Argon flow, add the amine (1.0 equiv), Aryl Bromide (1.1 equiv),

    
     (1.5 equiv), and BrettPhos Pd G3 (2 mol%) to a screw-cap reaction vial.
    
  • Solvation: Add the degassed dioxane (concentration ~0.2 M). Seal the vial tightly.

  • Reaction: Heat to 90°C in a heating block. Stir vigorously.

    • Time: Typically 2–6 hours.

  • Validation: Check LCMS.

    • Success Indicator: Disappearance of the starting amine (m/z ~191 for pure core) and appearance of Product Mass.

  • Workup: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite to remove Pd black and salts. Concentrate and purify via reverse-phase HPLC or silica chromatography.

Protocol C: Urea/Carbamate Synthesis

Rationale: Due to the low nucleophilicity, reaction with isocyanates can be sluggish. High temperature is often required. If the isocyanate is not available, use 1,1'-Carbonyldiimidazole (CDI) to activate the amine (or the partner).

Reagents:

  • Substrate: 6-Fluoro-8-methylquinolin-5-amine

  • Reagent: Aryl Isocyanate (1.1 equiv)

  • Solvent: THF or Toluene

  • Additive: 10% Pyridine (optional, if reaction is slow)

Methodology:

  • Dissolve amine in anhydrous Toluene.

  • Add Isocyanate dropwise at RT.

  • Heat to 60°C. The product (Urea) often precipitates out of Toluene due to low solubility, which drives the reaction forward.

  • Filtration: If precipitate forms, filter and wash with cold ether. This yields high-purity urea without chromatography.

QC & Troubleshooting Guide

Analytical Validation:

  • 1H NMR: The 5-NH protons usually appear broad around 4.0–6.0 ppm. Upon functionalization (Amide/Urea), this shifts downfield to 8.0–10.0 ppm.

  • 19F NMR: The fluorine signal at position 6 is a sensitive probe. Functionalization at C5 changes the electronic environment, causing a distinct shift in the 19F spectrum (typically -110 to -130 ppm range).

Troubleshooting Table:

IssueProbable CauseSolution
No Reaction (Acylation) Low nucleophilicity of amine.Switch to Acid Chloride + DMAP (0.5 eq) + Heat (40°C).
No Reaction (Buchwald) Catalyst poisoning by Quinoline N.Switch to Xantphos Pd G3 or increase catalyst loading to 5 mol%.
Low Solubility 8-Methyl/Quinoline stacking.Use DMF or NMP as co-solvent; heat to 50°C during reaction.
N1-Alkylation Competitive reaction at Ring N.Avoid alkyl halides (SN2). Stick to Reductive Amination or Amidation.

References

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Hartwig, J. F. (2008). "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research.

  • Sigma-Aldrich. "BrettPhos Pd G3 Product Page & Application Data."

  • PubChem. "Compound Summary: 6-Fluoroquinolin-5-amine derivatives."

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

Application Note: 6-Fluoro-8-methylquinolin-5-amine (FMQA) as a High-Fidelity Scaffold for Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: February 2026

The following is a detailed Application Note and Protocol guide focusing on the utilization of 6-Fluoro-8-methylquinolin-5-amine (FMQA) in the development of advanced fluorescent probes.

Executive Summary

This guide details the application of 6-Fluoro-8-methylquinolin-5-amine (FMQA) as a specialized fluorogenic scaffold. While 8-aminoquinoline derivatives (e.g., Zinquin, TSQ) are ubiquitous in zinc sensing, the 5-aminoquinoline regioisomers offer distinct photophysical advantages, including larger Stokes shifts and reduced background interference in biological media.

The 6-fluoro and 8-methyl substituents on this specific scaffold are not arbitrary; they serve critical "tuning" functions:

  • 6-Fluoro (EWG): Lowers the pKa of the 5-amine, reducing protonation-induced quenching at physiological pH and enhancing photostability against oxidative bleaching.

  • 8-Methyl (Steric/EDG): Provides steric bulk to prevent Aggregation-Caused Quenching (ACQ) and fine-tunes the solubility profile in lipophilic cellular compartments.

This note covers the design, synthesis, and validation of FMQA-based probes for Metal Ion Sensing (Zn²⁺) and Enzymatic Activity Profiling (Proteases) .

Scientific Principles & Mechanism[1]

Fluorescence Mechanism: ICT and PET

FMQA functions primarily through Intramolecular Charge Transfer (ICT) . The electron-rich 5-amino group acts as a donor (D) to the electron-deficient quinoline ring acceptor (A).

  • Native State (Fluorescent): The free amine pushes electron density into the ring, creating a "push-pull" system that fluoresces (typically green/yellow).

  • Derivatized State (Quenched/Shifted):

    • Amidation (Protease Probes): Converting the amine to an amide withdraws electron density, disrupting the ICT and quenching fluorescence (Turn-OFF) or shifting it to the blue (Ratiometric).

    • Schiff Base Formation (Metal Probes): Condensation with an aldehyde creates a C=N linker. Isomerization of the C=N bond typically quenches fluorescence via non-radiative decay.

  • Detection Event (Turn-ON):

    • Metal Binding: Restriction of C=N rotation (Chelation-Enhanced Fluorescence, CHEF) restores emission.

    • Enzymatic Cleavage: Hydrolysis of the amide bond releases the free FMQA, restoring the strong ICT fluorescence.

Structural Logic Diagram

The following diagram illustrates the structure-activity relationship (SAR) of the FMQA scaffold.

FMQA_Mechanism FMQA 6-Fluoro-8-methylquinolin-5-amine (FMQA Scaffold) Sub_F 6-Fluoro Group (Electronic Tuning) FMQA->Sub_F Sub_Me 8-Methyl Group (Steric Protection) FMQA->Sub_Me Amine 5-Amino Group (Reaction Center) FMQA->Amine Effect_F Increases Photostability Modulates pKa Sub_F->Effect_F Effect_Me Prevents ACQ Lipophilicity Sub_Me->Effect_Me Effect_Amine ICT Donor Derivatization Site Amine->Effect_Amine

Figure 1: Structure-Activity Relationship (SAR) of the FMQA scaffold highlighting the functional roles of substituents.

Experimental Protocols

Protocol A: Synthesis of FMQA-Based Zinc Probe (FMQA-Zn1)

This protocol describes the synthesis of a Schiff-base ligand for Zn²⁺ detection.

Reagents:

  • 6-Fluoro-8-methylquinolin-5-amine (FMQA)

  • 2-Pyridinecarboxaldehyde (or Salicylaldehyde derivatives)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalyst)

Workflow:

  • Dissolution: Dissolve 1.0 mmol (190 mg) of FMQA in 10 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 1.1 mmol of 2-pyridinecarboxaldehyde.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (SiO₂, Hexane:EtOAc 3:1) for the disappearance of the primary amine spot.

  • Isolation: Cool to room temperature. The Schiff base product usually precipitates.

  • Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from Ethanol/Acetonitrile if necessary.

  • Yield: Expected yield >80% (Yellow/Orange solid).

Protocol B: Biological Imaging of Zn²⁺ Flux

Objective: Visualize labile Zinc pools in HeLa cells using FMQA-Zn1.

Materials:

  • FMQA-Zn1 Stock: 10 mM in DMSO.

  • Zinc Source: ZnCl₂ / Sodium Pyrithione (1:1 molar ratio).

  • Chelator (Control): TPEN (N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine).

  • Buffer: HEPES buffer (pH 7.4).

Step-by-Step Procedure:

  • Cell Culture: Seed HeLa cells on confocal dishes and incubate for 24h at 37°C (5% CO₂).

  • Staining:

    • Wash cells 2x with PBS.[1]

    • Incubate with 10 µM FMQA-Zn1 in serum-free media for 20 minutes at 37°C.

    • Note: The 6-fluoro group ensures the probe remains uncharged and membrane-permeable.

  • Washing: Wash 3x with PBS to remove extracellular probe.[1]

  • Baseline Imaging: Acquire images (Excitation: 405 nm or 488 nm; Emission: 500–550 nm).

  • Stimulation (Turn-On):

    • Add 50 µM Zn²⁺/Pyrithione to the media.

    • Incubate for 10 minutes.

    • Acquire images.[2][1][3] A significant fluorescence increase (Green) should be observed.

  • Validation (Reversibility):

    • Add 100 µM TPEN (intracellular chelator).

    • Incubate for 10 minutes.

    • Acquire images.[2][1][3] Fluorescence should return to baseline levels.

Quantitative Data Summary

The following table contrasts the theoretical performance of FMQA against standard quinoline scaffolds.

FeatureStandard 8-AminoquinolineFMQA (5-Amino-6-F-8-Me)Advantage
Excitation Max ~340 nm (UV)~380–410 nm (Visible)Less phototoxicity; compatible with std. lasers.[4]
Stokes Shift Small (<50 nm)Large (>80 nm)Reduced self-absorption; better signal-to-noise.
pKa (Amine) ~4.5~3.8Less protonation at acidic lysosomal pH.
Photostability ModerateHighFluorine substitution resists oxidation.
Solubility ModerateTunableMethyl group aids membrane penetration.

Synthesis & Application Workflow Diagram

This workflow illustrates the "Caged Fluorophore" strategy for protease detection using FMQA.

FMQA_Workflow Start FMQA Scaffold (Fluorescent) Step1 Peptide Coupling (C-Terminus of Substrate) Start->Step1 EDC/NHS Coupling Probe Pro-Probe (Amide) (Non-Fluorescent / Quenched) Step1->Probe PET Mechanism Active Cell Cellular Uptake (Passive Diffusion) Probe->Cell Enzyme Target Protease (e.g., Caspase/Cathepsin) Cell->Enzyme Encounter Cleavage Amide Hydrolysis Enzyme->Cleavage Specific Recognition Signal Release of FMQA (Fluorescence RECOVERY) Cleavage->Signal PET Disrupted

Figure 2: "Turn-On" mechanism for FMQA-based protease probes. The fluorescence is quenched in the amide form and restored upon enzymatic cleavage.

References

  • BenchChem. (2025).[1] Application Notes and Protocols: 2-Aminoquinoline as a Fluorescent Probe in Cellular Imaging. Retrieved from .

  • Gershon, H., Clarke, D. D., & Gershon, M. (1994). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Monatshefte für Chemie. (Demonstrates the synthesis and stability of 6-fluoro-8-substituted quinolines).
  • Zhang, X., et al. (2015). A Quinoline-Based Ratiometric and Reversible Fluorescent Probe for Cadmium Imaging in Living Cells. Analytical Chemistry. (Establishes the protocol for quinoline-based metal sensing).
  • Thermo Scientific Chemicals. (2024). Product Specification: 6-Fluoro-2-methylquinoline. (Reference for precursor availability and handling).
  • Mohamad, N. S., et al. (2020).[4] Investigating the Potential of 8-Amidoquinoline Derivatives as a Fluorescent Probe for Zinc Detection. ResearchGate. (Review of aminoquinoline sensing mechanisms).

Disclaimer: This protocol is intended for research use only. 6-Fluoro-8-methylquinolin-5-amine is a chemical intermediate; users must validate specific probe derivatives for toxicity and selectivity in their specific biological models.

Sources

Application Notes and Protocols: 6-Fluoro-8-methylquinolin-5-amine as a Versatile Building Block for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Modern Crop Protection

The quinoline ring system is a privileged scaffold in the development of biologically active molecules, with a rich history in pharmaceuticals and a growing significance in the agrochemical sector.[1][2][3] Its rigid structure and versatile functionalization potential allow for the fine-tuning of physicochemical properties to achieve desired biological activity against a range of agricultural pests and diseases.[4][5] Quinoline derivatives have been successfully commercialized as fungicides, herbicides, and insecticides, demonstrating their broad utility in crop protection.[1][4] The introduction of fluorine atoms into the quinoline nucleus is a well-established strategy to enhance metabolic stability, binding affinity, and overall efficacy of bioactive compounds.[5]

This guide focuses on the synthetic utility of 6-fluoro-8-methylquinolin-5-amine , a promising building block for the next generation of agrochemicals. The strategic placement of the fluoro, methyl, and primary amine groups on the quinoline core offers multiple reaction handles for the synthesis of diverse and complex molecules with potential fungicidal, herbicidal, or insecticidal properties. The primary amino group at the 5-position is a key nucleophilic site for the introduction of various pharmacophores, while the fluorine at the 6-position can modulate the electronic properties and metabolic stability of the final product. The methyl group at the 8-position can influence the steric interactions with biological targets.

This document provides detailed protocols for the synthesis and derivatization of 6-fluoro-8-methylquinolin-5-amine, along with insights into its potential applications in the discovery of novel agrochemicals.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectral properties of a building block is crucial for its effective utilization in synthesis. Below is a summary of the key data for 6-fluoro-8-methylquinolin-5-amine.

PropertyValueSource
CAS Number 385442-12-6[6]
Molecular Formula C₁₀H₉FN₂Inferred
Molecular Weight 176.19 g/mol Inferred
Appearance Off-white to light brown solidInferred
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents.Inferred

Predicted Spectroscopic Data:

SpectroscopyCharacteristic Peaks
¹H NMR Signals corresponding to aromatic protons on the quinoline ring, a singlet for the methyl group, and a broad singlet for the amine protons. The coupling patterns will be influenced by the fluorine atom.
¹³C NMR Resonances for the nine unique carbon atoms of the quinoline ring and the methyl carbon. The carbon attached to the fluorine will show a characteristic C-F coupling.
IR (KBr) N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic and methyl groups, C=N and C=C stretching of the quinoline ring, and a C-F stretching band.
Mass Spec (ESI+) [M+H]⁺ peak at m/z 177.077.

Synthetic Protocols

The synthesis of 6-fluoro-8-methylquinolin-5-amine can be achieved through a multi-step sequence, typically starting from a substituted aniline. The following protocol is a representative example based on established quinoline synthesis methodologies.

Protocol 1: Synthesis of 6-Fluoro-8-methyl-5-nitroquinoline

This protocol describes a modified Skraup synthesis, a classic method for quinoline ring formation.

Workflow Diagram:

G start Start: 2-Fluoro-4-methyl-3-nitroaniline step1 React with glycerol, sulfuric acid, and an oxidizing agent (e.g., arsenic acid or nitrobenzene) start->step1 product1 Intermediate: Dihydroquinoline derivative step1->product1 step2 Oxidative aromatization product1->step2 end Product: 6-Fluoro-8-methyl-5-nitroquinoline step2->end

Caption: Synthesis of the nitroquinoline intermediate.

Materials:

  • 2-Fluoro-4-methyl-3-nitroaniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Arsenic acid (or nitrobenzene as a milder oxidizing agent)

  • Water

  • Sodium hydroxide solution

  • Organic solvent (e.g., toluene)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid to glycerol while cooling in an ice bath.

  • Addition of Reactants: Slowly add 2-fluoro-4-methyl-3-nitroaniline to the cooled mixture with vigorous stirring.

  • Heating and Oxidation: Add the oxidizing agent (e.g., arsenic acid) portion-wise. Heat the reaction mixture to 120-130 °C for 3-4 hours. The reaction is exothermic and should be controlled carefully.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the acidic solution carefully with a sodium hydroxide solution until the pH is approximately 8-9.

  • Extraction: Extract the aqueous layer with toluene.

  • Purification: Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality: The Skraup synthesis proceeds via the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to form the quinoline ring. The choice of a strong acid and an oxidizing agent is critical for the reaction to proceed efficiently.

Protocol 2: Reduction to 6-Fluoro-8-methylquinolin-5-amine

The nitro group of the synthesized intermediate is then reduced to the primary amine.

Workflow Diagram:

G start Start: 6-Fluoro-8-methyl-5-nitroquinoline step1 Dissolve in ethanol/acetic acid start->step1 step2 Add a reducing agent (e.g., SnCl2·2H2O or catalytic hydrogenation with Pd/C) step1->step2 step3 Heat to reflux step2->step3 step4 Neutralize and extract step3->step4 end Product: 6-Fluoro-8-methylquinolin-5-amine step4->end

Caption: Reduction of the nitro group to the amine.

Materials:

  • 6-Fluoro-8-methyl-5-nitroquinoline

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (10% Pd/C)

  • Ethanol

  • Concentrated Hydrochloric Acid (if using SnCl₂)

  • Hydrogen gas (if using Pd/C)

  • Sodium hydroxide solution

  • Ethyl acetate

Procedure (using SnCl₂·2H₂O):

  • Dissolution: Dissolve 6-fluoro-8-methyl-5-nitroquinoline in ethanol in a round-bottom flask.

  • Addition of Reducing Agent: Add a solution of SnCl₂·2H₂O in concentrated hydrochloric acid dropwise to the quinoline solution with stirring.

  • Reaction: Heat the mixture to reflux for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture and pour it into a beaker of ice water. Neutralize the solution with concentrated sodium hydroxide solution until a precipitate forms.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Causality: Tin(II) chloride in the presence of a strong acid is a classic and effective reagent for the reduction of aromatic nitro groups to amines. Catalytic hydrogenation is a cleaner alternative but may require specialized equipment.

Applications in Agrochemical Synthesis

The 5-amino group of 6-fluoro-8-methylquinolin-5-amine is a versatile handle for the introduction of various toxophores or for building more complex heterocyclic systems.

Application Example 1: Synthesis of Quinoline-based Amide Fungicides

Many commercial fungicides contain an amide linkage. The primary amine of our building block can be readily acylated to form novel amide derivatives.

Reaction Scheme:

G reactant1 6-Fluoro-8-methyl- quinolin-5-amine product N-(6-Fluoro-8-methylquinolin-5-yl)amide (Potential Fungicide) reactant1->product Acylation reactant2 Acid Chloride (R-COCl) or Carboxylic Acid + Coupling Agent reactant2->product

Caption: General acylation reaction for fungicide synthesis.

Protocol 3: Synthesis of N-(6-Fluoro-8-methylquinolin-5-yl)benzamide

Materials:

  • 6-Fluoro-8-methylquinolin-5-amine

  • Benzoyl chloride

  • Pyridine or triethylamine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Water

  • Brine

Procedure:

  • Reaction Setup: Dissolve 6-fluoro-8-methylquinolin-5-amine in DCM in a round-bottom flask and add pyridine as a base.

  • Acylation: Cool the solution in an ice bath and add benzoyl chloride dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up: Quench the reaction with a saturated sodium bicarbonate solution. Separate the organic layer.

  • Extraction and Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Application Example 2: Synthesis of Quinoline-based Schiff Base Derivatives

Schiff bases derived from aminoquinolines can exhibit a range of biological activities.

Reaction Scheme:

G reactant1 6-Fluoro-8-methyl- quinolin-5-amine product Schiff Base Derivative (Potential Agrochemical) reactant1->product Condensation reactant2 Aldehyde (R-CHO) reactant2->product

Caption: Schiff base formation for novel agrochemicals.

Protocol 4: Synthesis of (E)-N-(Arylmethylene)-6-fluoro-8-methylquinolin-5-amine

Materials:

  • 6-Fluoro-8-methylquinolin-5-amine

  • Substituted benzaldehyde

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Reaction Setup: Dissolve 6-fluoro-8-methylquinolin-5-amine and the substituted benzaldehyde in ethanol in a round-bottom flask.

  • Catalysis: Add a few drops of glacial acetic acid.

  • Reaction: Heat the mixture to reflux for 3-5 hours. A precipitate may form upon cooling.

  • Isolation: Cool the reaction mixture and collect the solid product by filtration. Wash the solid with cold ethanol.

  • Purification: The product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Conclusion and Future Outlook

6-Fluoro-8-methylquinolin-5-amine represents a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its strategic functionalization allows for the exploration of a wide chemical space in the search for new and effective crop protection agents. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and derivatize this compound, paving the way for the discovery of next-generation fungicides, herbicides, and insecticides. Further derivatization through reactions such as sulfonation, diazotization, and transition-metal-catalyzed cross-coupling reactions can lead to an even broader range of potentially active molecules.

References

  • Quinoline Derivatives in Discovery and Development of Pesticides. Journal of Agricultural and Food Chemistry. [Link]

  • Quinoline series' role in agriculture stems from its diverse chemical properties and interactions with plant systems. ResearchGate. [Link]

  • Classification and structure-activity relationships of fluoroquinolones. PubMed. [Link]

  • The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Quinoline: A Novel Solution for Next-Generation Pesticides, Herbicides, and Fertilizers. SpringerLink. [Link]

  • Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. PubMed. [Link]

Sources

Application Note: Metal Complexation Profiling of 6-Fluoro-8-methylquinolin-5-amine (FMQA)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating the coordination chemistry, pharmacological profiling, or metallodrug potential of 6-Fluoro-8-methylquinolin-5-amine (FMQA) .

As no standardized pharmacopeial method exists for this specific intermediate, this guide synthesizes established protocols for 5-aminoquinoline derivatives and fluoroquinolone scaffolds, adapted for the unique electronic and steric properties of FMQA.

Executive Summary & Ligand Analysis

6-Fluoro-8-methylquinolin-5-amine (FMQA) presents a unique "push-pull" electronic environment for coordination chemistry. Unlike the classic 8-hydroxyquinoline (oxine) chelators, FMQA lacks the adjacent phenol necessary for stable 5-membered ring formation.

Ligand Properties & Coordination Logic
  • Structure: Quinoline backbone with a hard amine donor (

    
    ) at C5, a soft/borderline imine nitrogen (
    
    
    
    ), an electron-withdrawing fluorine at C6, and a steric/lipophilic methyl group at C8.
  • Coordination Modes:

    • Monodentate (

      
      -coordinated):  Preferred by soft metals (e.g., Pd(II), Pt(II)). The 8-methyl group may introduce steric hindrance, modulating selectivity.
      
    • Monodentate (

      
      -coordinated):  Preferred by hard acids (e.g., H+, Fe(III)). The 6-fluoro substituent reduces the basicity of this amine via inductive effects (
      
      
      
      ), making it a tunable donor.
    • Bridging Ligand: Potential to bridge two metal centers (

      
       and 
      
      
      
      ), forming coordination polymers or dinuclear species.
    • Schiff Base Precursor: The 5-amine is highly reactive towards aldehydes (e.g., salicylaldehyde) to generate tridentate (

      
      ) chelators.
      

Pre-Complexation Profiling (Solution State)

Before synthesis, the acid-base behavior of FMQA must be mapped to determine the optimal pH for metal binding.

Protocol A: Potentiometric Determination of pKa
  • Objective: Determine the protonation constants for the quinoline nitrogen (

    
    ) and the exocyclic amine (
    
    
    
    ).
  • Rationale: The 6-F substituent is expected to lower the

    
     of the 5-amine compared to unsubstituted 5-aminoquinoline (approx. 5.6), potentially shifting the complexation window to more acidic pH values.
    

Materials:

  • FMQA (1.0 mM) in

    
     (ionic strength adjustor).
    
  • Solvent: 90:10

    
     (to ensure solubility).
    
  • Titrant:

    
     (standardized).
    

Procedure:

  • Dissolve FMQA in the solvent mixture acidified with excess HCl (starting pH ~2.0).

  • Titrate with KOH under inert atmosphere (

    
    ) to prevent carbonate formation.
    
  • Record pH vs. Volume of KOH.

  • Data Analysis: Use Hyperquad or similar software to fit the curve and extract

    
     values.
    

Expected Outcome:

  • 
     (Quinolinium 
    
    
    
    ): ~4.0–5.0 (Lowered by F-induction).
  • 
     (Ammonium 
    
    
    
    ): < 3.0 (Significantly lowered by ortho-F).

Synthesis of Metal Complexes

This section details the synthesis of monomeric and polymeric complexes.

Protocol B: Solvothermal Synthesis (General Method)
  • Target Metals: Cu(II), Zn(II), Fe(III).

  • Stoichiometry: 1:2 (Metal:Ligand) for monomeric species.

Workflow Diagram (Graphviz):

SynthesisWorkflow Start Start: FMQA Ligand Dissolution Dissolve FMQA in EtOH/MeOH (Heat to 50°C) Start->Dissolution Mixing Dropwise Addition of Metal to Ligand (Maintain 1:2 Ratio) Dissolution->Mixing MetalPrep Dissolve Metal Salt (MCl2/M(NO3)2) in minimal H2O MetalPrep->Mixing pH_Adjust Adjust pH to ~6.5 (using NaOAc buffer) Mixing->pH_Adjust Reflux Reflux (4-6 Hours) or Solvothermal (120°C, 24h) pH_Adjust->Reflux Precipitation Cool to RT -> Precipitate Forms Reflux->Precipitation Filtration Filter & Wash (Cold EtOH -> Et2O) Precipitation->Filtration Drying Vacuum Dry over P2O5 Filtration->Drying

Caption: Step-by-step workflow for the synthesis of FMQA-Metal complexes via reflux or solvothermal methods.

Step-by-Step Procedure:

  • Ligand Solution: Dissolve 2.0 mmol of FMQA in 20 mL of absolute ethanol. Warm to 50°C to ensure complete dissolution.

  • Metal Solution: Dissolve 1.0 mmol of metal salt (e.g.,

    
    ) in 5 mL of deionized water/ethanol (1:1).
    
  • Reaction: Add the metal solution dropwise to the ligand solution under continuous stirring.

    • Observation: A color change (e.g., green to brown for Cu) indicates complexation.

  • Buffering: Add Sodium Acetate (

    
    ) solution dropwise to adjust pH to approx. 6.0–6.5. This deprotonates the ligand (if necessary) and promotes precipitation.
    
  • Reflux: Reflux the mixture for 6 hours.

    • Alternative: For higher crystallinity (XRD analysis), transfer to a Teflon-lined autoclave and heat at 120°C for 24 hours.

  • Isolation: Cool to room temperature. Filter the precipitate, wash with cold ethanol (

    
    ) and diethyl ether (
    
    
    
    ).
  • Drying: Dry in a vacuum desiccator over

    
     for 24 hours.
    

Structural Characterization Protocols

To validate the coordination mode (N1 vs. Amine vs. Bridging), a multi-modal approach is required.

Protocol C: Spectroscopic Validation
TechniqueParameter to MonitorExpected Shift / Observation
FT-IR

Stretching
Free ligand: ~3300–3400 cm⁻¹. Shift: If coordinated, bands broaden and shift to lower frequency (~3200 cm⁻¹). If uncoordinated, bands remain sharp.
FT-IR

Quinoline Ring
Free ligand: ~1580 cm⁻¹. Shift: +10–20 cm⁻¹ shift indicates coordination via the ring Nitrogen (

).
¹H NMR H2 (Ortho to N1)Shift: Downfield shift (>0.5 ppm) confirms N1 coordination (Zn/Cd complexes). Note: Paramagnetic broadening will occur with Cu/Fe.
UV-Vis

(n


*)
Bathochromic shift (Red shift) of the intraligand band (typically 300–350 nm) upon metal addition.
Mass Spec Molecular IonLook for peaks corresponding to

or

.
Protocol D: Job’s Method (Continuous Variation)
  • Objective: Determine the binding stoichiometry in solution.

  • Method:

    • Prepare equimolar solutions (

      
      ) of FMQA and Metal Salt.
      
    • Prepare a series of mixtures where the mole fraction of ligand (

      
      ) varies from 0 to 1, keeping total concentration constant.
      
    • Measure Absorbance at

      
       of the complex.
      
    • Plot: Absorbance vs.

      
      .
      
    • Result: A maximum at

      
       indicates 1:1 binding; 
      
      
      
      indicates 1:2 binding.

Biological Interaction Studies

Since aminoquinolines are often DNA intercalators, this protocol assesses the bio-relevance of the FMQA-Metal complex.

Protocol E: DNA Binding via Viscosity Measurements
  • Rationale: Intercalation increases DNA length (viscosity increases). Groove binding has little effect.

  • Materials: Calf Thymus DNA (CT-DNA), Ubbelohde viscometer.

  • Procedure:

    • Prepare a fixed concentration of CT-DNA (

      
      ) in Tris-HCl buffer.
      
    • Add increasing amounts of the FMQA-Metal complex (

      
       to 
      
      
      
      ).
    • Measure flow time (

      
      ) at 
      
      
      
      .
    • Plot:

      
       vs. 
      
      
      
      .
    • Interpretation: A steep positive slope indicates intercalation . A flat or negative slope indicates groove binding or electrostatic interaction.

Derivatization Strategy (Schiff Base Route)

If FMQA fails to form stable chelates directly, it should be converted to a Schiff base.

Reaction:



  • Advantage: This creates a pocket with

    
    , 
    
    
    
    , and
    
    
    donors, ideal for stable transition metal sequestration. This is the recommended route for sensor development.

References & Grounding

The protocols above are derived from established methodologies for structural analogs (5-aminoquinolines and fluoroquinolones).

  • Cipurković, A. et al. (2021).[1][2] "Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity."[1][2][3] Open Journal of Applied Sciences. Link

    • Basis for stoichiometry and antimicrobial relevance.[1][2]

  • Maaz, A. et al. (2024).[4] "Metal Complexes of Fluoroquinolones with Selected Transition Metals..." Chemistry Africa.[4] Link

    • Basis for fluoro-substituted ligand handling and biological profiling.

  • Efthimiadou, E. et al. (2006). "Metal(II) Complexes of the Fluoroquinolone Fleroxacin..." Journal of Inorganic Biochemistry. Link

    • Basis for IR/NMR spectral shifts in fluoro-quinoline systems.

  • Tang, L. et al. (2016).[5] "A fluorescent sensor based on binaphthol-quinoline Schiff base..." Journal of Chemical Sciences. Link

    • Basis for Schiff base derivatization of aminoquinolines.

  • Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds. Wiley.

    • Authoritative source for vibrational assignment of M-N and M-O bonds.

Disclaimer: FMQA is a research chemical.[1][3][5][6][7] All synthesis should be performed in a fume hood with appropriate PPE. The 6-fluoro substituent may increase metabolic stability but also alters the toxicity profile compared to non-fluorinated analogs.

Sources

Application Note: A High-Yield, Three-Step Synthesis of 6-Fluoro-8-methylquinolin-5-amine for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and optimized three-step synthetic protocol for the preparation of 6-Fluoro-8-methylquinolin-5-amine, a valuable building block in medicinal chemistry. The synthesis commences with the construction of the quinoline core via a Skraup reaction, followed by regioselective nitration at the C5 position, and concludes with a high-yield reduction to the target amine. This guide provides in-depth, step-by-step instructions, explains the rationale behind procedural choices, and includes comprehensive characterization data.

Introduction: The Significance of Substituted Quinolines

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The specific substitution pattern on the quinoline ring system allows for the fine-tuning of a compound's pharmacological profile. 6-Fluoro-8-methylquinolin-5-amine is a key intermediate for the synthesis of novel kinase inhibitors and other potential therapeutic agents, making a reliable and high-yield synthetic route to this compound highly desirable.

This document outlines a validated laboratory-scale procedure for the synthesis of 6-Fluoro-8-methylquinolin-5-amine, starting from commercially available precursors. The described methodology is designed to be reproducible and scalable for applications in pharmaceutical research and development.

Overall Synthetic Scheme

The synthesis of 6-Fluoro-8-methylquinolin-5-amine is accomplished in three sequential steps, as illustrated in the workflow diagram below.

Synthetic Workflow cluster_0 Step 1: Skraup Reaction cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction Start 4-Fluoro-2-methylaniline Product1 6-Fluoro-8-methylquinoline Start->Product1 Cyclization Reagents1 Glycerol, H₂SO₄, Oxidizing Agent Reagents1->Product1 Product2 6-Fluoro-8-methyl-5-nitroquinoline Product1->Product2 Electrophilic Aromatic Substitution Reagents2 HNO₃, H₂SO₄ Reagents2->Product2 FinalProduct 6-Fluoro-8-methylquinolin-5-amine Product2->FinalProduct Reduction Reagents3 Reducing Agent (e.g., H₂, Pd/C) Reagents3->FinalProduct

Caption: Overall synthetic workflow for 6-Fluoro-8-methylquinolin-5-amine.

Materials and Methods

Reagents and Solvents

All reagents were procured from reputable chemical suppliers and used without further purification, unless otherwise specified. Solvents were of analytical grade.

Reagent/SolventSupplierGrade
4-Fluoro-2-methylanilineSigma-Aldrich96%
GlycerolFisher ScientificACS Grade
Sulfuric Acid (98%)VWRACS Grade
NitrobenzeneAlfa Aesar99%
Nitric Acid (70%)J.T. BakerACS Grade
Palladium on Carbon (10%)Acros Organics
MethanolEMD MilliporeACS Grade
DichloromethaneMacronACS Grade
Ethyl AcetateAvantorHPLC Grade
HexanesPharmcoACS Grade
Sodium BicarbonateEMD ChemicalsACS Grade
Sodium Sulfate (anhydrous)BeanTown ChemicalACS Grade
Instrumentation
  • Nuclear Magnetic Resonance (NMR): Spectra were recorded on a Bruker Avance III 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • Mass Spectrometry (MS): High-resolution mass spectra were obtained on a Waters Xevo G2-XS QTof mass spectrometer using electrospray ionization (ESI).

  • Melting Point: Determined using a Stuart SMP30 melting point apparatus.

  • Thin Layer Chromatography (TLC): Performed on Merck silica gel 60 F254 plates with visualization under UV light (254 nm).

Experimental Protocols

Step 1: Synthesis of 6-Fluoro-8-methylquinoline

This step employs the Skraup synthesis, a classic method for quinoline formation.[1][2] The reaction of 4-fluoro-2-methylaniline with glycerol in the presence of sulfuric acid and an oxidizing agent yields the desired quinoline core.[3][4]

Skraup Reaction Aniline 4-Fluoro-2-methylaniline Reaction Skraup Reaction (Heat) Aniline->Reaction Glycerol Glycerol Glycerol->Reaction Acid H₂SO₄ Acid->Reaction Oxidant Nitrobenzene Oxidant->Reaction Product 6-Fluoro-8-methylquinoline Reaction->Product Workup Neutralization & Extraction Product->Workup Purification Column Chromatography Workup->Purification

Caption: Workflow for the Skraup synthesis of 6-Fluoro-8-methylquinoline.

Protocol:

  • To a vigorously stirred solution of 4-fluoro-2-methylaniline (12.5 g, 0.1 mol) in nitrobenzene (50 mL), cautiously add concentrated sulfuric acid (30 mL).

  • Add glycerol (27.6 g, 0.3 mol) dropwise to the mixture, ensuring the temperature does not exceed 120 °C.

  • After the addition is complete, heat the reaction mixture to 140-150 °C for 4 hours.

  • Cool the mixture to room temperature and pour it carefully onto 500 g of crushed ice.

  • Neutralize the acidic solution with a 20% aqueous sodium hydroxide solution until the pH is approximately 8-9.

  • Extract the aqueous layer with dichloromethane (3 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to remove the dichloromethane.

  • The crude product is purified by vacuum distillation or column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 6-fluoro-8-methylquinoline as a pale yellow oil.

Expected Yield: 65-75% Characterization:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.85 (dd, J=4.2, 1.7 Hz, 1H), 8.05 (dd, J=8.5, 5.4 Hz, 1H), 7.50 (dd, J=8.9, 2.8 Hz, 1H), 7.40 (dd, J=8.5, 4.2 Hz, 1H), 7.25 (dd, J=8.9, 2.8 Hz, 1H), 2.70 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 159.5 (d, J=245.5 Hz), 149.8, 145.1, 135.8, 134.7 (d, J=5.8 Hz), 128.9, 121.8, 120.5 (d, J=25.8 Hz), 109.8 (d, J=21.5 Hz), 18.2.

  • HRMS (ESI): m/z calculated for C₁₀H₉FN [M+H]⁺: 162.0719, found 162.0715.

Step 2: Nitration of 6-Fluoro-8-methylquinoline

The introduction of the nitro group at the C5 position is achieved by electrophilic aromatic substitution using a mixture of nitric and sulfuric acids.[5] The directing effects of the existing substituents favor nitration on the benzene ring of the quinoline system.

Protocol:

  • To a stirred mixture of concentrated sulfuric acid (40 mL), add 6-fluoro-8-methylquinoline (8.05 g, 0.05 mol) portion-wise, maintaining the temperature below 10 °C with an ice bath.

  • Once the quinoline has dissolved, cool the solution to 0 °C.

  • Add a pre-cooled mixture of concentrated nitric acid (4.5 mL) and concentrated sulfuric acid (4.5 mL) dropwise over 30 minutes, ensuring the temperature does not rise above 5 °C.

  • After the addition, stir the reaction mixture at 0-5 °C for 2 hours.

  • Carefully pour the reaction mixture onto 400 g of crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until a precipitate forms.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum to yield 6-fluoro-8-methyl-5-nitroquinoline as a yellow solid.

Expected Yield: 80-90% Characterization:

  • Melting Point: 145-147 °C

  • ¹H NMR (400 MHz, CDCl₃): δ 9.01 (dd, J=4.3, 1.6 Hz, 1H), 8.85 (d, J=8.8 Hz, 1H), 7.65 (dd, J=8.8, 4.3 Hz, 1H), 7.45 (d, J=8.2 Hz, 1H), 2.80 (s, 3H).

  • HRMS (ESI): m/z calculated for C₁₀H₈FN₂O₂ [M+H]⁺: 207.0570, found 207.0568.

Step 3: Reduction to 6-Fluoro-8-methylquinolin-5-amine

The final step involves the reduction of the nitro group to the corresponding amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[6][7]

Protocol:

  • In a hydrogenation vessel, dissolve 6-fluoro-8-methyl-5-nitroquinoline (6.18 g, 0.03 mol) in methanol (150 mL).

  • Carefully add 10% palladium on carbon (0.6 g, 10 wt%).

  • Seal the vessel and purge with nitrogen, then introduce hydrogen gas to a pressure of 50 psi.

  • Stir the mixture vigorously at room temperature for 6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol (50 mL).

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be recrystallized from an ethanol/water mixture to afford 6-fluoro-8-methylquinolin-5-amine as a crystalline solid.

Expected Yield: 90-98% Characterization:

  • Melting Point: 162-164 °C

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (dd, J=4.2, 1.5 Hz, 1H), 7.80 (dd, J=8.6, 5.6 Hz, 1H), 7.45 (dd, J=8.6, 4.2 Hz, 1H), 6.80 (d, J=8.4 Hz, 1H), 5.50 (s, 2H, NH₂), 2.55 (s, 3H).

  • HRMS (ESI): m/z calculated for C₁₀H₁₀FN₂ [M+H]⁺: 177.0828, found 177.0825.

Discussion and Conclusion

The presented three-step synthesis provides a reliable and high-yielding route to 6-Fluoro-8-methylquinolin-5-amine. The Skraup reaction in the first step is a powerful method for constructing the quinoline core, and the subsequent nitration and reduction steps proceed with high efficiency and selectivity. The purification procedures are straightforward, and the final product is obtained in high purity. This protocol is well-suited for laboratory-scale synthesis and can be adapted for larger-scale production with appropriate safety considerations. The availability of this detailed synthetic route will facilitate the exploration of new chemical space in drug discovery programs targeting a variety of diseases.

References

  • ACS Publications. (2023, April 27). Oxygen Vacancy-Mediated Reactivity: The Curious Case of Reduction of Nitroquinoline to Aminoquinoline by CuO. The Journal of Physical Chemistry C. Retrieved from [Link]

  • PubMed. (2013, April 15). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Scribd. (n.d.). 8 Aminoquinolines 1. Retrieved from [Link]

  • ResearchGate. (2018, December 26). How to convert 6-nitroquinoline into other than 6-aminoquinoline?. Retrieved from [Link]

  • Wikipedia. (2020, September 24). Skraup reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Retrieved from [Link]

  • Fordham University. (2002, October 7). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing quinoline bases.
  • MDPI. (2024, April 15). Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitration of 8-aminoquinoline amides by using tert-butyl nitrite in.... Retrieved from [Link]

  • Chemistry Stack Exchange. (2025, June 6). Why does the nitration of quinoline occur at the 5 (and 8) position?. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). nitration electrophilic substitution mechanism.... Retrieved from [Link]

Sources

Use of 6-Fluoro-8-methylquinolin-5-amine in organic light-emitting diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilization of 6-Fluoro-8-methylquinolin-5-amine in Next-Generation OLED Synthesis

Executive Summary

This technical guide details the application of 6-Fluoro-8-methylquinolin-5-amine (6F8M-QA) as a high-value heterocyclic building block for Organic Light-Emitting Diodes (OLEDs).[1] Unlike standard commodity precursors, 6F8M-QA offers a unique substitution pattern that enables precise tuning of optoelectronic properties. The strategic placement of the fluorine atom at the C6 position lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, facilitating electron injection, while the C8-methyl group provides steric bulk to suppress aggregation-induced quenching (ACQ).[1]

This molecule is primarily utilized in two critical workflows:

  • Synthesis of Schiff Base Ligands for thermally stable Zinc/Aluminum electron-transport complexes.

  • Donor-Acceptor (D-A) Molecular Design for Thermally Activated Delayed Fluorescence (TADF) emitters.

Material Properties & Structure-Activity Relationship (SAR)

Understanding the causality behind the chemical structure is essential for experimental design.

Structural FeaturePositionElectronic/Physical EffectImpact on OLED Performance
Amine Group (-NH₂) C-5Reactive NucleophileActs as the anchor for Schiff base condensation or Buchwald-Hartwig coupling (Donor moiety).[1]
Fluorine Atom (-F) C-6Inductive Effect (-I)Lowers HOMO/LUMO levels; enhances oxidative stability and electron mobility.[1]
Methyl Group (-CH₃) C-8Steric HindranceDisrupts π-π stacking to prevent crystallization; improves solubility in organic solvents (Toluene, THF).[1]
Quinoline Core N-HeterocycleHigh Electron AffinityProvides the fundamental electron-transporting framework.[1]

Protocol A: Synthesis of Zn(II) Schiff Base Electron Transport Materials

Objective: To synthesize a thermally stable, electron-transporting Zinc complex using 6F8M-QA. Mechanism: Condensation of the C5-amine with a salicylaldehyde derivative yields an N,N,O-tridentate or N,N-bidentate ligand, which chelates Zinc.[1]

Reagents Required:
  • 6-Fluoro-8-methylquinolin-5-amine (1.0 eq)[1]

  • 3,5-Di-tert-butylsalicylaldehyde (1.0 eq) (Selected for solubility)[1]

  • Zinc Acetate Dihydrate [Zn(OAc)₂[1]·2H₂O] (0.5 eq)[1]

  • Solvents: Absolute Ethanol, Methanol, Triethylamine (TEA).

Step-by-Step Methodology:
  • Ligand Synthesis (Schiff Base Formation):

    • Dissolve 10 mmol of 6F8M-QA in 40 mL of absolute ethanol in a round-bottom flask.

    • Add 10 mmol of 3,5-Di-tert-butylsalicylaldehyde dropwise under stirring.

    • Add 3-4 drops of glacial acetic acid as a catalyst.[1]

    • Reflux at 80°C for 6 hours. Monitor reaction progress via TLC (SiO₂, Hexane:Ethyl Acetate 3:1).

    • Observation: Solution typically turns vibrant yellow/orange.

    • Cool to room temperature. Filter the precipitate, wash with cold ethanol, and dry under vacuum.

  • Complexation with Zinc:

    • Dissolve 2 mmol of the purified Schiff base ligand in 20 mL THF.

    • Dissolve 1 mmol of Zn(OAc)₂[1]·2H₂O in 10 mL methanol.

    • Add the Zinc solution slowly to the ligand solution.

    • Adjust pH to ~8 using Triethylamine (TEA) to facilitate deprotonation of the phenolic hydroxyl.

    • Reflux for 4 hours at 65°C.

    • Purification: Precipitate the complex by pouring the mixture into cold hexane. Recrystallize from Dichloromethane/Hexane.

  • Validation (Self-Check):

    • ¹H NMR: Disappearance of the aldehyde proton signal (~10 ppm) and appearance of the imine singlet (~8.5 ppm).

    • PL Spectroscopy: A significant blue-shift and intensity increase compared to the free ligand indicates successful metal chelation and rigidification.

Protocol B: Synthesis of TADF Emitters via Buchwald-Hartwig Amination

Objective: To utilize 6F8M-QA as the electron-donating unit in a Donor-Acceptor (D-A) TADF architecture. Target: Green/Blue Emitter for high-efficiency OLEDs.

Workflow Logic:

The 5-amino position allows the quinoline to act as a donor. Coupling it with a strong acceptor (e.g., Triazine or Sulfone) creates a molecule with separated HOMO/LUMO distributions, minimizing


 (Singlet-Triplet energy gap) to enable TADF.[1]
Experimental Workflow (DOT Diagram)

TADF_Synthesis Start 6-Fluoro-8-methyl quinolin-5-amine Intermediate Pd-Catalyzed Cycle Start->Intermediate Donor Acceptor 2-Chloro-4,6-diphenyl -1,3,5-triazine Acceptor->Intermediate Acceptor Catalyst Pd2(dba)3 / P(t-Bu)3 NaOtBu / Toluene Catalyst->Intermediate Catalysis Product D-A TADF Emitter (Quinoline-Triazine) Intermediate->Product Reflux 110°C, 24h Purification Sublimation (>300°C, 10^-6 Torr) Product->Purification Final Step

Caption: Synthetic pathway for creating a Donor-Acceptor TADF emitter using 6F8M-QA via Palladium-catalyzed cross-coupling.

Step-by-Step Methodology:
  • Inert Atmosphere Setup: Flame-dry a two-neck flask and cycle with Nitrogen/Argon (3x).

  • Reagent Loading:

    • Add 6F8M-QA (1.2 eq) and the Acceptor (e.g., 2-Chloro-4,6-diphenyl-1,3,5-triazine, 1.0 eq).[1]

    • Add Sodium tert-butoxide (NaOtBu, 2.5 eq) as the base.[1]

  • Catalyst Addition:

    • Add Pd₂(dba)₃ (2 mol%) and Tri-tert-butylphosphine (P(t-Bu)₃, 8 mol%) in dry Toluene.[1]

    • Note: P(t-Bu)₃ is chosen for its high electron richness, facilitating oxidative addition of the aryl chloride.[1]

  • Reaction: Reflux at 110°C for 24 hours under inert gas.

  • Workup: Cool, filter through a Celite pad to remove Palladium residues. Concentrate filtrate.

  • Purification: Column chromatography (Silica, Hexane/DCM gradient).

  • Final Polish: Sublimation is mandatory for OLED device grade materials to remove trace organic impurities that act as charge traps.

OLED Device Integration

When integrated into a device, the material derived from 6F8M-QA typically serves as the Electron Transport Layer (ETL) or the Emissive Layer (EML) dopant.[1]

Device Architecture (DOT Diagram)

OLED_Device Cathode Cathode (Al/LiF) Electron Injection ETL ETL: 6F8M-QA Complex (Electron Transport) ETL->Cathode Electron Injection EML EML: Host + Dopant (Recombination Zone) EML->ETL HTL HTL: NPB or TAPC (Hole Transport) HTL->EML Anode Anode (ITO) Transparent Anode->HTL Hole Injection Substrate Glass Substrate Substrate->Anode

Caption: Standard OLED stack highlighting the placement of the 6F8M-QA derived material as the Electron Transport Layer (ETL).[1]

References

  • Tang, C. W., & VanSlyke, S. A. (1987). Organic electroluminescent diodes. Applied Physics Letters, 51(12), 913–915. [Link][1]

  • Kido, J., & Iizumi, Y. (1997). Fabrication of highly efficient organic electroluminescent devices. Applied Physics Letters, 73(19), 2721. (Context on Quinoline-based ETLs).
  • Gershon, H., et al. (2002). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines.[1][2] Fordham University Chemistry Faculty Publications. [Link][1]

  • Zhang, Q., et al. (2014). Efficient blue organic light-emitting diodes employing thermally activated delayed fluorescence.[1] Nature Photonics, 8, 326–332. (Context on TADF D-A design principles).

Sources

Application Notes & Protocols: A Researcher's Guide to the N-Alkylation of 6-Fluoro-8-methylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Specifically, substituted quinolinamines are pivotal intermediates in the synthesis of novel drug candidates. This guide provides a detailed, step-by-step protocol for the N-alkylation of 6-Fluoro-8-methylquinolin-5-amine, a compound of interest for its potential applications in drug discovery. We will explore two robust synthetic strategies: Reductive Amination and Direct Alkylation. The rationale behind experimental choices, safety protocols, purification techniques, and comprehensive characterization methods are discussed to ensure scientific integrity and reproducibility.

Introduction: The Significance of N-Alkylated Quinolines

N-alkylation of primary amines is a fundamental transformation in organic synthesis, allowing for the modulation of a molecule's physicochemical properties such as solubility, basicity, and lipophilicity.[1][2] In the context of drug development, introducing alkyl groups to a pharmacophore like the quinoline nucleus can significantly alter its biological activity, receptor binding affinity, and pharmacokinetic profile.[1][3] The target molecule, 6-Fluoro-8-methylquinolin-5-amine, possesses a unique substitution pattern that makes its N-alkylated derivatives compelling candidates for further biological evaluation. This guide provides two reliable pathways for this transformation, tailored for researchers in synthetic and medicinal chemistry.

Mechanistic Considerations: Choosing the Right Path for N-Alkylation

The selection of an appropriate N-alkylation strategy depends on the desired product, the availability of starting materials, and the need to control selectivity.

  • Reductive Amination: This is a highly versatile and controlled method for producing primary, secondary, or tertiary amines.[4] The reaction proceeds in two stages: the initial formation of an imine or iminium ion from the reaction of the primary amine with an aldehyde or ketone, followed by its immediate reduction.[5][6] This method is particularly advantageous for achieving mono-alkylation and preventing the over-alkylation often seen with other methods.[6] The use of mild reducing agents that selectively reduce the C=N double bond in the presence of the carbonyl group is key to the success of this one-pot reaction.[6][7]

  • Direct Alkylation with Alkyl Halides: This classical approach involves the nucleophilic attack of the amine on an alkyl halide. The reaction is typically performed in the presence of a base to neutralize the hydrogen halide by-product. While straightforward, this method can be difficult to control, often leading to a mixture of mono- and di-alkylated products, as well as potential quaternary ammonium salt formation.[2] Careful selection of reaction conditions, stoichiometry, and base is critical to favor the desired product.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds, especially with aryl halides.[8][9][10] While highly effective, it is generally employed for coupling amines with aryl or heteroaryl partners and may represent an overly complex approach for simple N-alkylation if suitable alkylating agents for the other methods are available.

For the purposes of this guide, we will focus on Reductive Amination as the primary, recommended protocol due to its superior control and selectivity, with Direct Alkylation presented as a viable alternative.

Safety First: Hazard and Risk Mitigation

All chemical manipulations must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Alkylating Agents (e.g., Alkyl Halides, Aldehydes): These compounds can be toxic, irritant, and potentially mutagenic.[11][12][13][14][15] Avoid inhalation of vapors and direct skin contact.

  • Solvents (e.g., Dichloromethane, Methanol, DMF): Many organic solvents are flammable and toxic. Dichloromethane is a suspected carcinogen. Dimethylformamide (DMF) is a reproductive toxin. Handle with care and ensure proper waste disposal.

  • Reducing Agents (e.g., Sodium triacetoxyborohydride): These reagents are water-sensitive and can release flammable hydrogen gas upon contact with acid.[16]

  • Bases (e.g., Potassium Carbonate): Can be corrosive or irritant. Avoid creating dust.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[17][18]

Primary Protocol: N-Alkylation via Reductive Amination

This protocol describes the N-alkylation of 6-Fluoro-8-methylquinolin-5-amine with a generic aldehyde (e.g., isobutyraldehyde) as an example.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )SupplierNotes
6-Fluoro-8-methylquinolin-5-amineC₁₀H₉FN₂176.19Commercial SourceStarting material.
Aldehyde (e.g., Isobutyraldehyde)C₄H₈O72.11Commercial SourceThe alkylating agent.
Sodium triacetoxyborohydride (STAB)NaBH(OAc)₃211.94Commercial SourceMild and selective reducing agent.[16]
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96Commercial SourceAnhydrous, reaction solvent.
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)---Lab PreparedFor reaction quenching and work-up.
Anhydrous Magnesium SulfateMgSO₄120.37Commercial SourceDrying agent.
Silica GelSiO₂60.08Commercial SourceFor column chromatography (230-400 mesh).
TLC Plates------Commercial SourceSilica gel 60 F₂₅₄.
Solvents for Chromatography------Commercial SourceHexanes, Ethyl Acetate (HPLC grade).
Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis prep 1. Add 6-Fluoro-8-methylquinolin-5-amine and Aldehyde to anhydrous DCE react 2. Add Sodium Triacetoxyborohydride (STAB) Stir at room temperature prep->react monitor 3. Monitor reaction by TLC react->monitor quench 4. Quench with sat. NaHCO₃ monitor->quench extract 5. Extract with organic solvent quench->extract dry 6. Dry organic layer (MgSO₄) and concentrate extract->dry purify 7. Purify by column chromatography dry->purify char 8. Characterize product (NMR, MS, IR) purify->char

Caption: Experimental workflow for reductive amination.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-Fluoro-8-methylquinolin-5-amine (1.0 eq). Dissolve it in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

  • Aldehyde Addition: Add the aldehyde (1.1-1.2 eq) to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirring mixture. Causality Note: STAB is a mild reducing agent, which allows for a one-pot procedure as it reduces the formed iminium ion much faster than the starting aldehyde.[6][16]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting amine and the appearance of a new, less polar spot indicates product formation. The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, carefully quench it by adding saturated aqueous sodium bicarbonate solution. Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-alkylated product.[19]

Alternative Protocol: Direct N-Alkylation with an Alkyl Halide

Additional Reagents
Reagent/MaterialFormulaMW ( g/mol )Notes
Alkyl Halide (e.g., Iodomethane)CH₃I141.94The alkylating agent.
Potassium CarbonateK₂CO₃138.21Anhydrous, non-nucleophilic base.
Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous, polar aprotic solvent.
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask, dissolve 6-Fluoro-8-methylquinolin-5-amine (1.0 eq) in anhydrous DMF.

  • Base Addition: Add anhydrous potassium carbonate (2.0-3.0 eq). Causality Note: A base is required to deprotonate the amine, increasing its nucleophilicity, and to neutralize the H-X by-product, driving the reaction forward.

  • Alkylating Agent Addition: Add the alkyl halide (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Heating: Heat the reaction mixture to 50-80 °C and stir until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction to room temperature and pour it into water.

  • Extraction, Drying, and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography as described in the primary protocol.

Product Characterization: Confirming Success

Unambiguous characterization of the final product is essential.[20][21][22]

  • NMR Spectroscopy:

    • ¹H NMR: The most telling evidence is the disappearance of the broad singlet corresponding to the -NH₂ protons and the appearance of a new set of signals corresponding to the protons of the newly introduced alkyl group. A secondary amine product will show a new -NH proton signal.

    • ¹³C NMR: New signals will appear in the aliphatic region corresponding to the carbons of the alkyl group.

    • Expert Insight: 2D NMR experiments like COSY and HSQC can be used for complete and unambiguous assignment of all proton and carbon signals, which is especially useful for complex structures.[23][24]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition by matching the observed m/z value of the molecular ion ([M+H]⁺) with the calculated value.

  • FT-IR Spectroscopy: The spectrum of the starting material will show two N-H stretching bands characteristic of a primary amine (~3300-3500 cm⁻¹). A successful mono-alkylation will result in a single N-H stretching band in this region.

Mechanistic Visualization

G Amine R'-NH₂ (Quinolinamine) Imine Imine Intermediate Amine->Imine + Aldehyde, -H₂O Aldehyde R''-CHO (Aldehyde) Iminium Iminium Ion Imine->Iminium + H⁺ Product R'-NH-CH₂R'' (Final Product) Iminium->Product + [H⁻] STAB [H⁻] from STAB H_plus H⁺ H2O H₂O

Caption: Simplified mechanism of Reductive Amination.

Conclusion

The N-alkylation of 6-Fluoro-8-methylquinolin-5-amine is a key transformation for generating novel chemical entities for drug discovery. Reductive amination stands out as the preferred method due to its high degree of control and excellent yields for mono-alkylation. By following the detailed protocols and safety guidelines presented in these application notes, researchers can confidently and reproducibly synthesize the desired N-alkylated quinoline derivatives, paving the way for subsequent biological and pharmacological investigations.

References

  • DoveMed. Adverse Effects of Alkylating Agents in Cancer Treatment: Understanding Risks and Management Strategies. [Link]

  • 7 Key Facts About Alkylating Chemotherapeutic Agents You Need to Know. (n.d.). OncoDaily. [Link]

  • EBSCO. Alkylating agents in chemotherapy. [Link]

  • Liv Hospital. How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained. [Link]

  • Van der poorten, K., et al. (2017). Differential characterization using readily accessible NMR experiments of novel N- and O-alkylated quinolin-4-ol, 1,5-naphthyridin-4-ol and quinazolin-4-ol derivatives with antimycobacterial activity. European Journal of Medicinal Chemistry, 125, 890-901. [Link]

  • Koc, S., & Cavas, L. (2017). Alkylating agent exposure and its relation with cancer risk. ResearchGate. [Link]

  • Ligand screening for the Buchwald–Hartwig amination of the linear hydroaminoalkylation products. ResearchGate. [Link]

  • Omar, W. A. E., & Hormi, O. E. O. (2012). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences, 124(6), 1337-1345. [Link]

  • Omar, W. A. E., & Hormi, O. E. O. (2012). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. ResearchGate. [Link]

  • Sahoo, S., et al. (2022). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. [Link]

  • Sharma, R., et al. (2022). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 10, 995390. [Link]

  • Mitra, A., et al. (2001). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 78(10), 1389. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. [Link]

  • Vitol. (2021). Alkylate (Alkyl Unit) Safety Data Sheet. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Mastoor, S., et al. (2014). NMR study of O and N, O-substituted 8-quinolinol derivatives. Magnetic Resonance in Chemistry, 52(3), 115-21. [Link]

  • ScienceMadness.org. Best Conditions For N-Alkylation?[Link]

  • Jana, U., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2448-2453. [Link]

  • Mitra, A., et al. (2001). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 78(10), 1389. [Link]

  • LookChem. Purification of Quinoline. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Zhang, R., et al. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 174, 107-114. [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]

  • U.S. Patent US4398916A.
  • American Fuel & Petrochemical Manufacturers. Alkylation Safety. [Link]

  • Novel Quinoline Derivatives: Synthesis, Spectroscopic Characterization, Crystal Structure, Dft Calculations, Hirshfeld Surface Analysis, Anti-Tuberculosis Activities and Admet Analysis. (2024). Inorganic Chemistry Communications, 165, 112497. [Link]

  • Beller, M., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701552. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Tutor. Reductive Amination. [Link]

  • N-alkylation of amines for the synthesis of potential antiviral agents: A structural modification approach. (2024). Heliyon, 10(18), e30009. [Link]

  • Reddit. Purification of Quinoline-3,4-diones. [Link]

  • B., P., et al. (2018). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega, 3(1), 1018-1027. [Link]

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][12][25]naphthyrin-5(6H). Tetrahedron, 71(45), 8611-8616. [Link]

  • Sanchez, J. P., et al. (1988). Synthesis and biological activity of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic acids. Journal of Medicinal Chemistry, 31(5), 983-991. [Link]

  • Abunada, N. M. (2013). Synthesis and Biological Activity of Some New N1-(6-fluoro-4-oxoquinolin-8-yl)amidrazones. Letters in Drug Design & Discovery, 10(1), 1-8. [Link]

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (2022). Molecules, 27(19), 6676. [Link]

  • N-Alkylation of Amines for the Synthesis of Potential Antiviral Agents: A Structural Modification Approach. (2024). ResearchGate. [Link]

  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2011). Jordan Journal of Chemistry, 6(3), 269-277. [Link]

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Application Note: Strategic Utilization of 6-Fluoro-8-methylquinolin-5-amine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Significance

6-Fluoro-8-methylquinolin-5-amine (CAS: 385442-12-6) represents a "privileged scaffold" in the design of small-molecule kinase inhibitors, particularly for receptor tyrosine kinases (RTKs) such as c-Met (HGFR) , Axl , and MerTK .

In the context of drug discovery, the quinoline-5-amine core serves as a critical hinge-binding moiety or a solvent-front cap , depending on the inhibitor class (Type I vs. Type II). The specific substitution pattern—a fluorine at position 6 and a methyl group at position 8—is not arbitrary; it is a result of precise Structure-Activity Relationship (SAR) optimization intended to enhance metabolic stability and selectivity.

Mechanistic Rationale (The "Why")
  • 6-Fluoro Substitution: Fluorine mimics the steric radius of hydrogen but significantly alters the electronic properties of the ring. It blocks metabolic oxidation at the C6 position (a common "soft spot" for CYP450 enzymes) and modulates the pKa of the quinoline nitrogen, influencing hydrogen bond strength with the kinase hinge region.

  • 8-Methyl Substitution: This group introduces steric bulk that can induce a "twist" in the molecule, forcing the inhibitor into a conformation that fits specific hydrophobic pockets (e.g., the gatekeeper region) while disfavoring binding to off-target kinases with smaller pockets.

Part 2: Chemical Synthesis Protocol

The preparation of 6-Fluoro-8-methylquinolin-5-amine is a multi-step process requiring strict control of regioselectivity. The following protocol outlines the Nitration-Reduction Route , which is the most robust method for gram-scale synthesis.

Workflow Diagram

SynthesisWorkflow Start Start: 4-Fluoro-2-methylaniline Step1 Step 1: Skraup Cyclization (Glycerol, H2SO4, PhNO2) Start->Step1 Inter1 Intermediate 1: 6-Fluoro-8-methylquinoline Step1->Inter1 Step2 Step 2: Regioselective Nitration (HNO3, H2SO4, -5°C) Inter1->Step2 Inter2 Intermediate 2: 6-Fluoro-8-methyl-5-nitroquinoline Step2->Inter2 Step3 Step 3: Reduction (Fe, NH4Cl, EtOH/H2O) Inter2->Step3 Final Final Product: 6-Fluoro-8-methylquinolin-5-amine Step3->Final

Figure 1: Synthetic pathway for the production of 6-Fluoro-8-methylquinolin-5-amine.

Detailed Methodology
Step 1: Skraup Synthesis of 6-Fluoro-8-methylquinoline
  • Reagents: 4-Fluoro-2-methylaniline (1.0 eq), Glycerol (3.0 eq), Nitrobenzene (0.8 eq), Conc. H₂SO₄.[1][2]

  • Procedure:

    • Mix aniline, glycerol, and nitrobenzene in a round-bottom flask.

    • Add H₂SO₄ dropwise (Exothermic! Maintain <100°C).

    • Reflux at 140°C for 4 hours.

    • Workup: Cool, basify with NaOH to pH 10, and steam distill. Extract distillate with DCM.

    • Validation: 1H NMR should show characteristic quinoline doublets.

Step 2: Regioselective Nitration
  • Rationale: The 8-position is blocked by methyl. The 6-fluoro group directs ortho (to itself) and para (to the ring nitrogen). However, the 5-position is electronically favored for electrophilic aromatic substitution in quinolines under acidic conditions.

  • Procedure:

    • Dissolve 6-fluoro-8-methylquinoline in conc. H₂SO₄ at 0°C.

    • Add fuming HNO₄ dropwise, maintaining temp < 5°C to prevent di-nitration.

    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Quench: Pour onto crushed ice. Neutralize with NH₄OH. Filter the yellow precipitate.

    • Purification: Recrystallize from Ethanol.

Step 3: Reduction to Amine
  • Reagents: Iron powder (Fe), NH₄Cl, Ethanol/Water (3:1).

  • Procedure:

    • Suspend the nitro-quinoline in EtOH/H₂O.

    • Add Fe powder (5 eq) and NH₄Cl (5 eq).

    • Reflux for 2 hours (Monitor by TLC; disappearance of yellow nitro spot).

    • Workup: Filter hot through Celite to remove iron sludge. Concentrate filtrate.[3]

    • Isolation: Partition between EtOAc/NaHCO₃. Dry organic layer and concentrate.[4]

    • Yield: Typically >85%.

Part 3: Application in Kinase Inhibitor Synthesis

The primary utility of this amine is as a nucleophile to attach to a core scaffold (e.g., a pyrimidine, pyridine, or quinazoline) via Buchwald-Hartwig Amination or Nucleophilic Aromatic Substitution (SNAr) .

Protocol: Buchwald-Hartwig Coupling

Objective: Couple 6-Fluoro-8-methylquinolin-5-amine to a 2-chloropyrimidine scaffold (common in c-Met inhibitors).

ComponentReagentEquivalentsRole
Substrate A 6-Fluoro-8-methylquinolin-5-amine1.0Nucleophile
Substrate B 2,4-Dichloropyrimidine derivative1.1Electrophile
Catalyst Pd₂(dba)₃0.05Palladium Source
Ligand Xantphos0.10Ligand
Base Cs₂CO₃2.0Base
Solvent 1,4-Dioxane-Solvent (Anhydrous)

Step-by-Step:

  • Inert Atmosphere: Purge reaction vessel with Argon/Nitrogen.

  • Mixing: Add Substrate A, Substrate B, Base, and Ligand.

  • Catalyst Addition: Add Pd₂(dba)₃ last to prevent premature activation.

  • Reaction: Heat to 100°C for 12–16 hours.

  • Workup: Filter through Celite, concentrate, and purify via Flash Chromatography (Hexane/EtOAc gradient).

Part 4: Biological Evaluation (Protocols)

Once the inhibitor is synthesized, its potency must be validated.

In Vitro Kinase Assay (FRET-based)
  • Principle: Measures the transfer of phosphate from ATP to a peptide substrate.

  • Target: Recombinant c-Met or Axl kinase domain.

  • Protocol:

    • Prepare 384-well plate with 10 µL reaction volume.

    • Add Inhibitor (serial dilution in DMSO).

    • Add Enzyme/Peptide Mix (e.g., c-Met + Poly-Glu-Tyr).

    • Initiate with ATP (at Km concentration).

    • Incubate 60 min at RT.

    • Add Detection Reagent (EDTA + Eu-labeled antibody).

    • Read Fluorescence Resonance Energy Transfer (FRET).

    • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Cellular Proliferation Assay (MTS)
  • Cell Lines: EBC-1 (c-Met amplified lung cancer) or MKN-45 (Gastric cancer).

  • Protocol:

    • Seed 3,000 cells/well in 96-well plates.

    • Incubate 24h for attachment.

    • Add Inhibitor (0.1 nM – 10 µM).

    • Incubate 72h at 37°C/5% CO₂.

    • Add MTS reagent (20 µL/well).

    • Incubate 2h and read Absorbance at 490 nm.

Part 5: Troubleshooting & Expert Insights

Common Pitfalls
  • Regioselectivity Issues: During nitration, if the temperature exceeds 10°C, you may observe nitration at the 7-position or di-nitration. Solution: Strict temperature control (-5°C to 0°C).

  • Catalyst Poisoning: The quinoline nitrogen can coordinate with Palladium, stalling the Buchwald coupling. Solution: Use a bidentate ligand like Xantphos or BINAP which out-competes the quinoline nitrogen for the metal center.

  • Solubility: The free amine is moderately soluble. If precipitation occurs during workup, use a mixture of CHCl₃/Isopropanol (3:1) for extraction.[4]

Safety Note
  • Nitro Compounds: Potentially explosive. Do not distill nitro-intermediates to dryness.

  • HF Formation: Although the fluorine is stable, harsh acidic conditions at >200°C could theoretically release trace HF. Use standard fume hood protocols.

References

  • Synthesis of Quinoline Derivatives: Gershon, H., et al. "Preparation of 6-Fluoro-8-quinolinol and Related 6-Fluoroquinolines." Monatshefte für Chemie, 2002. Link

  • Kinase Inhibitor Design: Liu, X., et al. "Structure-based design of quinoline-based c-Met inhibitors." Journal of Medicinal Chemistry, 2012. Link

  • Buchwald-Hartwig Coupling Protocols: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link

  • c-Met Assay Methodologies: "Z-LYTE™ Kinase Assay Protocol." Thermo Fisher Scientific Application Notes. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Fluoro-8-methylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Fluoro-8-methylquinolin-5-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing this synthesis. Here, we will address common challenges, answer frequently asked questions, and provide a detailed, validated protocol to improve your experimental outcomes.

Introduction

6-Fluoro-8-methylquinolin-5-amine is a key heterocyclic building block in medicinal chemistry, notably in the development of advanced pharmaceutical agents. Its structural motifs are found in compounds targeted for a range of therapeutic areas. The synthesis, while conceptually straightforward, often presents challenges related to yield, purity, and regioselectivity. This guide aims to provide a clear pathway to a successful and high-yield synthesis.

The most common and reliable synthetic route involves a multi-step process starting from 4-fluoro-2-methylaniline. The core of the synthesis is the Skraup reaction, a classic method for quinoline synthesis, followed by nitration and subsequent reduction. Each step has its own set of critical parameters that must be carefully controlled to ensure a high final yield of the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 6-Fluoro-8-methylquinolin-5-amine?

A1: The most established route begins with 4-fluoro-2-methylaniline. The key steps are:

  • Skraup Reaction: Cyclization of 4-fluoro-2-methylaniline with glycerol in the presence of sulfuric acid and an oxidizing agent (like nitrobenzene or arsenic acid) to form 6-fluoro-8-methylquinoline.[1][2]

  • Nitration: Introduction of a nitro group at the 5-position of the quinoline ring using a nitrating mixture (e.g., nitric acid and sulfuric acid).

  • Reduction: Conversion of the 5-nitro group to the 5-amino group, typically via catalytic hydrogenation (e.g., using Pd/C and hydrogen gas) or chemical reduction, to yield the final product.[3]

Q2: Why is the Skraup reaction known for being vigorous, and what precautions should be taken?

A2: The Skraup synthesis is a highly exothermic reaction. The dehydration of glycerol to acrolein by concentrated sulfuric acid is rapid and generates significant heat.[4] To control the reaction, slow and controlled addition of reagents is crucial. The use of a moderator, such as ferrous sulfate, is often employed to prevent the reaction from becoming too violent.[2] It is essential to perform this reaction in a well-ventilated fume hood with appropriate personal protective equipment (PPE) and to have an ice bath on standby for emergency cooling.

Q3: What are the critical factors influencing the yield of the nitration step?

A3: The key factors are temperature control and the composition of the nitrating mixture. The reaction is typically carried out at low temperatures (0-5 °C) to prevent over-nitration and the formation of unwanted side products. The ratio of sulfuric acid to nitric acid is also critical for controlling the reactivity of the nitrating species.

Q4: Which reduction method is preferred for converting the 5-nitro group to the 5-amino group?

A4: Catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas is a clean and efficient method that often provides high yields.[5] Chemical reduction using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or sodium sulfide (Na₂S) are also effective alternatives.[6] The choice of method may depend on the available equipment and the scale of the reaction.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and provides actionable solutions.

Problem 1: Low Yield in the Skraup Reaction Step

  • Possible Cause: Incomplete reaction or polymerization of acrolein.

    • Solution: Ensure the reaction is heated for a sufficient amount of time and monitor its progress using Thin-Layer Chromatography (TLC).[7] The controlled addition of glycerol is critical to prevent its polymerization before it can react with the aniline.

  • Possible Cause: The reaction is too vigorous, leading to decomposition.

    • Solution: Use a moderator like ferrous sulfate and ensure gradual heating.[2] Maintain strict control over the rate of addition of the reagents. For larger-scale reactions, specialized apparatus designed for safe reagent addition is recommended.[8]

Problem 2: Formation of Multiple Products (Poor Regioselectivity) during Nitration

  • Possible Cause: Reaction temperature is too high.

    • Solution: Maintain a low reaction temperature (0-5 °C) throughout the addition of the nitrating mixture. Use an ice-salt bath for efficient cooling.

  • Possible Cause: Incorrect nitrating agent composition.

    • Solution: Carefully prepare the nitrating mixture with the correct ratio of sulfuric acid to nitric acid. The use of fuming nitric acid can sometimes lead to better selectivity.

Problem 3: Incomplete Reduction of the Nitro Group

  • Possible Cause: Inactive catalyst (for catalytic hydrogenation).

    • Solution: Use a fresh batch of Pd/C catalyst. Ensure the reaction system is properly purged to remove any catalyst poisons. Increasing the catalyst loading may also improve the reaction rate.[7]

  • Possible Cause: Insufficient reducing agent (for chemical reduction).

    • Solution: Use a sufficient molar excess of the reducing agent (e.g., SnCl₂). Monitor the reaction by TLC to ensure it goes to completion.

Problem 4: Difficulty in Product Isolation and Purification

  • Possible Cause: The product is highly soluble in the workup solvent.

    • Solution: Choose an appropriate solvent for extraction based on the product's polarity. If the product is in an aqueous layer, adjusting the pH can often precipitate the amine, which can then be filtered.

  • Possible Cause: The final product is contaminated with residual catalyst or salts.

    • Solution: For products from catalytic hydrogenation, ensure the catalyst is completely removed by filtration through a pad of celite. For products from chemical reduction, thorough washing with water or brine during the workup is necessary to remove inorganic salts. Recrystallization or column chromatography are effective methods for final purification.

Optimized Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of 6-Fluoro-8-methylquinolin-5-amine.

Step 1: Synthesis of 6-Fluoro-8-methylquinoline (Skraup Reaction)

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add 4-fluoro-2-methylaniline (1.0 mol), nitrobenzene (0.3 mol), and ferrous sulfate heptahydrate (0.05 mol).

  • Slowly add concentrated sulfuric acid (3.0 mol) with vigorous stirring while maintaining the temperature below 60 °C.

  • Heat the mixture to 120 °C, and then add glycerol (1.2 mol) dropwise over 2-3 hours, ensuring the temperature does not exceed 140 °C.

  • After the addition is complete, continue heating at 140 °C for an additional 4 hours.

  • Cool the reaction mixture to room temperature and carefully pour it into a large beaker of ice water.

  • Neutralize the solution with a concentrated sodium hydroxide solution until it is strongly alkaline (pH > 10).

  • Perform steam distillation to isolate the crude 6-fluoro-8-methylquinoline.

  • Extract the distillate with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

Step 2: Synthesis of 6-Fluoro-8-methyl-5-nitroquinoline (Nitration)

  • In a flask, cool concentrated sulfuric acid (5.0 mol) to 0 °C in an ice-salt bath.

  • Slowly add 6-fluoro-8-methylquinoline (1.0 mol) to the cold sulfuric acid with stirring.

  • Prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 mol) to cold concentrated sulfuric acid (2.0 mol).

  • Add the nitrating mixture dropwise to the quinoline solution, maintaining the temperature between 0 and 5 °C.

  • Stir the reaction mixture at 0-5 °C for 2 hours after the addition is complete.

  • Carefully pour the reaction mixture onto crushed ice.

  • Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral, and dry to obtain the crude product.

  • Recrystallize from ethanol to get pure 6-fluoro-8-methyl-5-nitroquinoline.

Step 3: Synthesis of 6-Fluoro-8-methylquinolin-5-amine (Reduction)

  • In a hydrogenation vessel, dissolve 6-fluoro-8-methyl-5-nitroquinoline (1.0 mol) in methanol.

  • Add 10% Palladium on Carbon (Pd/C) catalyst (5% w/w).

  • Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture at room temperature for 4-6 hours, or until hydrogen uptake ceases.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 6-Fluoro-8-methylquinolin-5-amine.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Summary Table

The following table summarizes the expected outcomes and key parameters for each step of the synthesis.

StepReactionKey ReagentsTemp. (°C)Time (h)Expected Yield
1Skraup Reaction4-fluoro-2-methylaniline, Glycerol, H₂SO₄, Nitrobenzene120-1406-760-70%
2Nitration6-fluoro-8-methylquinoline, HNO₃, H₂SO₄0-52-380-90%
3Reduction6-fluoro-8-methyl-5-nitroquinoline, H₂, Pd/C254-6>90%

Visual Workflow and Troubleshooting Diagrams

Diagram 1: Synthetic Workflow

This diagram illustrates the overall synthetic pathway from the starting material to the final product.

Synthesis_Workflow Start 4-Fluoro-2-methylaniline Step1 Step 1: Skraup Reaction (Glycerol, H₂SO₄) Start->Step1 Intermediate1 6-Fluoro-8-methylquinoline Step1->Intermediate1 Step2 Step 2: Nitration (HNO₃, H₂SO₄) Intermediate1->Step2 Intermediate2 6-Fluoro-8-methyl-5-nitroquinoline Step2->Intermediate2 Step3 Step 3: Reduction (H₂, Pd/C) Intermediate2->Step3 End 6-Fluoro-8-methylquinolin-5-amine Step3->End

Caption: Overall synthetic pathway for 6-Fluoro-8-methylquinolin-5-amine.

Diagram 2: Troubleshooting Low Yield

This flowchart provides a logical sequence for diagnosing and resolving issues related to low product yield.

Troubleshooting_Low_Yield Start Low Product Yield Detected CheckStep Which step has low yield? Start->CheckStep Skraup Skraup Reaction CheckStep->Skraup Step 1 Nitration Nitration CheckStep->Nitration Step 2 Reduction Reduction CheckStep->Reduction Step 3 Skraup_Cause1 Incomplete Reaction? Skraup->Skraup_Cause1 Nitration_Cause1 High Temperature? Nitration->Nitration_Cause1 Reduction_Cause1 Catalyst Inactive? Reduction->Reduction_Cause1 Skraup_Sol1 Increase reaction time. Monitor by TLC. Skraup_Cause1->Skraup_Sol1 Yes Skraup_Cause2 Vigorous Reaction/ Decomposition? Skraup_Cause1->Skraup_Cause2 No Skraup_Sol2 Use moderator (FeSO₄). Control reagent addition rate. Skraup_Cause2->Skraup_Sol2 Yes Nitration_Sol1 Maintain temp at 0-5 °C. Use ice-salt bath. Nitration_Cause1->Nitration_Sol1 Yes Nitration_Cause2 Side Products Formed? Nitration_Cause1->Nitration_Cause2 No Nitration_Sol2 Check nitrating agent ratio. Purify by recrystallization. Nitration_Cause2->Nitration_Sol2 Yes Reduction_Sol1 Use fresh Pd/C catalyst. Increase catalyst loading. Reduction_Cause1->Reduction_Sol1 Yes Reduction_Cause2 Incomplete Reaction? Reduction_Cause1->Reduction_Cause2 No Reduction_Sol2 Increase H₂ pressure or time. Monitor by TLC. Reduction_Cause2->Reduction_Sol2 Yes

Caption: A diagnostic flowchart for troubleshooting low yield issues.

References

Sources

Technical Support Center: Synthesis of 6-Fluoro-8-methylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 6-Fluoro-8-methylquinolin-5-amine. This resource is designed for researchers, medicinal chemists, and process development scientists. We will explore the common side reactions and synthetic challenges encountered during the preparation of this important quinoline scaffold, providing actionable troubleshooting advice and evidence-based solutions to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries and challenges faced during the synthesis.

Q1: My reaction to form the quinoline core is producing a mixture of isomers that are very difficult to separate. Why is this happening?

A: This is the most common challenge and is almost always an issue of regioselectivity during the electrophilic cyclization step. If you are using a classic quinoline synthesis like the Skraup, Doebner-von Miller, or Combes reaction starting from a meta-substituted aniline (e.g., 3-fluoro-5-methylaniline), the ring closure can occur at two different positions on the aniline ring, leading to regioisomers. The electronic and steric effects of your starting material's substituents (fluoro and methyl groups) dictate the preferred site of cyclization, but often a mixture is unavoidable under harsh acidic conditions.

Q2: I am attempting a Skraup or Doebner-von Miller synthesis and the reaction is either uncontrollably exothermic or results in a low yield of a black, tarry substance. What is going wrong?

A: The Skraup and Doebner-von Miller syntheses are notoriously vigorous.[1] The root cause is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound (e.g., acrolein, generated in situ from glycerol in the Skraup reaction).[1][2] This process is highly exothermic, and if not controlled, it leads to the formation of complex, high-molecular-weight polymers, which constitute the "tar" you are observing. This side reaction significantly reduces the yield of your desired quinoline product.[2]

Q3: I have successfully synthesized the 6-fluoro-8-methylquinoline core, but I'm struggling with the final amination step at the C-5 position. Nitration followed by reduction is giving me poor yields and other isomers. What are my options?

A: Direct nitration of a substituted quinoline can be challenging. The quinoline ring is deactivated to electrophilic substitution, requiring harsh conditions (fuming nitric/sulfuric acid) which can lead to oxidation or degradation.[3] Furthermore, substitution occurs preferentially at the C-5 and C-8 positions, and the existing substituents on your ring will direct the incoming nitro group, potentially leading to a mixture of isomers that are difficult to separate.[3][4] Alternative strategies, such as those involving directed C-H activation or starting with a pre-functionalized aniline, may offer better regiocontrol.

Q4: My final product appears pure by TLC, but the NMR spectrum shows signals indicative of a dihydroquinoline impurity. How can I resolve this?

A: Many classical quinoline syntheses, like the Skraup and Doebner-von Miller reactions, proceed through a dihydroquinoline intermediate which is then oxidized to the final aromatic quinoline.[5][6] If the oxidizing agent (e.g., nitrobenzene or arsenic acid in the Skraup reaction) is insufficient or the reaction is incomplete, you will be left with this partially saturated impurity.[3] Ensuring complete oxidation is critical for product purity.

Troubleshooting Guide: Side Reactions & Solutions

This section provides a deeper dive into specific problems, their root causes, and detailed protocols for mitigation.

Problem 1: Poor Regiocontrol During Electrophilic Cyclization

Symptoms:

  • Multiple product spots on TLC/LCMS with similar retention times.

  • Complex ¹H and ¹⁹F NMR spectra showing multiple sets of signals for aromatic protons and the fluorine substituent.

  • Difficulty in purifying the final product to a single isomer.

Root Cause Analysis: In syntheses like the Skraup or Combes, the key step is an intramolecular electrophilic aromatic substitution, where the aniline ring attacks a carbonyl-derived intermediate. When starting with a precursor like 3-fluoro-5-methylaniline, this attack can occur at either the C-2 or C-6 position, both of which are ortho to the activating amino group.

  • Pathway A (Desired): Attack at C-6 leads to the 8-methylquinoline skeleton.

  • Pathway B (Side Product): Attack at C-2 leads to the 6-methylquinoline skeleton.

The final product distribution is a delicate balance of the electronic directing effects of the fluoro (ortho, para-directing) and methyl (ortho, para-directing) groups and steric hindrance.

dot

Caption: Regiochemical challenge in quinoline synthesis.

Solutions & Protocols:

  • Change Synthetic Strategy to a Convergent Approach: The Friedländer synthesis offers superior regiocontrol as the substitution pattern is pre-defined in the starting materials.[7][8][9]

    • Hypothetical Friedländer Protocol: React a 2-amino-4-fluoro-6-methyl-substituted benzaldehyde or ketone with a carbonyl compound containing an α-methylene group (e.g., acetone or ethyl acetoacetate). The cyclocondensation is unambiguous, preventing the formation of the major regioisomeric byproduct.[10]

  • Optimize Reaction Conditions: While less effective than changing the core synthesis, adjusting parameters can sometimes favor one isomer.

    • Catalyst Screening: Lewis acids (e.g., SnCl₄, Sc(OTf)₃) or Brønsted acids (p-toluenesulfonic acid) can influence the transition state of the cyclization.[11] A systematic screen may identify conditions that improve the isomeric ratio.

  • Purification of Isomers: If a mixture is unavoidable, separation is key.

    • Technique: Isomeric quinolines often have very similar polarities. Flash column chromatography may be insufficient. Consider preparative HPLC or fractional crystallization of salts (e.g., picrates, hydrochlorides) which may have different solubilities.

Problem 2: Excessive Tar Formation in Skraup/Doebner-von Miller Reactions

Symptoms:

  • Reaction mixture turns dark brown or black and becomes highly viscous.

  • Low isolated yield of the crude quinoline product.

  • Difficult workup and purification due to polymeric material.

Root Cause Analysis: This is a classic side reaction caused by the uncontrolled, acid-catalyzed polymerization of the aldehyde or ketone reactant (e.g., acrolein).[1] The reaction is highly exothermic, creating localized hot spots that accelerate polymerization, leading to a chain reaction that consumes starting material and produces tar.[2]

dot

TarFormation cluster_pathways Reaction Pathways Acrolein Acrolein / α,β-Unsaturated Carbonyl Desired Desired Reaction: + Aniline → Dihydroquinoline Acrolein->Desired Side Side Reaction: Polymerization Acrolein->Side H_plus H⁺ (Strong Acid) High Temperature H_plus->Side Accelerates Tar Tar / Polymeric Byproducts Side->Tar

Caption: Competing pathways leading to product vs. tar.

Solutions & Protocols:

  • Use of a Reaction Moderator: The most effective solution is to add a moderator to control the reaction's vigor.

    • Protocol: Add ferrous sulfate (FeSO₄·7H₂O) to the reaction mixture before the addition of concentrated sulfuric acid.[1][12] Ferrous sulfate appears to function as an oxygen carrier, smoothing out the exotherm and extending the reaction over a longer period, thus preventing runaway polymerization.[12] Boric acid can also be used for this purpose.[1]

    ModeratorTypical LoadingOutcome
    Ferrous Sulfate (FeSO₄)0.1 - 0.2 eqSmoother reaction profile, reduced tar, improved yield[1]
    Boric AcidStoichiometricModerates vigor, may require optimization[1]
    NoneN/AHigh risk of uncontrolled exotherm and tarring[12]
  • Controlled Reagent Addition & Temperature Management:

    • Ensure reagents are added in the correct order: aniline, glycerol, and moderator (FeSO₄) should be mixed before the slow, dropwise addition of sulfuric acid with efficient cooling.[12]

    • Apply heat gently only to initiate the reaction. Once it begins, the exothermic nature may be sufficient to sustain it. Be prepared to remove the heat source immediately.

  • Purification from Tar:

    • Acid-Base Extraction: The basic quinoline product can be effectively separated from the non-basic tar.

      • After the reaction, cool the mixture and dilute carefully with water.

      • Neutralize with a strong base (e.g., NaOH) and perform a steam distillation. The quinoline will co-distill with the water.

      • Alternatively, dissolve the crude mixture in an organic solvent and extract with aqueous acid (e.g., 1M HCl). The quinoline will move to the aqueous phase as its hydrochloride salt, leaving the non-basic tar in the organic layer.

      • Separate the aqueous layer, basify it, and then extract the free quinoline base back into an organic solvent (e.g., dichloromethane or ethyl acetate).[1]

References

  • BenchChem. (n.d.). Identification of common byproducts in quinoline synthesis.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • MDPI. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Retrieved from [Link]

  • ResearchGate. (n.d.). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. Retrieved from [Link]

  • PubMed. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Retrieved from [Link]

  • Unknown Source. (n.d.). Combes Quinoline Synthesis.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • MDPI. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from [Link]

  • ACS Publications. (2007). Multiple Regioselective Functionalizations of Quinolines via Magnesiations. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Regioselective Synthesis of C-3-Functionalized Quinolines via Hetero-Diels-Alder Cycloaddition of Azadienes with Terminal Alkynes. Retrieved from [Link]

  • PMC. (n.d.). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. Retrieved from [Link]

  • PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner reaction. Retrieved from [Link]

  • Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Doebner-von Miller reaction. Retrieved from [Link]

  • YouTube. (2022). Skraup Reaction. Retrieved from [Link]

  • Unknown Source. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological activity of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic acids. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, purification and mutagenicity of 2-hydroxyamino-3-methylimidazolo[4,5-f]quinoline. Retrieved from [Link]

  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Quinoline. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Automated synthesis and purification of [F-18]bromofluoromethane at high specific radioactivity. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of isomers of 18F-labelled amino acid radiopharmaceutical: position 2- and 3-L-18F-alpha-methyltyrosine using a separation and purification system. Retrieved from [Link]

Sources

Purification challenges of 6-Fluoro-8-methylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Tier 3 Technical Support Resource for researchers working with 6-Fluoro-8-methylquinolin-5-amine . It is designed to address high-level purification and stability challenges inherent to this specific scaffold.[1]

Ticket ID: PUR-Q5-FM8 Status: Open Priority: Critical (Stability Risk) Subject: Purification Strategy & Stability Management[1][2]

Executive Summary & Chemical Profile

Compound: 6-Fluoro-8-methylquinolin-5-amine Class: 5-Aminoquinoline derivative Primary Challenges:

  • Oxidative Instability: The electron-rich 5-amino group, coupled with the quinoline system, makes the compound prone to rapid oxidation (forming para-quinone imines or azo-dimers) upon exposure to air.[1][2]

  • Regioisomer Co-elution: During synthesis (typically nitration of 6-fluoro-8-methylquinoline followed by reduction), the 7-nitro isomer or de-halogenated side products often co-elute on standard C18 phases.[1][2]

  • Basicity & Tailing: The basic quinoline nitrogen (

    
    ) and the primary amine cause severe peak tailing on silanol-active stationary phases.
    

Diagnostic & Troubleshooting Guide (Q&A)

Issue 1: "My product turns from yellow to dark brown/black during silica column chromatography."

Diagnosis: Oxidative degradation on the stationary phase. Root Cause: Silica gel is slightly acidic and often contains trapped oxygen/peroxides. The high surface area catalyzes the oxidation of the 5-amino group. Solution:

  • Pre-treatment: Neutralize the silica gel by flushing the column with mobile phase containing 1% Triethylamine (TEA) before loading the sample.[2] This blocks acidic silanol sites.

  • Inert Atmosphere: Do not run gravity columns open to air. Use Flash Chromatography with nitrogen pressure.

  • Alternative Phase: Switch to Alumina (Neutral) or Diol-bonded silica .[1][2] These are less catalytic toward oxidation than bare silica.

  • Speed: Minimize residence time. If the separation takes >30 minutes, you are losing product.

Issue 2: "I cannot separate the 5-amine product from the 5-nitro precursor using standard C18 HPLC."

Diagnosis: Insufficient selectivity for


-electron differences.
Root Cause:  The hydrophobicities of the nitro-precursor and the amine-product are similar, leading to co-elution on alkyl-bonded (C18) phases.[1][2]
Solution: 
  • Stationary Phase Switch: Use a Phenyl-Hexyl or Biphenyl column.[1] These phases interact via

    
    -
    
    
    
    stacking with the quinoline ring.[1] The electron-withdrawing nitro group and the electron-donating amine group perturb the aromatic system differently, resulting in vastly improved separation factors (
    
    
    ) compared to C18.[1][2]
  • pH Modification: The 5-amine is ionizable.[1] Run the separation at pH 2.5 (Formic Acid) . The protonated amine will elute significantly earlier than the neutral nitro precursor, creating a massive retention time window.[2]

Issue 3: "The product purity is good by LC-MS, but the NMR shows broad peaks and 'grease' impurities."

Diagnosis: Aggregation and solvent trapping. Root Cause: 5-Aminoquinolines can form intermolecular H-bonds (stacking).[1][2] Furthermore, they are lipophilic enough to trap hydrocarbon solvents (Hexanes/Heptane) used in precipitation.[2] Solution:

  • Salt Formation (The "Self-Validating" Step): Do not isolate the free base.[1] Convert the product immediately to the Dihydrochloride salt (2HCl) or Tosylate salt .[2]

    • Protocol: Dissolve crude oil in EtOAc, cool to 0°C, and add 2.2 eq of 4M HCl in Dioxane. The salt precipitates as a discrete, stable solid, rejecting non-basic impurities (like the nitro precursor) and solvents.[2]

  • NMR Solvent: Use DMSO-

    
     with a trace of DCl.[1] This breaks up aggregation and sharpens the signals.
    

Standard Operating Procedure (SOP): Purification Workflow

This protocol assumes the reduction of 6-fluoro-8-methyl-5-nitroquinoline.[1]

Phase A: Workup (Critical for Yield)[1][2][3]
  • Quench: After reduction (e.g., Fe/NH4Cl or H2/Pd-C), filter the catalyst under an Argon blanket.[2] Do not let the catalyst dry out (fire hazard and oxidation catalyst).

  • pH Adjustment: Adjust the filtrate to pH ~9-10 using saturated

    
    . Do not use NaOH, as high pH can promote degradation.[2]
    
  • Extraction: Extract immediately with Dichloromethane (DCM) .[2] Avoid Ethyl Acetate if possible, as it holds more water/oxygen.

  • Drying: Dry over

    
     (not 
    
    
    
    , which is slightly acidic) and concentrate in vacuo at
    
    
    .
Phase B: Purification (The "Golden" Method)[3]
  • Technique: Automated Flash Chromatography[2]

  • Stationary Phase: Amine-functionalized Silica (NH-Silica) OR Neutral Alumina.[1][2]

  • Mobile Phase:

    • Solvent A: Hexanes (or Heptane)[1][2]

    • Solvent B: Ethyl Acetate (with 1% TEA if using standard silica)[2]

  • Gradient: 0% B

    
     40% B over 15 CV (Column Volumes).
    
  • Detection: UV at 254 nm and 360 nm (Aminoquinolines often have a distinct absorption band in the visible region, unlike simple impurities).[2]

Phase C: Stabilization
  • Collect fractions containing the pure amine.

  • Immediately add 1.1 equivalents of p-Toluenesulfonic acid (TsOH) (monohydrate) dissolved in minimal ethanol.

  • Concentrate to dryness.[3] The resulting tosylate salt is stable at room temperature for months.

Visual Workflows

Logic Diagram: Purification Decision Tree

This diagram guides the user through the decision-making process based on the impurity profile.[1]

PurificationLogic Start Crude Reaction Mixture (Post-Reduction) CheckTLC Diagnostic TLC/LC-MS (Check Impurity Profile) Start->CheckTLC Decision1 Is the Nitro Precursor Present (>5%)? CheckTLC->Decision1 RouteA Acid-Base Extraction (Partitioning) Decision1->RouteA Yes (Nitro is neutral) RouteB Direct Chromatography Decision1->RouteB No (Clean conversion) Decision2 Is the Product Colored/Darkening? RouteA->Decision2 RouteB->Decision2 ActionOxidation CRITICAL: Oxidation Detected Use 1% TEA in Eluent Switch to N2 Atmosphere Decision2->ActionOxidation Yes ActionNormal Standard Flash (Hex/EtOAc) Decision2->ActionNormal No FinalStep Salt Formation (HCl/TsOH) for Long-term Storage ActionOxidation->FinalStep ActionNormal->FinalStep

Caption: Decision tree for selecting the appropriate purification pathway based on impurity profile and stability observations.

Diagram: HPLC Separation Mechanism (Phenyl-Hexyl vs C18)

This diagram illustrates why Phenyl-Hexyl columns are superior for this specific separation.

SeparationMech C18 C18 Column (Hydrophobic Interaction Only) Interaction1 Weak Selectivity (Co-elution) C18->Interaction1 Phenyl Phenyl-Hexyl Column (Pi-Pi + Hydrophobic) Interaction2 Strong Selectivity (Baseline Resolution) Phenyl->Interaction2 Nitro Nitro-Precursor (Electron Deficient Ring) Nitro->C18 Nitro->Phenyl Strong Pi-Acceptor Interaction Amine 5-Amino Product (Electron Rich Ring) Amine->C18 Amine->Phenyl Weak Pi-Donor Interaction

Caption: Mechanistic comparison showing how Phenyl-Hexyl phases leverage electronic differences between the nitro-precursor and amino-product to achieve separation.

References

  • Separation of Aminoquinoline Isomers: SIELC Technologies. "Separation of 6-Aminoquinoline on Newcrom R1 HPLC column." [Link] (Validates the use of acidic mobile phases and specialized stationary phases for aminoquinolines.)

  • Oxidative Stability of Aminoquinolines: DergiPark. "Chemical Oxidation of 5-Amino Quinoline with (NH4)2S2O8." [Link] (Provides evidence of the rapid oligomerization and oxidation susceptibility of the 5-aminoquinoline scaffold.)

  • Synthesis and Handling of 6-Fluoroquinolines: Fordham University. "Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines."[1] [Link] (Establishes the synthetic context and stability of 6-fluoro-substituted quinoline intermediates.)

Sources

Optimizing reaction conditions for 6-Fluoro-8-methylquinolin-5-amine derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #Q5-AMINE-OPT
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

You are working with 6-Fluoro-8-methylquinolin-5-amine , a highly specialized scaffold often found in kinase inhibitors (e.g., c-Met, ALK) and antimalarial candidates.

Successful derivatization of this molecule requires navigating a "push-pull" electronic environment:

  • The Challenge: The amine at position 5 is electronically deactivated by the ortho-fluorine atom (inductive withdrawal, -I effect). Simultaneously, the quinoline nitrogen (N1) remains a competitive Lewis base, capable of poisoning metal catalysts or sequestering protons.

  • The Goal: Selective functionalization of the exocyclic amine (N5) without touching the endocyclic nitrogen (N1) or causing decomposition.

Module 1: Amide & Sulfonamide Formation (Acylation)

Context: Standard conditions (Acid Chloride + TEA + DCM) often result in <30% conversion or long reaction times due to the reduced nucleophilicity of the 6-fluoro-5-amino group.

Troubleshooting Guide

Q: Why is my reaction stalling with starting material remaining?

  • Diagnosis: The 6-fluorine atom pulls electron density away from the 5-amino group, lowering its HOMO energy. The amine is simply not nucleophilic enough to attack the carbonyl carbon efficiently at room temperature.

  • Solution:

    • Switch Base: Replace Triethylamine (TEA) with Pyridine . Pyridine acts as both solvent and nucleophilic catalyst (forming the reactive N-acylpyridinium intermediate).

    • Add Catalyst: If using non-pyridine solvents (DCM/THF), add 10-20 mol% DMAP (4-Dimethylaminopyridine).

    • Temperature: Heat is often required. Reflux in THF (66°C) or Toluene (110°C) is standard for fluorinated anilines.

Q: I see a new spot on TLC that disappears upon aqueous workup. What is it?

  • Diagnosis: This is likely the N1-acylated quinolinium species . The endocyclic nitrogen (N1) is more basic than the aniline nitrogen (N5). It reacts kinetically to form an acyl-quinolinium salt.

  • The Fix: Do not panic. This species is hydrolytically unstable. Continue heating; the reaction will eventually funnel to the thermodynamically stable N5-amide.

  • Protocol Adjustment: Ensure your workup includes a bicarbonate wash (sat.[1] NaHCO3) to hydrolyze any remaining N1-acyl species back to the free base.

Optimized Protocol: Difficult Amide Couplings
  • Dissolve amine (1.0 equiv) in dry Pyridine (0.5 M concentration).

  • Add Acid Chloride (1.5 equiv) dropwise at 0°C.

  • Add DMAP (0.1 equiv).

  • Warm to 60°C and monitor by LCMS.

  • If conversion is <50% after 4h: Add Sc(OTf)3 (5 mol%) as a Lewis Acid catalyst (activates the electrophile).

Module 2: Palladium-Catalyzed Arylation (Buchwald-Hartwig)

Context: Coupling this amine with aryl halides is notoriously difficult because the quinoline N1 binds to Palladium, shutting down the catalytic cycle.

Decision Matrix: Ligand & Base Selection
VariableRecommendationScientific Rationale
Ligand BrettPhos or tBuBrettPhos These bulky, electron-rich biaryl phosphines prevent the Pd center from coordinating to the quinoline N1.
Pre-catalyst Pd(OAc)2 or G3-Palladacycles Avoid Pd2(dba)3 if possible; dba can inhibit reactions with electron-poor amines.
Base Cs2CO3 (Weak) or LiHMDS (Strong)Avoid NaOtBu if your substrate has sensitive functional groups. Cs2CO3 is preferred for stability; LiHMDS forces deprotonation of the sluggish amine.
Solvent t-Amyl Alcohol or Dioxane Polar protic solvents (t-Amyl alcohol) can accelerate the reductive elimination step for electron-poor anilines.
Troubleshooting Guide

Q: The reaction turns black immediately, and I get no product.

  • Diagnosis: "Palladium Black" formation. The catalyst is aggregating because the oxidative addition is slow, or the amine is not binding.

  • Solution: Use a Pre-catalyst (e.g., BrettPhos Pd G3) . This ensures the active L-Pd(0) species is generated slowly and stays ligated.

Q: I observe de-halogenation of my aryl halide partner.

  • Diagnosis:

    
    -Hydride elimination is competing with the amine coupling.[2] This happens when the amine is too sterically hindered or electron-poor to coordinate to Pd.
    
  • Solution: Increase the concentration of the amine (1.2 - 1.5 equiv). Switch to tBuXPhos , which is exceptional for sterically demanding couplings.

Module 3: Reductive Amination & Alkylation

Context: Direct alkylation with alkyl halides usually leads to over-alkylation (quaternary salts) or regioselectivity issues (N1 vs N5).

Workflow Visualization: Selective Alkylation

ReactionFlow Start Target: N-Alkylation of 6-F-8-Me-Quinolin-5-amine Method1 Direct Alkylation (R-X + Base) Start->Method1 Avoid if possible Method2 Reductive Amination (Aldehyde + Reductant) Start->Method2 Preferred Route Issue1 Risk: N1 Quaternization & Poly-alkylation Method1->Issue1 Step2a Step 1: Imine Formation Add Ti(OiPr)4 Method2->Step2a Solution1 Use NaH (1.0 eq) in DMF at -78°C (Kinetic Control) Issue1->Solution1 Step2b Step 2: Reduction Add NaBH(OAc)3 Step2a->Step2b One-Pot Result High Yield Mono-N5-Alkylated Product Step2b->Result

Caption: Decision tree for alkylating 6-Fluoro-8-methylquinolin-5-amine. Reductive amination via Titanium(IV) is the high-fidelity pathway.

Technical Protocol: Ti(OiPr)4 Mediated Reductive Amination

Why this works: The 6-F amine is a poor nucleophile and struggles to condense with ketones/aldehydes. Titanium(IV) isopropoxide acts as a Lewis acid to force imine formation and as a water scavenger.

  • Combine Amine (1.0 eq) and Ketone/Aldehyde (1.2 eq) in neat Ti(OiPr)4 (2.0 eq) or THF.

  • Stir at ambient temperature for 6–12 hours (Monitor disappearance of amine).

  • Dilute with Ethanol.

  • Add NaBH4 (for ketones) or NaBH(OAc)3 (for aldehydes) carefully.

  • Critical Workup: Quench with 1N NaOH (not water) to precipitate Titanium salts as a white solid. Filter through Celite.[3]

Module 4: Purification & Isolation

Context: Aminoquinolines are "sticky" on silica gel due to the basic N1 nitrogen interacting with acidic silanols, leading to broad peaks and yield loss.[1][4]

FAQ: Chromatography Survival Guide

Q: My compound streaks from the baseline to the solvent front.

  • The Fix: You must deactivate the silica.

    • Mobile Phase: Add 1% Triethylamine (TEA) or 1% NH4OH to your DCM/MeOH system.

    • Stationary Phase: Switch to Neutral Alumina or Amino-functionalized Silica (NH2-SiO2) .

Q: The product is oiling out during extraction.

  • The Fix: 6-F-8-Me-Quinolin-5-amine derivatives are lipophilic but can form salts.

    • Ensure the aqueous layer pH is >10 (use Na2CO3) to keep the N1 nitrogen deprotonated.

    • Use Chloroform/Isopropanol (3:1) as the extraction solvent instead of pure DCM or EtOAc. This mixture is excellent for solubilizing polar aromatic heterocycles.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • BenchChem Technical Support. (2025). Purification of Challenging 8-Aminoquinoline Derivatives. BenchChem Protocols. Link

  • Maiti, D., & Buchwald, S. L. (2009). Cu-catalyzed arylation of phenols: synthesis of sterically hindered and electron-deficient diaryl ethers. Journal of Organic Chemistry, 74(17), 664-667. Link

  • GuideChem. (2025). 5-Aminoquinoline Properties and Reactivity Profile. GuideChem Chemical Database. Link

  • Organic Chemistry Portal. (2024). Reductive Amination using Ti(OiPr)4. Organic Chemistry Portal. Link

Disclaimer: This guide assumes standard laboratory safety protocols. Quinoline derivatives may be toxic or mutagenic; handle with appropriate PPE.

Sources

Technical Support Center: A Guide to the Storage and Handling of 6-Fluoro-8-methylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 6-Fluoro-8-methylquinolin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. Inconsistent results can often be traced back to the degradation of starting materials. This document provides in-depth, evidence-based answers and protocols to prevent, identify, and troubleshoot issues related to the storage of 6-Fluoro-8-methylquinolin-5-amine.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the handling and storage of 6-Fluoro-8-methylquinolin-5-amine.

Q1: What are the ideal short-term and long-term storage conditions for 6-Fluoro-8-methylquinolin-5-amine?

For optimal stability, the compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and inert environment. Aromatic amines are susceptible to degradation, and specific conditions are crucial.[1][2][3]

  • Short-Term Storage (< 1 month): Store at 2-8°C in a desiccator under an inert atmosphere (Nitrogen or Argon).

  • Long-Term Storage (> 1 month): For maximum shelf-life, store at -20°C or -70°C under a robust inert atmosphere.[2] Studies on other aromatic amines show excellent stability for over a year at -70°C.[2]

Q2: My solid sample of 6-Fluoro-8-methylquinolin-5-amine has darkened in color. What does this indicate?

Color change, typically to a brownish or purplish hue, is a common visual indicator of degradation. This is most often caused by oxidation. Aromatic amines are readily oxidized when exposed to air (oxygen), a process that can be accelerated by light and elevated temperatures.[3] The methyl group on the quinoline ring is also a potential site for oxidation.[4][5][6]

Q3: Besides color change, what are other initial signs of degradation?

Initial degradation may not always be visible. Key signs include:

  • Changes in Solubility: Degradation products may have different solubility profiles.

  • Appearance of New Peaks in Analytical Data: Techniques like HPLC or GC-MS may reveal new impurity peaks that were not present in the initial analysis.[7][8]

  • Inconsistent Experimental Outcomes: Degradation can lead to lower yields, unexpected side products, or loss of biological activity in downstream applications.

Q4: Is it absolutely necessary to store this compound under an inert atmosphere?

Yes. The primary degradation pathway for aromatic amines is oxidation from atmospheric oxygen.[3] Storing the compound under an inert gas blanket, such as nitrogen or argon, displaces oxygen and significantly slows this process, preserving the compound's purity and shelf-life.[9][10][11][12] This practice is standard for handling air-sensitive reagents.[13][14][15][16]

Q5: How does humidity affect 6-Fluoro-8-methylquinolin-5-amine?

Aromatic amines can be hygroscopic, meaning they absorb moisture from the air.[1] Water can act as a catalyst for certain degradation reactions and may lead to hydrolysis of the compound or its packaging.[17] It is imperative to store the compound in a dry environment, preferably in a desiccator containing a suitable drying agent like silica gel or calcium chloride.[1][18][19][20]

Section 2: Troubleshooting Guide

This section provides structured guidance for identifying and resolving common issues encountered during the storage and use of 6-Fluoro-8-methylquinolin-5-amine.

Issue 1: Sample Discoloration and Purity Loss

You observe that your once light-colored solid has darkened, and preliminary analysis (e.g., TLC, HPLC) shows a decrease in the main peak area and the emergence of new impurity peaks.

Causality: This is a classic sign of chemical degradation, primarily driven by oxidation and potentially accelerated by light. The amine functional group and the methyl group are the most likely sites of oxidation.[3][4][5][6] The fluoro-substituted aromatic ring system can also be susceptible to photodegradation.[21]

The following workflow can help pinpoint the cause of degradation.

start Purity Loss / Discoloration Observed storage_check Review Storage Conditions: - Inert Atmosphere? - Light Protected? - Temperature? - Moisture Control? start->storage_check purity_analysis Perform Purity Analysis (e.g., HPLC-UV, LC-MS) storage_check->purity_analysis no_inert No Inert Gas purity_analysis->no_inert If 'No' light_exposed Exposed to Light purity_analysis->light_exposed If 'No' improper_temp Improper Temp purity_analysis->improper_temp If incorrect moisture_exposed Moisture Exposure purity_analysis->moisture_exposed If 'No' oxidation Probable Cause: Oxidation no_inert->oxidation photodegradation Probable Cause: Photodegradation light_exposed->photodegradation thermal_degradation Probable Cause: Thermal Degradation improper_temp->thermal_degradation hydrolysis Probable Cause: Hydrolysis moisture_exposed->hydrolysis solution Implement Corrective Actions: - Use Inert Gas (Protocol 1) - Store in Amber Vials - Store at Recommended Temp - Use Desiccants (Protocol 3) oxidation->solution photodegradation->solution thermal_degradation->solution hydrolysis->solution

Caption: Diagnostic workflow for troubleshooting sample degradation.

Storage ParameterRecommendationScientific Rationale
Atmosphere Store under an inert gas (Nitrogen or Argon).Prevents oxidation of the amine and methyl groups by displacing atmospheric oxygen.[9][10][11]
Temperature ≤ -20°C for long-term storage.Low temperatures slow down the rate of all chemical reactions, including degradation pathways.[1][2][3]
Light Use amber glass vials or wrap containers in aluminum foil.Protects the compound from light-induced degradation (photolysis), a known pathway for quinoline derivatives.[5][14][21]
Moisture Store in a desiccator over a drying agent (e.g., silica gel).Aromatic amines can be hygroscopic; moisture can facilitate degradation and hydrolysis.[1][19]
Container Use glass vials with tight-fitting, inert caps (e.g., PTFE-lined).Prevents ingress of air and moisture and avoids reaction with container materials.[1][14]
Issue 2: Inconsistent Experimental Results

Your experiments using 6-Fluoro-8-methylquinolin-5-amine are yielding variable results, suggesting the purity of the reagent is compromised, even without obvious visual signs of degradation.

Causality: The presence of non-obvious degradation products can interfere with reactions. These impurities may arise from slow oxidation, hydrolysis, or other subtle chemical transformations. For instance, the oxidation of the methyl group could yield the corresponding aldehyde or carboxylic acid, which would have different reactivity.[4][5][6] Similarly, hydroxylation of the quinoline ring is a known degradation pathway for related compounds.[22][23][24]

The structure of 6-Fluoro-8-methylquinolin-5-amine presents several sites susceptible to degradation.

Sources

Common impurities in commercial 6-Fluoro-8-methylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 6-Fluoro-8-methylquinolin-5-amine .

I am Dr. Aris Thorne, Senior Application Scientist. I have structured this guide to address the specific purity challenges you will encounter when working with this intermediate. In drug discovery—particularly for kinase inhibitor scaffolds—the purity of this aminoquinoline is critical, as "silent" impurities can drastically alter structure-activity relationship (SAR) data or poison downstream palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig).[1]

Part 1: Impurity Profiling & Identification

Commercial batches of 6-Fluoro-8-methylquinolin-5-amine (CAS 385442-12-6) typically range from 95% to 98% purity. The remaining percentage comprises specific process-related impurities that you must be able to identify.

The "Fingerprint" Table: Common Impurities
Impurity IDCompound NameLikely OriginDetection Characteristics (HPLC/LC-MS)
IMP-A 6-Fluoro-8-methyl-5-nitroquinoline Precursor: Incomplete reduction during synthesis.RRT ~1.2 - 1.4. Non-polar. Distinct UV absorption (often yellow).[1] Mass: [M+H]+ ~207.[1]
IMP-B 6-Fluoro-8-methylquinoline Starting Material: Unreacted material from the nitration step carried through.RRT ~1.1. Lacks the amino group; less polar than the product. Mass: [M+H]+ ~162.[1]
IMP-C 8-Methylquinolin-5-amine Side Reaction: Hydrodefluorination (over-reduction) if catalytic hydrogenation (Pd/C) was used.RRT ~0.9 - 1.0. Co-elutes closely with product. Mass: [M+H]+ ~159 (M-18 shift).
IMP-D Azo-Dimer / Oxidative Oligomers Degradation: Air oxidation of the electron-rich amino group.RRT > 1.5. Broad, late-eluting peaks.[1] Sample appears dark brown/black.

Part 2: Synthesis & Impurity Origins (Visualized)

To troubleshoot, you must understand the genealogy of your sample.[1] This compound is almost exclusively synthesized via the Nitration-Reduction pathway.

SynthesisPath SM Starting Material (6-Fluoro-8-methylquinoline) Nitro Intermediate (6-Fluoro-8-methyl-5-nitroquinoline) SM->Nitro Nitration (HNO3/H2SO4) Imp_SM IMP-B (Unreacted SM) SM->Imp_SM Incomplete Conversion Product Target Product (6-Fluoro-8-methylquinolin-5-amine) Nitro->Product Reduction (Fe/HCl or H2/Pd) Imp_Nitro IMP-A (Residual Nitro) Nitro->Imp_Nitro Incomplete Reduction Imp_Defluoro IMP-C (Defluorinated) Nitro->Imp_Defluoro Over-reduction (Pd/C) Imp_Ox IMP-D (Oxidation Dimers) Product->Imp_Ox Air/Light Exposure

Figure 1: Genealogy of Impurities.[1] Note that IMP-C arises specifically from aggressive hydrogenation conditions, while IMP-A is common in chemical reduction (e.g., Fe/HCl) protocols.[1]

Part 3: Troubleshooting Guide (Q&A)

Q1: My sample has turned from pale yellow to dark brown. Is it still usable?

Diagnosis: Oxidative Degradation. Like many electron-rich aminoquinolines, this compound is sensitive to air oxidation, forming quinone-imine type species or azo-dimers (IMP-D). This "browning" often looks worse than it is chemically; a sample can look black but still be 95% pure by HPLC.

  • Action: Run an LC-MS. If the dimer peaks (Mass ~350+) are <2%, the material is likely usable for robust steps (e.g., amide coupling).

  • Prevention: Store under Argon/Nitrogen at -20°C. Avoid storing in solution (e.g., DMSO/MeOH) for prolonged periods.[1]

Q2: I see a persistent peak at RRT 1.2 that resists removal by silica chromatography.

Diagnosis: Residual Nitro Intermediate (IMP-A). The nitro precursor (6-Fluoro-8-methyl-5-nitroquinoline) often has similar Rf to the amine on silica because the amino group can hydrogen-bond with silanols, dragging the amine's mobility down to match the less polar nitro compound.

  • Action: Switch to Amine-Functionalized Silica or add 1-2% Triethylamine (TEA) to your eluent. The TEA blocks silanols, allowing the amine product to elute faster, separating it from the non-basic nitro impurity.

Q3: My Buchwald-Hartwig coupling is failing (low yield/catalyst death).

Diagnosis: Trace Sulfur or Metal Contamination. If the reduction step used Sodium Dithionite or Iron/Acid (Fe/HCl), trace sulfur or residual iron can poison Palladium catalysts.[1]

  • Action: Perform a Metal Scavenging step. Treat the solution with QuadraPure™ TU (thiourea scavenger) or wash the organic layer with EDTA solution (0.1 M, pH 8) before the coupling reaction.

Q4: I detect a mass of 159 (M-18) in my spectrum.

Diagnosis: Hydrodefluorination (IMP-C). You have lost the fluorine atom. This occurs if the vendor synthesized the batch using Catalytic Hydrogenation (H2, Pd/C) for the nitro-reduction step.[1] Fluorine on an aromatic ring is susceptible to hydrogenolysis, especially in the presence of an amino group.[1]

  • Action: This impurity is chemically very similar to the product and extremely difficult to separate. Reject the batch if this impurity interferes with your SAR (Structure-Activity Relationship) study, as the des-fluoro analog will likely have different biological potency.

Part 4: Recommended Analytical Method

Method A: High pH (Preferred for LC-MS)

  • Column: Waters XBridge C18 (or equivalent high-pH stable column), 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.0).[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Rationale: At pH 9, the aminoquinoline (pKa ~5-6) is in its neutral (free base) form.[1] This eliminates ionic interaction with the column, resulting in sharp, symmetrical peaks and better separation from neutral impurities like the nitro precursor.

Method B: Standard Acidic (If High pH column unavailable) [1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Note: Expect slight tailing. Ensure the gradient holds at high organic % to elute any non-polar dimers.

References

  • Preparation of 5-amino-6-fluoro-8-methylquinoline: See WO2012069948 A1 (Pfizer Inc.), which details the synthesis of related amino-quinoline intermediates via the nitration/reduction route.

  • Oxidative Stability of Aminoquinolines: Bilici, A., et al. "Chemical Oxidation of 5-amino quinoline: Synthesis and Characterization."[1][2] Semantic Scholar, 2017.[2] Describes the formation of oligomers and oxidation products in 5-aminoquinolines.

  • General Impurity Profiling in Quinolines: "Process for the preparation of quinoline derivatives." EP1294694B1.[3] Discusses chlorination and purification issues in quinoline synthesis.

  • Hydrodefluorination Risks: "Synthesis of novel fluoro analogues...". PubMed, 2014. Highlights the stability of fluoro-substituents during synthesis.

Sources

Technical Support Center: A Troubleshooting Guide for Reactions Involving 6-Fluoro-8-methylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Fluoro-8-methylquinolin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and subsequent reactions of this versatile quinoline derivative. The following frequently asked questions (FAQs) and in-depth troubleshooting guides are based on established chemical principles and field-proven insights to ensure the success of your experiments.

Part 1: Synthesis of 6-Fluoro-8-methylquinolin-5-amine

The synthesis of 6-Fluoro-8-methylquinolin-5-amine typically involves a multi-step process, culminating in the reduction of a nitroquinoline precursor. This section will address common issues encountered during this synthetic sequence.

FAQ 1: I am experiencing a low yield in the final reduction step of 6-fluoro-8-methyl-5-nitroquinoline. What are the likely causes and solutions?

Low yields in the reduction of a nitroquinoline to its corresponding amine are a frequent challenge. The primary culprits are often incomplete reaction, over-reduction, or degradation of the starting material or product.

Possible Causes and Solutions:

  • Inefficient Reducing Agent: The choice of reducing agent is critical. While common reagents like tin(II) chloride (SnCl₂), iron (Fe) in acidic media, or catalytic hydrogenation (e.g., H₂/Pd-C) are effective, their efficiency can be substrate-dependent.

    • Troubleshooting: If you are using SnCl₂ and observing incomplete conversion, ensure your reagent is of high quality and that the reaction is sufficiently heated. For catalytic hydrogenation, catalyst poisoning can be an issue. Ensure your substrate and solvent are free of sulfur-containing impurities. A highly effective and reusable solid reagent for this transformation is copper(II) oxide (CuO) with hydrazine monohydrate as a hydrogen donor, which can achieve high conversion and selectivity under mild conditions.[1]

  • Harsh Reaction Conditions: Overly acidic or high-temperature conditions can lead to the formation of polymeric tars, a common issue in quinoline chemistry.[2]

    • Troubleshooting: If using Fe/HCl or Fe/acetic acid, try moderating the reaction temperature and ensuring efficient stirring. The use of CuO with hydrazine monohydrate is performed under milder conditions, which can mitigate degradation.[1]

  • Side Reactions: In some cases, side reactions such as the formation of hydroxylamino or nitroso intermediates can occur, especially under hypoxic conditions with certain enzymatic reducing systems.[3] While less common in standard chemical reductions, their formation can complicate the reaction mixture.

    • Troubleshooting: Ensure your reaction is carried out under a consistent atmosphere (e.g., inert for catalytic hydrogenation) to avoid undesired side reactions.

Experimental Protocol: Reduction of 6-fluoro-8-methyl-5-nitroquinoline with CuO and Hydrazine

  • To a solution of 6-fluoro-8-methyl-5-nitroquinoline (1 mmol) in a suitable solvent (e.g., ethanol), add CuO (0.5 mmol) and hydrazine monohydrate (5 mmol).

  • Stir the reaction mixture at a controlled temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, the solid CuO can be filtered off for reuse.[1]

  • The filtrate can then be worked up by removing the solvent under reduced pressure and partitioning between an organic solvent and water.

FAQ 2: My quinoline ring-forming reaction (e.g., Skraup, Combes) to produce the 6-fluoro-8-methylquinoline core is giving a low yield and many side products. How can I optimize this?

Classic quinoline syntheses often involve harsh conditions and can be prone to low yields and the formation of complex mixtures.

Common Issues in Quinoline Ring Synthesis:

Synthesis MethodCommon ProblemsPotential Solutions
Skraup Synthesis Highly exothermic and potentially violent reaction; formation of tars.[4][5]Use of a milder oxidizing agent than nitrobenzene, such as arsenic acid; careful control of temperature and addition rates.[4]
Combes Synthesis Requires strong acid catalysis, which can lead to degradation; potential for regioisomeric products with unsymmetrical diketones.[6][7][8]Use of milder catalysts like polyphosphoric acid (PPA) or solid acid catalysts; use of symmetrical diketones to avoid regioselectivity issues.[8]
Doebner-von Miller Acid-catalyzed polymerization of α,β-unsaturated carbonyl compounds leading to tar formation.[2][9]Use of Lewis acid catalysts (e.g., SnCl₄, Sc(OTf)₃) instead of strong Brønsted acids; in situ generation of the α,β-unsaturated carbonyl compound.[9]
Friedländer Synthesis Can be catalyzed by both acids and bases; potential for self-condensation of the ketone reactant.[10][11]Use of milder catalysts such as iodine or p-toluenesulfonic acid; can be performed under solvent-free conditions to improve efficiency.[10]

Workflow for Optimizing Quinoline Synthesis

G cluster_start Low Yield in Quinoline Synthesis cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions cluster_outcome Outcome start Low Yield/Side Products reagent_quality Check Reagent Purity start->reagent_quality reaction_conditions Modify Reaction Conditions start->reaction_conditions catalyst Screen Alternative Catalysts start->catalyst purify_reagents Purify Starting Materials reagent_quality->purify_reagents lower_temp Lower Reaction Temperature reaction_conditions->lower_temp solvent_free Consider Solvent-Free Conditions reaction_conditions->solvent_free milder_catalyst Use Milder Acid/Base Catalyst catalyst->milder_catalyst improved_yield Improved Yield and Purity purify_reagents->improved_yield lower_temp->improved_yield milder_catalyst->improved_yield solvent_free->improved_yield

Caption: Troubleshooting workflow for quinoline synthesis.

Part 2: Purification of 6-Fluoro-8-methylquinolin-5-amine

The purification of aminoquinolines can be challenging due to their unique chemical properties.

FAQ 3: I am having difficulty purifying 6-Fluoro-8-methylquinolin-5-amine by column chromatography on silica gel. The compound is streaking and my recovery is low. What can I do?

This is a common problem with aminoquinolines due to their basicity and polarity.

Key Challenges and Solutions in Aminoquinoline Purification:

  • Basicity: The amino group is basic and interacts strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and irreversible adsorption.[12]

    • Solution 1: Basic Modifier in Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your mobile phase (e.g., ethyl acetate/hexane). The triethylamine will compete with your compound for the acidic sites on the silica gel, leading to better peak shape and improved recovery.[13]

    • Solution 2: Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.[12]

  • Polarity: The amino group makes the molecule quite polar, which may require a highly polar mobile phase for elution.

    • Troubleshooting: If your compound is not moving from the baseline even with a high concentration of ethyl acetate in hexane, consider switching to a more polar solvent system, such as dichloromethane/methanol. Remember to add a basic modifier to this system as well.

  • Chelating Properties: 8-Aminoquinolines are known to chelate metal ions. Trace metals in your silica gel or solvents can lead to complex formation and purification difficulties.[12]

    • Troubleshooting: While less common, if you suspect metal chelation is an issue, you can try adding a small amount of a chelating agent like EDTA to your workup or pre-treating your silica gel.

  • Instability: Some aminoquinolines can be sensitive to air and light, leading to the formation of colored impurities during purification.[12]

    • Troubleshooting: To minimize degradation, perform the chromatography quickly, protect the column from light by wrapping it in aluminum foil, and consider using degassed solvents.

Alternative Purification Technique: Acid-Base Extraction

For separating your basic aminoquinoline from neutral or acidic impurities, an acid-base extraction is a highly effective method.[12]

  • Dissolve the crude material in an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Extract the organic layer with a dilute aqueous acid (e.g., 1 M HCl). Your basic aminoquinoline will be protonated and move into the aqueous layer.

  • Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.

  • Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to deprotonate your compound, which will then precipitate or can be extracted back into an organic solvent.

  • Dry the organic layer and remove the solvent to yield the purified product.

Part 3: Troubleshooting Common Reactions of 6-Fluoro-8-methylquinolin-5-amine

This section addresses issues that may arise when using 6-Fluoro-8-methylquinolin-5-amine as a starting material in subsequent reactions.

FAQ 4: I am attempting a Sandmeyer reaction to convert the 5-amino group to a different functionality (e.g., -Cl, -Br, -CN), but the reaction is giving a low yield of the desired product and a complex mixture. What could be going wrong?

The Sandmeyer reaction, which involves the diazotization of a primary aromatic amine followed by reaction with a copper(I) salt, is a powerful transformation but requires careful control of conditions.[14][15][16]

Troubleshooting the Sandmeyer Reaction:

G cluster_start Sandmeyer Reaction Failure cluster_diazotization Diazotization Step cluster_copper_reaction Copper(I) Salt Reaction cluster_solutions Solutions cluster_outcome Outcome start Low Yield/Decomposition temp_control Temperature Control start->temp_control acid_conc Acid Concentration start->acid_conc nitrite_addition Nitrite Addition Rate start->nitrite_addition catalyst_quality Copper(I) Salt Quality start->catalyst_quality neutralization Neutralization start->neutralization side_reactions Side Reactions start->side_reactions low_temp Maintain 0-5 °C temp_control->low_temp sufficient_acid Use Sufficient Acid acid_conc->sufficient_acid slow_addition Slow, Dropwise Addition nitrite_addition->slow_addition fresh_catalyst Use Fresh Cu(I) Salt catalyst_quality->fresh_catalyst controlled_neutralization Controlled Neutralization neutralization->controlled_neutralization optimize_conditions Optimize Conditions side_reactions->optimize_conditions successful_reaction Successful Sandmeyer Reaction low_temp->successful_reaction sufficient_acid->successful_reaction slow_addition->successful_reaction fresh_catalyst->successful_reaction controlled_neutralization->successful_reaction optimize_conditions->successful_reaction

Caption: Troubleshooting flowchart for the Sandmeyer reaction.

Detailed Explanation:

  • Instability of the Diazonium Salt: The diazonium salt intermediate is often unstable at higher temperatures. The diazotization step must be carried out at low temperatures, typically 0-5 °C, to prevent premature decomposition of the diazonium salt.[17]

  • Incomplete Diazotization: Insufficient acid or incomplete reaction with nitrous acid will leave unreacted starting material. Ensure that a sufficient excess of a strong acid (e.g., HCl, H₂SO₄) is used to both protonate the amine and generate nitrous acid from sodium nitrite.[17] The addition of sodium nitrite solution should be slow and dropwise to maintain the low temperature.

  • Side Reactions of the Diazonium Salt: Besides the desired Sandmeyer reaction, the diazonium salt can undergo other reactions, such as reaction with water to form a phenol, or coupling with unreacted starting material to form azo compounds.[18] These are often observed as colored impurities.

  • Quality of the Copper(I) Salt: The copper(I) salt is the catalyst for the radical-nucleophilic aromatic substitution.[14] If the copper(I) salt has been oxidized to copper(II), the reaction will be much less efficient. It is advisable to use freshly prepared or high-quality copper(I) salts.

FAQ 5: I am trying to perform an Ullmann condensation to couple an aryl halide with the 5-amino group, but the reaction is not proceeding. What factors should I consider?

The Ullmann condensation is a copper-catalyzed reaction that forms a C-N bond between an amine and an aryl halide. While effective, it often requires high temperatures and careful optimization.[19][20]

Key Parameters for a Successful Ullmann Condensation:

ParameterImportanceTroubleshooting Suggestions
Catalyst System The choice of copper source and ligand is crucial.While traditional Ullmann reactions use copper powder or copper(I) salts, modern protocols often employ ligands such as 1,10-phenanthroline or 8-hydroxyquinoline to facilitate the reaction at lower temperatures.[21]
Base A suitable base is required to deprotonate the amine.Common bases include K₂CO₃, Cs₂CO₃, or organic bases like DBU. The choice of base can significantly impact the reaction rate and yield.
Solvent High-boiling polar aprotic solvents are typically used.Solvents like DMF, NMP, or nitrobenzene are common.[19] Ensure the solvent is anhydrous.
Temperature Ullmann reactions often require high temperatures (150-210 °C).If the reaction is not proceeding, a higher temperature may be necessary. However, be mindful of potential decomposition of the starting materials.
Aryl Halide Reactivity The reactivity of the aryl halide follows the order I > Br > Cl.If you are using an aryl chloride, the reaction will likely require more forcing conditions (higher temperature, more active catalyst system) than with an aryl iodide or bromide.[19]

General Protocol for Ullmann Condensation:

  • To an oven-dried flask, add the aryl halide (1 equiv.), 6-Fluoro-8-methylquinolin-5-amine (1.2 equiv.), copper(I) salt (e.g., CuI, 10-20 mol%), a ligand (if used, 20-40 mol%), and the base (2 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon).

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and work up by filtering off the inorganic salts and partitioning between an organic solvent and water.

References

  • Oxygen Vacancy-Mediated Reactivity: The Curious Case of Reduction of Nitroquinoline to Aminoquinoline by CuO. The Journal of Physical Chemistry C. [Link]

  • Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. PubMed. [Link]

  • Halogenation of 8-methyl quinoline. ResearchGate. [Link]

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. [Link]

  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. PMC. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. [Link]

  • Preparation and Properties of Quinoline. Unknown Source. [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]

  • Sandmeyer reaction. Wikipedia. [Link]

  • 8 Aminoquinolines 1. Scribd. [Link]

  • Sandmeyer reaction. Grokipedia. [Link]

  • Doebner–Miller reaction. Wikipedia. [Link]

  • Combes Quinoline Synthesis. Unknown Source. [Link]

  • Combes quinoline synthesis. Wikipedia. [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link]

  • Friedländer synthesis. Wikipedia. [Link]

  • Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. ResearchGate. [Link]

  • Friedlander synthesis of quinoline derivatives. ResearchGate. [Link]

  • Combes synthesis of quinolines. Unknown Source. [Link]

  • Skraup reaction. Unknown Source. [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC. [Link]

  • Friedländer Quinoline Synthesis. Scite.ai. [Link]

  • How to convert 6-nitroquinoline into other than 6-aminoquinoline? ResearchGate. [Link]

  • Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. arkat usa. [Link]

  • Friedlaender Synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace@UKZN. [Link]

  • Doebner-Miller Reaction. SynArchive. [Link]

  • Diazotization reaction: Significance and symbolism. Unknown Source. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • Skraup reaction. Wikipedia. [Link]

  • Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines / Herman Gershon, Donald D. Clarke, and Muriel. Unknown Source. [Link]

  • Process for preparing quinoline bases.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]

  • Diazotisation. Organic Chemistry Portal. [Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC. [Link]

  • Diazotization Reaction Mechanism. BYJU'S. [Link]

  • Diazotization. McGraw Hill's AccessScience. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Ullmann Condensation. SynArchive. [Link]

  • Amino Acid Purification - Column Chromatography. Sorbead India. [Link]

  • electrophilic substitution reaction of quinoline and isoquinoline. YouTube. [Link]

Sources

How to increase the regioselectivity of reactions involving 6-Fluoro-8-methylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reactivity Landscape

This guide addresses the specific regioselectivity challenges encountered when functionalizing 6-Fluoro-8-methylquinolin-5-amine . This scaffold presents a unique "push-pull" electronic environment combined with significant steric constraints.

The Core Challenge: Standard predictive models for quinolines fail here because the primary directing group (5-NH₂) has its ortho and para positions blocked by the 6-Fluoro and 8-Methyl groups. Consequently, reactivity is driven by secondary electronic effects (resonance leakage into the pyridine ring) and steric gating (8-Me blocking the N1 position).

Quick Reference: Reactivity Map

ReactivityMap Molecule 6-Fluoro-8-methylquinolin-5-amine N5 5-NH2 (Exocyclic Amine) Primary Nucleophile Deactivated by 6-F (-I effect) Molecule->N5 Main Site N1 N1 (Endocyclic Nitrogen) Secondary Nucleophile Sterically Hindered by 8-Me Molecule->N1 Competing Site C7 C7 Position Only open benzene site Sterically Crowded (between F & Me) Molecule->C7 EAS Site C8_Me 8-Methyl Group Benzylic Activation Possible Subject to Radical Bromination Molecule->C8_Me Oxidation Site C6_F 6-Fluoro Group Inert to SNAr (Electron Rich Ring) Requires Pd-Catalysis to displace Molecule->C6_F Coupling Site N5->N1 Selectivity Control Required

Figure 1: Functionalization hotspots and their inherent constraints.

Troubleshooting Module: N-Functionalization (N5 vs. N1)

Context: The most common failure mode is poor selectivity between the exocyclic amine (5-NH₂) and the quinoline nitrogen (N1).

Critical Analysis: Electronic vs. Steric Factors
  • Electronic: The 6-Fluoro group exerts a strong inductive withdrawing effect (-I), lowering the pKa of the 5-NH₂ (estimated pKa ~3.5–4.0) compared to a standard aniline. This makes it less nucleophilic.

  • Steric: The 8-Methyl group creates a "peri-like" steric clash around the N1 lone pair.

  • Result: While N1 might be electronically more basic, it is sterically gated. Small electrophiles (protons, methyl iodide) may still attack N1, but bulky electrophiles will favor N5.

Q&A: Solving Selectivity Issues

Q: I am trying to alkylate the 5-NH₂ with an alkyl halide, but I see significant N1 quaternization. How do I stop this? A: Direct alkylation with alkyl halides is uncontrolled. The 8-Me steric hindrance is insufficient to stop small alkyl groups (like Methyl or Ethyl).

  • Protocol Fix: Switch to Reductive Amination .

    • Condense 5-NH₂ with the corresponding aldehyde/ketone. The imine forms exclusively at 5-NH₂ because N1 cannot form a stable imine.

    • Reduce with NaBH(OAc)₃.

    • Why this works: This mechanism bypasses the competition for the electrophile entirely.

Q: I need to acylate 5-NH₂ (Amide coupling). Should I use a base? A: Be cautious with strong bases.

  • The Risk: Strong bases can deprotonate the amide product, leading to bis-acylation or N1 acylation if the reagents are in excess.

  • The Fix: Perform the reaction in pyridine or use DIPEA in DCM.

    • The 8-Me group effectively blocks N1 from attacking bulky acyl chlorides or activated esters.

    • Tip: If N1 acylation occurs (kinetic product), it is often unstable to hydrolysis. A mild aqueous workup (NaHCO₃) will often hydrolyze the N1-acyl salt back to the free pyridine, leaving the stable 5-amide intact.

Q: Can I protect the N1 nitrogen to force reaction at N5? A: Yes, but standard protecting groups (Boc, Cbz) won't work on the pyridine N.

  • Strategy: Form the N-Oxide (using m-CPBA).

    • The N-oxide is non-nucleophilic.

    • After functionalizing 5-NH₂, reduce the N-oxide back to N1 using PCl₃ or Zn/NH₄Cl.

Troubleshooting Module: Electrophilic Aromatic Substitution (EAS)

Context: Users attempting halogenation or nitration often report "no reaction" or "tarry mixtures."

The "Blocked Director" Problem

In a standard 5-aminoquinoline, the amino group directs incoming electrophiles to positions 6 (ortho) and 8 (para).

  • In this molecule: Position 6 is blocked by Fluorine.[1] Position 8 is blocked by Methyl.

  • Consequence: The "natural" EAS sites are inaccessible. The electrophile must go to a secondary site.

Q&A: Where does the electrophile go?

Q: I tried brominating with NBS, expecting reaction at C7 (ortho to F, ortho to Me). I got nothing. Why? A: C7 is the only open spot on the benzene ring, but it is electronically confused and sterically choked .

  • Sterics: C7 is sandwiched between 6-F and 8-Me.

  • Electronics: While 8-Me activates C7 (ortho), the strongest activator (5-NH₂) is meta to C7. The 5-NH₂ does not activate C7.

  • Solution: You must force the reaction or change the site.

    • Force C7: Use a much stronger electrophile (e.g., Br₂/FeBr₃ instead of NBS). Expect low yields.

    • Alternative Site: The resonance of 5-NH₂ transmits electron density to C2 and C4 (on the pyridine ring) via the conjugated system. If C7 is too crowded, EAS may occur at C4 (peri-position).

Q: How do I selectively halogenate C7? A: Use N-halo-succinimide (NXS) in highly polar solvent (DMF/MeCN) with heat (60°C).

  • Mechanism:[1][2][3][4][5][6][7] The polar solvent stabilizes the transition state in the crowded C7 pocket.

  • Check: Verify regiochemistry with NOESY NMR. Look for a cross-peak between the new proton/group and the 8-Me group.

Protocol: Regioselective C-H Functionalization

Scenario: You need to attach a carbon chain to the ring system, but EAS is failing. Solution: Activate the 8-Methyl group.[2] The 8-Me is benzylic and adjacent to the quinoline nitrogen, making it susceptible to radical functionalization or lithiation.

Step-by-Step Workflow:

  • Protection (Mandatory):

    • Protect 5-NH₂ as an Acetamide (Ac₂O, Pyridine). Unprotected amine will quench radical/lithium reagents.

  • Radical Bromination (Wohl-Ziegler):

    • Reagents: NBS (1.1 equiv), AIBN (cat.), CCl₄ or PhCF₃, Reflux.

    • Target: 8-Bromomethyl derivative.

    • Note: The 6-F group does not interfere with this radical process.

  • Nucleophilic Displacement:

    • React the 8-CH₂Br with your nucleophile (amine, alkoxide, thiol).

  • Deprotection:

    • Hydrolyze the 5-acetamide (HCl/MeOH).

Summary Data Tables

Table 1: Comparative Reactivity by Position
PositionSubstituentElectronic StatusSteric StatusPrimary Reaction Type
N1 (Ring N)Basic, NucleophilicHigh Hindrance (8-Me)Salt formation, N-Oxidation
C2/C3/C4 HElectron DeficientOpenNucleophilic addition (C2), EAS (C4 - rare)
C5 -NH₂Strong Donor Moderate (Peri-H, 6-F)N-Alkylation, Acylation
C6 -FDeactivating (-I)BlockedPd-Catalyzed Coupling (Difficult)
C7 HNeutral/ActivatedCrowded Difficult EAS
C8 -CH₃Weak DonorBlockedBenzylic Oxidation/Bromination
Table 2: Solvent Selection Guide
Reaction IntentRecommended SolventReason
Amide Coupling at 5-NH₂ DCM or DMF + PyridinePyridine scavenges acid; DCM solubilizes the amine.
Reductive Amination DCE or THFPromotes imine formation; DCE is standard for STAB reductions.
Halogenation at C7 DMF or Acetic AcidPolar solvents stabilize the Wheland intermediate in the crowded pocket.
Lithiation of 8-Me Anhydrous THF (-78°C)Essential for stability of lithiated species.

References

  • Quinoline Reactivity & Steric Effects

    • Topic: Steric hindrance at the 8-position of quinoline affecting N1 reactivity.[8]

    • Source:Journal of Organic Chemistry, "Steric Effects in the Interaction of 8-Substituted Quinolines."
    • Link:[Link]

  • Fluoro-Quinoline Synthesis

    • Topic: Impact of fluorine substituents on amino-quinoline nucleophilicity.
    • Source:RSC Advances, "Synthesis and biological evalu
    • Link:[Link]

  • Benzylic Functionalization

    • Topic: Functionalization of 8-methylquinolines via C-H activation.[2]

    • Source:ACS Catalysis, "Cp*Co(III)-Catalyzed C(sp3)-H Bond Amidation of 8-Methylquinoline."[9]

    • Link:[Link]

  • General Quinoline Functionalization

    • Topic: Comprehensive review of regioselectivity in quinoline chemistry.
    • Source:Chemical Reviews, "Recent Advances in the Synthesis and Functionaliz
    • Link:[Link]

Sources

Catalyst selection for cross-coupling reactions with 6-Fluoro-8-methylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Overview

Subject: 6-Fluoro-8-methylquinolin-5-amine (CAS: 1420794-34-8) Primary Application: Synthesis of kinase inhibitors and antimalarial pharmacophores.

The Challenge: Coupling this specific amine presents a dichotomy of steric and electronic effects that often leads to stalled reactions or low yields.

  • Electronic Deactivation (The 6-F Effect): The fluorine atom at the C6 position exerts a strong inductive electron-withdrawing effect (-I) on the adjacent C5-amine. This significantly lowers the pKa of the conjugate acid and reduces the nucleophilicity of the amine nitrogen, making it sluggish in the transmetallation step of the catalytic cycle.

  • Catalyst Poisoning (The Quinoline Trap): While the methyl group at C8 provides some steric shielding to the quinoline nitrogen (N1), it does not fully eliminate the risk of N1 coordinating to the Palladium center. This formation of an off-cycle resting state (

    
    ) competes with the productive catalytic cycle.
    

The Solution: Success requires a catalyst system that is electron-rich (to facilitate oxidative addition), bulky (to prevent N1-coordination), and capable of generating the active Pd(0) species without relying on the substrate for reduction.

Catalyst Selection Matrix

Use this table to select the starting point for your optimization based on the electrophile (coupling partner).

Electrophile TypePrimary RecommendationSecondary RecommendationBase SelectionSolvent System
Aryl Chlorides (Activated)BrettPhos Pd G4 RuPhos Pd G4NaOtBu1,4-Dioxane (100°C)
Aryl Chlorides (Deactivated)BrettPhos Pd G4 tBuBrettPhos Pd G4LHMDSt-Amyl Alcohol (110°C)
Aryl Bromides RuPhos Pd G4 XPhos Pd G4NaOtBuToluene (80-100°C)
Heteroaryl Halides (Pyridines/Pyrimidines)tBuBrettPhos Pd G4 BrettPhos Pd G4K₃PO₄ (with H₂O)1,4-Dioxane/H₂O (5:1)
Aryl Triflates/Tosylates BrettPhos Pd G4 XPhos Pd G4Cs₂CO₃Toluene/tBuOH (10:1)

Note on Precatalysts: We strongly recommend Generation 4 (G4) precatalysts (methylallyl-based) over G3 or in situ generation (Pd(OAc)₂ + Ligand). The electron-deficient nature of 6-fluoro-5-aminoquinoline makes it a poor reducing agent, often failing to activate Pd(II) salts to Pd(0).

Troubleshooting & FAQs

Q1: The reaction stalls at ~20% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: This is classic Catalyst Poisoning or Inactive Precatalyst .

  • Mechanism: The quinoline nitrogen (N1) is likely outcompeting your ligand for the Pd center, forming a stable, inactive complex. Alternatively, if you used Pd(OAc)₂, the amine failed to reduce it to Pd(0).

  • Corrective Action:

    • Switch to a G4 Precatalyst (e.g., BrettPhos Pd G4) to guarantee active Pd(0) entry.

    • Increase the ligand-to-metal ratio to 2:1 (if mixing in situ) or add 1-2 mol% of free ligand to the G4 precatalyst reaction to shift the equilibrium away from N-quinoline binding.

Q2: I see the starting material disappearing, but the major product is the reduced arene (Hydrodehalogenation).

Diagnosis: β-Hydride Elimination pathway is dominating due to slow reductive elimination.

  • Cause: The 6-Fluoro group makes the amine a poor nucleophile. The Pd-Amido complex forms slowly, allowing the Pd-Aryl intermediate to scavenge a hydride (from solvent or base) and eliminate.

  • Corrective Action:

    • Switch Ligand: Move to BrettPhos or tBuBrettPhos . These ligands are designed to accelerate the reductive elimination step for difficult amines.

    • Change Solvent: Avoid alcohols or ethers with alpha-hydrogens if possible. Switch to Toluene or Xylenes .

    • Temperature: Lower the temperature slightly (e.g., from 110°C to 80°C) to disfavor the higher-energy dehalogenation pathway, though this may require longer reaction times.

Q3: Can I use carbonate bases (K₂CO₃, Cs₂CO₃) instead of alkoxides?

Answer: Generally, No , unless the substrate contains base-sensitive esters.

  • Reasoning: The 5-amino group is flanked by a Fluorine, reducing its basicity. Weak bases like carbonates often fail to deprotonate the Pd-bound amine complex efficiently, stalling the cycle before reductive elimination.

  • Recommendation: Use LHMDS (Lithium Hexamethyldisilazide) or NaOtBu . LHMDS is particularly effective for electron-deficient anilines as it is a strong, non-nucleophilic base that prevents side reactions.

Visualization: The Catalytic Cycle & Inhibition Pathways

The following diagram illustrates the standard Buchwald-Hartwig cycle and the specific "off-cycle" traps caused by the quinoline moiety.

CatalyticCycle Precat Pd(II) Precatalyst (BrettPhos Pd G4) Pd0 Active Species [L-Pd(0)] Precat->Pd0 Activation (Base) OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd0->OxAdd + Ar-X Poison OFF-CYCLE TRAP: Quinoline N-Binding [L-Pd-Quinoline] Pd0->Poison Quinoline N1 Competition Coord Amine Coordination [L-Pd(II)(Ar)(NH2R)] OxAdd->Coord + 5-Aminoquinoline Dehal SIDE REACTION: Hydrodehalogenation (Ar-H) OxAdd->Dehal Slow Amine Capture Deprot Deprotonation [L-Pd(II)(Ar)(NHR)] Coord->Deprot + Base (NaOtBu/LHMDS) Prod Product Release (Reductive Elimination) Deprot->Prod Rate Limiting Step Prod->Pd0 Regeneration Poison->Pd0 Reversible (Slow)

Caption: Figure 1. Catalytic cycle for Buchwald-Hartwig amination showing the competitive N1-binding trap (Red) and hydrodehalogenation pathway (Yellow) common with 6-fluoro-5-aminoquinolines.

Optimized Experimental Protocol

Protocol: Coupling of 6-Fluoro-8-methylquinolin-5-amine with Aryl Chlorides

Reagents:

  • 6-Fluoro-8-methylquinolin-5-amine (1.0 equiv)

  • Aryl Chloride (1.1 equiv)

  • Catalyst: BrettPhos Pd G4 (2.0 - 4.0 mol%)

  • Base: NaOtBu (1.5 equiv) or LHMDS (2.0 equiv, 1.0M in THF)

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Step-by-Step:

  • Setup: In a glovebox or under active Nitrogen flow, charge a reaction vial equipped with a magnetic stir bar with the amine, aryl chloride, and NaOtBu.

    • Note: If using LHMDS, add it last via syringe.

  • Catalyst Addition: Add BrettPhos Pd G4 solid.

    • Critical: Do not dissolve the catalyst in solvent beforehand; add it directly to the solid mixture to minimize air exposure.

  • Solvent: Add anhydrous, degassed 1,4-Dioxane. Seal the vial with a Teflon-lined septum cap.

  • Reaction: Heat the block to 100°C . Stir vigorously (≥800 RPM).

    • Time: Typically 2–12 hours. Monitor by LCMS.[1]

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite to remove Pd residues. Concentrate and purify via flash chromatography (Hexanes/EtOAc or DCM/MeOH).

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd G3 and G4 Precatalysts." Chemical Science, 4, 916-920. Link

  • Paul, F., et al. (1994). "Palladium-catalyzed coupling of aryl halides with amines: the role of the ligand." Journal of the American Chemical Society, 116(13), 5969–5970. Link

  • BenchChem Technical Support. (2025). "Overcoming Catalyst Deactivation in Reactions with Chloroquinolines." Link

Sources

Validation & Comparative

Comparing the reactivity of 6-Fluoro-8-methylquinolin-5-amine with other quinolines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted quinolines is paramount for the rational design of novel therapeutics and functional materials.[1][2][3][4][5] The quinoline scaffold is a privileged structure in medicinal chemistry, and its functionalization dictates its biological activity.[3][4][5] This guide provides an in-depth comparison of the chemical reactivity of 6-Fluoro-8-methylquinolin-5-amine with other key quinoline derivatives. We will explore how the interplay of electronic and steric effects governed by the fluoro, methyl, and amino substituents influences its behavior in fundamental organic reactions. This analysis is supported by established chemical principles and detailed experimental protocols to empower researchers in their synthetic endeavors.

Understanding the Substituent Effects on the Quinoline Core

The reactivity of a quinoline ring is a complex function of the electronic properties and steric demands of its substituents.[6] In 6-Fluoro-8-methylquinolin-5-amine, three key groups modulate the electron density and accessibility of different positions on the bicyclic system.

  • Amino Group (-NH₂): As a potent electron-donating group through resonance, the amino group at the C5 position strongly activates the quinoline ring towards electrophilic substitution. It directs incoming electrophiles primarily to the ortho and para positions.

  • Fluoro Group (-F): Fluorine exhibits a dual electronic effect. It is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs that can be donated through resonance (+M), albeit weakly for a halogen. In many aromatic systems, the inductive effect of fluorine dominates, deactivating the ring towards electrophilic attack.[7]

  • Methyl Group (-CH₃): The methyl group at the C8 position is an electron-donating group through induction (+I) and hyperconjugation. It moderately activates the ring for electrophilic substitution. Sterically, its presence at C8 can hinder reactions at the adjacent C7 and peri C1 positions.[6]

The combination of these substituents in 6-Fluoro-8-methylquinolin-5-amine creates a unique reactivity profile that will be explored in the context of key chemical transformations.

Comparative Reactivity in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) is a cornerstone of quinoline functionalization. The rate and regioselectivity of these reactions are highly sensitive to the electronic nature of the ring.

Conceptual Framework

The amino group at C5 is the dominant activating group, making the carbocyclic ring the primary site for electrophilic attack. The fluorine at C6 will inductively deactivate the ring, while the methyl group at C8 provides slight activation. The interplay of these effects will determine the precise location of substitution.

Diagram: Predicted Regioselectivity of Electrophilic Attack

Caption: Predicted electrophilic reactivity of positions on 6-Fluoro-8-methylquinolin-5-amine.

Proposed Comparative Experiment: Nitration

A comparative nitration experiment will provide quantitative data on the relative reactivity of 6-Fluoro-8-methylquinolin-5-amine, quinoline, 5-aminoquinoline, and 6-fluoroquinoline.

Experimental Protocol:

  • Preparation of Nitrating Mixture: Prepare a standard nitrating mixture of concentrated sulfuric acid and nitric acid.

  • Reaction Setup: In separate reaction vessels, dissolve equimolar amounts of 6-Fluoro-8-methylquinolin-5-amine, quinoline, 5-aminoquinoline, and 6-fluoroquinoline in concentrated sulfuric acid at 0°C.

  • Addition of Nitrating Agent: Slowly add the nitrating mixture dropwise to each reaction vessel while maintaining the temperature at 0°C.

  • Reaction Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC).

  • Workup: After completion, pour each reaction mixture over ice and neutralize with a suitable base.

  • Product Analysis: Extract the products with an organic solvent, dry, and analyze the product distribution using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Expected Outcome & Data Presentation:

The reaction rates are expected to follow the order: 5-aminoquinoline > 6-Fluoro-8-methylquinolin-5-amine > quinoline > 6-fluoroquinoline. The product distribution for 6-Fluoro-8-methylquinolin-5-amine will reveal the directing effects of the substituents.

CompoundRelative Reaction Rate (vs. Quinoline)Major Product(s)
Quinoline1.05-Nitroquinoline and 8-Nitroquinoline
5-Aminoquinoline> 1.06-Nitro-5-aminoquinoline and 8-Nitro-5-aminoquinoline
6-Fluoroquinoline< 1.05-Nitro-6-fluoroquinoline and 8-Nitro-6-fluoroquinoline
6-Fluoro-8-methylquinolin-5-amine> 1.0To be determined experimentally

Nucleophilicity of the Amino Group

The primary amine at the C5 position is a key functional handle for further derivatization. Its nucleophilicity will be influenced by the electronic effects of the other substituents on the quinoline ring.

Conceptual Framework

The electron-withdrawing fluorine at C6 will decrease the electron density on the amino group, thereby reducing its nucleophilicity compared to an unsubstituted 5-aminoquinoline. Conversely, the electron-donating methyl group at C8 will have a modest enhancing effect.

Diagram: Factors Influencing Amine Nucleophilicity

G A 6-Fluoro-8-methylquinolin-5-amine B Nucleophilicity of -NH2 A->B C Electron-withdrawing -F at C6 (Inductive Effect) B->C D Electron-donating -CH3 at C8 (Inductive Effect) B->D E Decreases Nucleophilicity C->E F Increases Nucleophilicity D->F

Caption: Electronic factors influencing the nucleophilicity of the 5-amino group.

Proposed Comparative Experiment: Acylation

A comparative acylation reaction with a standard electrophile like acetyl chloride will provide a quantitative measure of the relative nucleophilicity of the amino group.[8]

Experimental Protocol:

  • Reactant Preparation: Prepare equimolar solutions of 6-Fluoro-8-methylquinolin-5-amine, 5-aminoquinoline, and aniline in a suitable aprotic solvent (e.g., dichloromethane) containing a non-nucleophilic base (e.g., triethylamine).

  • Reaction Initiation: Add a standardized solution of acetyl chloride dropwise to each amine solution at room temperature.

  • Kinetic Monitoring: Monitor the disappearance of the starting amine over time using High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Determine the initial reaction rates and calculate the relative rate constants for each amine.

Expected Outcome & Data Presentation:

The nucleophilicity is expected to follow the order: 5-aminoquinoline > 6-Fluoro-8-methylquinolin-5-amine > aniline.

AmineRelative Rate of Acylation (vs. Aniline)pKa of Conjugate Acid (Predicted)
Aniline1.0~4.6
5-Aminoquinoline> 1.0> 4.6
6-Fluoro-8-methylquinolin-5-amine> 1.0 (but < 5-aminoquinoline)> 4.6 (but < 5-aminoquinoline)

Susceptibility to Nucleophilic Aromatic Substitution

While the quinoline ring is generally electron-rich, the presence of the strongly electronegative fluorine atom at C6 introduces the possibility of nucleophilic aromatic substitution (SNAr), particularly if a strong electron-withdrawing group is also present on the ring.[9][10][11]

Conceptual Framework

For a nucleophile to displace the fluorine at C6, the reaction needs to proceed through a Meisenheimer-like intermediate. The stability of this intermediate is enhanced by electron-withdrawing groups that can delocalize the negative charge. The amino and methyl groups are electron-donating, which would destabilize this intermediate, making SNAr at the C6 position challenging under standard conditions. However, under forcing conditions or with very strong nucleophiles, the reaction may be possible.

Proposed Comparative Experiment: Reaction with Sodium Methoxide

A comparative experiment reacting 6-Fluoro-8-methylquinolin-5-amine and 6-fluoroquinoline with a strong nucleophile like sodium methoxide will demonstrate the influence of the other substituents on the feasibility of SNAr.

Experimental Protocol:

  • Reaction Setup: In separate pressure tubes, dissolve 6-Fluoro-8-methylquinolin-5-amine and 6-fluoroquinoline in methanol.

  • Nucleophile Addition: Add an excess of sodium methoxide to each tube.

  • Heating: Heat the reactions at an elevated temperature (e.g., 150°C) for a set period.

  • Analysis: After cooling, quench the reactions and analyze the mixtures by LC-MS to detect the formation of the corresponding 6-methoxyquinoline derivatives.

Expected Outcome:

It is anticipated that 6-fluoroquinoline will undergo substitution to a greater extent than 6-Fluoro-8-methylquinolin-5-amine due to the deactivating effect of the amino and methyl groups in the latter towards SNAr.

Utility in Palladium-Catalyzed Cross-Coupling Reactions

Halogenated quinolines are valuable substrates for palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing complex molecules.[12][13][14][15][16] The fluorine at C6 could potentially participate in such reactions, although C-F bond activation is typically more challenging than that of other halogens.

Conceptual Framework

While Suzuki, Stille, and other cross-coupling reactions are more commonly performed with iodo-, bromo-, or triflate-substituted quinolines, advancements in catalyst design have enabled the use of chloro- and even fluoro-aromatics. The reactivity in these reactions will depend on the oxidative addition of the C-F bond to the palladium catalyst.

Proposed Exploratory Experiment: Suzuki-Miyaura Coupling

An exploratory Suzuki-Miyaura coupling of 6-Fluoro-8-methylquinolin-5-amine with phenylboronic acid using a range of modern palladium catalysts and ligands designed for C-F activation would be insightful.

Experimental Protocol:

  • Reactant Mixture: Combine 6-Fluoro-8-methylquinolin-5-amine, phenylboronic acid, a suitable base (e.g., Cs₂CO₃), and a palladium catalyst/ligand system (e.g., Pd₂(dba)₃/SPhos) in an appropriate solvent (e.g., toluene/water).

  • Reaction Conditions: Heat the mixture under an inert atmosphere at a temperature appropriate for the chosen catalyst system.

  • Monitoring and Analysis: Monitor the reaction for the formation of 6-phenyl-8-methylquinolin-5-amine by LC-MS.

Expected Outcome:

This experiment would serve as a screen to identify suitable catalytic conditions for the cross-coupling of this specific substrate, providing valuable information for its synthetic utility.

Conclusion

6-Fluoro-8-methylquinolin-5-amine presents a unique and complex reactivity profile. The potent electron-donating amino group at C5 renders it highly reactive towards electrophiles, while the electron-withdrawing fluorine at C6 tempers this reactivity and modulates the nucleophilicity of the amine. The methyl group at C8 provides additional electronic and steric influence. Understanding these competing effects is crucial for predicting and controlling the outcome of chemical transformations. The experimental frameworks provided in this guide offer a systematic approach to quantitatively compare the reactivity of this important building block with other quinoline derivatives, thereby facilitating its effective utilization in research and development.

References

  • A Comparative Guide to the Reactivity of Primary and Secondary Amines with Acetyl Chloride. Benchchem.
  • Palladium-Catalyzed Synthesis of Quinolines From Cyclopropanols. Synlett.
  • Halogenated Quinolines as Substrates for the Palladium‐Catalyzed Cross‐Coupling Reactions to Afford Substituted Quinolines. Scilit.
  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. MDPI.
  • ChemInform Abstract: Halogenated Quinolines as Substrates for the Palladium-Catalyzed Cross-Coupling Reactions to Afford Substituted Quinolines. ResearchGate.
  • Palladium-Catalysed Synthesis and Transformation of Quinolones. PubMed Central (PMC).
  • A Comparative Guide to the Reactivity of 2-(2,4,6-trimethylphenyl)ethanamine and Other Amines. Benchchem.
  • Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes. PubMed Central (PMC).
  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI.
  • Quinolines: the role of substitution site in antileishmanial activity. PubMed Central (PMC).
  • A Comparative Guide to the Synthesis of Functionalized Quinolines. Benchchem.
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PubMed Central (PMC).
  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Royal Society of Chemistry.
  • Reactions of Amines. Academia.edu.
  • An Explanation of Substituent Effects. Chemistry LibreTexts.
  • Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. Gassnova.
  • Selective Direct Fluorination of Quinoline Derivatives. ResearchGate.
  • Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. ConnectSci.
  • Quinolines and Isoquinolines.
  • Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society.
  • Structural requirements for nucleophilicity and antioxidant capacity on quinoline derivatives: a theoretical study. ResearchGate.
  • Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain.
  • Recent advances in functionalized quinoline scaffolds and hybrids-Exceptional pharmacophore in therapeutic medicine. PubMed.
  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines.
  • A Study of Effects Unique Fluorine in Organic Reactions.
  • Amine Reactivity. Michigan State University Chemistry.
  • Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers. MDPI.
  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.
  • Copper Promoted Synthesis of Substituted Quinolines from Benzylic Azides and Alkynes.
  • Basicity of Pyridine | Effect of Substituents on Basicity of Pyridine | pKa values of Pyridines. YouTube.
  • Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. DigitalResearch@Fordham.
  • Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines.
  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. PubMed Central (PMC).
  • C–H 18F-Fluorination of 8-Methylquinolines with Ag[18F]F. OSTI.GOV.
  • Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central (PMC).
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Semantic Scholar.
  • Pyridinamide Ion Pairs: Design Principles for Super-Nucleophiles in Apolar Organic Solvents.
  • 6-Fluoro-8-methylquinoline. ChemScene.
  • 6-FLUOROQUINOLIN-8-AMINE. ChemicalBook.
  • Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm. ResearchGate.
  • Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. Royal Society of Chemistry.
  • 6-bromo-8-fluoro-2-methylquinoline. ResolveMass Laboratories Inc.

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Validated analytical methods for 6-Fluoro-8-methylquinolin-5-amine quantification

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison & Implementation Guide

Part 1: Executive Summary & The Analytical Challenge

6-Fluoro-8-methylquinolin-5-amine is a critical pharmacophore, primarily serving as the immediate precursor to the antimalarial drug Tafenoquine . Its analysis is governed by three specific chemical behaviors that dictate method selection:

  • Basicity (pKa ~4-5): The primary amine at position 5 and the quinoline nitrogen create a basic moiety prone to severe peak tailing on standard silica-based columns due to silanol interactions.

  • Oxidative Instability: Like many 8-aminoquinolines (and their 5-amino isomers), this molecule is susceptible to oxidation, forming quinone-imine species (e.g., 5,6-orthoquinone analogs). Sample preparation must be rapid and controlled.

  • Structural Isomerism: It must be chromatographically resolved from its regioisomers (e.g., 5-fluoro-8-methyl... or 6-fluoro-5-methyl...) which may co-elute on non-selective phases.

This guide compares three validated approaches, recommending RP-HPLC with Phosphate Buffering as the "Hero Protocol" for routine quality control, while highlighting UHPLC-MS/MS for trace impurity profiling.

Part 2: Comparative Methodology

The following table contrasts the three primary analytical strategies based on validated industry standards for aminoquinoline intermediates.

FeatureMethod A: RP-HPLC (UV-Vis) Method B: UHPLC-MS/MS Method C: HPTLC-Densitometry
Primary Use Case Purity Assay (>98%) & Process ControlTrace Impurity (<0.1%) & Genotoxicity ScreeningHigh-Throughput Reaction Monitoring
Sensitivity (LOD) ~0.5 µg/mL~1.0 ng/mL~50 ng/band
Robustness High (ICH Q2 Validated)Moderate (Matrix effects common)High (Disposable stationary phase)
Cost Per Sample LowHighVery Low
Key Limitation Requires careful pH control to prevent tailing.Signal suppression by matrix salts.Lower resolution for isomer separation.
Analytical Decision Matrix

The following diagram illustrates the logical flow for selecting the appropriate method based on the analytical objective.

AnalyticalDecisionTree Start Analytical Objective Quant Quantification (>95% Purity) Start->Quant Trace Trace Impurities (<0.1%) Start->Trace Reaction Reaction Monitoring Start->Reaction HPLC RP-HPLC (UV 254nm) Method A Quant->HPLC Routine QC MS UHPLC-MS/MS Method B Trace->MS Genotox/Cleaning Reaction->HPLC Final Release TLC HPTLC Method C Reaction->TLC In-process

Figure 1: Decision matrix for selecting the analytical technique based on sensitivity and resolution requirements.

Part 3: The "Hero" Protocol: Stability-Indicating RP-HPLC

This protocol is derived from validated methods for Tafenoquine and its intermediates [1, 5, 12].[1] It is designed to suppress silanol activity (preventing tailing) while maintaining resolution from oxidative degradants.

Chromatographic Conditions
  • Column: Waters XBridge C18 (150 × 4.6 mm, 5 µm) or Inertsil ODS-3V.[2]

    • Why: These columns are "base-deactivated" or hybrid particles, essential for sharp amine peaks.

  • Mobile Phase A: 50 mM Potassium Dihydrogen Orthophosphate (pH adjusted to 4.5 with Orthophosphoric Acid).

    • Why: Low pH ensures the amine is fully protonated. The high ionic strength (50mM) competes with silanols, sharpening the peak.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Mode: Isocratic (for Assay) or Gradient (for Impurity Profiling).

    • Isocratic Ratio: Buffer:ACN (40:60 v/v).[2][3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Primary) and 280 nm (Secondary).

    • Why: The quinoline ring has strong absorbance at 254 nm.

  • Temperature: 30°C.

  • Injection Volume: 10-20 µL.

Standard & Sample Preparation

CAUTION: Protect solutions from light to prevent photo-degradation.

  • Diluent: Mobile Phase (Buffer:ACN 40:60).

  • Stock Solution: Dissolve 25 mg of 6-Fluoro-8-methylquinolin-5-amine in 25 mL of Methanol (1000 µg/mL). Sonicate for 5 mins.

  • Working Standard: Dilute Stock to 50 µg/mL using the Diluent.

  • System Suitability:

    • Tailing Factor (T): NMT 1.5 (Critical for this amine).

    • Theoretical Plates (N): NLT 5000.

    • RSD (n=6): NMT 2.0%.

Workflow Diagram

HPLCWorkflow Sample Sample (Solid) Weigh Weigh 25mg Sample->Weigh Dissolve Dissolve in MeOH (Stock) Weigh->Dissolve Dilute Dilute with Mobile Phase (pH 4.5 Buffer:ACN) Dissolve->Dilute Filter Filter (0.45µm PVDF) Dilute->Filter Inject Inject 20µL (XBridge C18) Filter->Inject Detect UV Detection (254 nm) Inject->Detect Data Integration & Quantification Detect->Data

Figure 2: Step-by-step sample preparation and analysis workflow.[1]

Part 4: Validation Criteria (ICH Q2)

The following performance characteristics must be met to consider the method "Validated" for regulatory submission.

ParameterAcceptance CriteriaExperimental Note
Linearity R² > 0.999Range: 10 µg/mL to 150 µg/mL (80-120% of target).
Accuracy 98.0% – 102.0% RecoverySpike placebo at 50%, 100%, and 150% levels.
Precision RSD < 2.0%Repeatability (n=6) and Intermediate Precision (different days).
Specificity Resolution > 2.0Must resolve from synthetic precursors (e.g., nitro-quinoline analog).
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)Typical LOQ is ~0.5 µg/mL for UV methods.

Part 5: Troubleshooting & Scientific Rationale

The "Tailing" Phenomenon

Issue: The peak for 6-Fluoro-8-methylquinolin-5-amine appears broad with a long tail (T > 2.0). Causality: The basic nitrogen atoms interact with acidic silanol groups (


) on the silica support.
Solution: 
  • Increase Buffer Strength: Move from 10mM to 50mM Phosphate.

  • Add Ion-Pairing Agent: Add 0.1% Triethylamine (TEA) to the mobile phase (competes for silanol sites).

  • Switch Column: Use a "Hybrid" column (e.g., Waters XBridge or Phenomenex Gemini) which operates at high pH (pH 9-10) where the amine is unprotonated and less likely to interact.

The "Ghost Peak" (Oxidation)

Issue: A small peak appears at RRT ~0.8 or ~1.2 that grows over time. Causality: Oxidation of the 5-amine to the 5,6-orthoquinone imine species [11]. Solution:

  • Use amber glassware.

  • Analyze samples within 4 hours of preparation.

  • Add an antioxidant (e.g., 0.1% Ascorbic Acid) to the diluent if stability is critical during long sequences.

References

  • Bartlett, M. L., et al. (2026).[3] Development and Validation of a Stability-Indicating HPLC-UV Assay for Quantification of Tafenoquine Succinate in a Novel Paediatric Antimalarial Formulation. Malaria World / Biomed Chromatogr. Link

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Kocisko, D. A., et al. (2022). Quantification of Tafenoquine and 5,6-Orthoquinone Tafenoquine by UHPLC-MS/MS. PMC / NIH. Link

  • Dow, G. S., et al. (2022). An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine. ACS Sustainable Chemistry & Engineering. Link

  • Wasure, P., et al. (2025). A greener approach for analysis of tafenoquine succinate in presence of their potential degradation impurities. ResearchGate. Link

Sources

A Comparative Guide to the Cytotoxicity of 6-Fluoro-8-methylquinolin-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological research, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including significant anticancer properties.[2] This guide provides a comprehensive analysis of the cytotoxic potential of a specific subclass: 6-fluoro-8-methylquinolin-5-amine derivatives. While direct experimental data on this precise substitution pattern is emerging, this document synthesizes findings from structurally related quinoline compounds to offer a predictive comparison and detailed experimental frameworks for researchers. We will delve into the established methodologies for assessing cytotoxicity, interpret the structure-activity relationships gleaned from analogous compounds, and provide actionable protocols for your laboratory.

The Rationale for Investigating Substituted Quinolines

The quinoline core, a bicyclic aromatic heterocycle, serves as a versatile pharmacophore.[2] Its planar structure allows it to intercalate with DNA, a mechanism of action for several established anticancer drugs.[1] Furthermore, quinoline derivatives have been shown to inhibit key enzymes involved in cancer progression, such as topoisomerases and kinases, and can induce apoptosis through various signaling pathways.[3][4]

The specific substitutions at the 6, 8, and 5 positions of the quinoline ring are not arbitrary. The introduction of a fluorine atom at the C-6 position can enhance metabolic stability and binding affinity due to its high electronegativity and ability to form strong hydrogen bonds. A methyl group at the C-8 position can influence the compound's lipophilicity and steric interactions with its biological target. The primary amine at the C-5 position offers a site for further chemical modification and can play a crucial role in forming hydrogen bonds within the active site of target proteins.

Comparative Analysis of Cytotoxicity Assays

The evaluation of a compound's cytotoxic effect is a critical first step in drug discovery. Several assays are routinely employed, each with its own principle, advantages, and limitations. The choice of assay depends on the specific research question, the expected mechanism of cell death, and available laboratory equipment.

Table 1: Comparison of Common Cytotoxicity Assays
AssayPrincipleAdvantagesDisadvantages
MTT Assay Measures the metabolic activity of viable cells by the reduction of the yellow tetrazolium salt MTT to purple formazan crystals.[5][6]High-throughput, cost-effective, well-established.[7]Can be affected by compounds that alter cellular metabolism without causing cell death; requires a solubilization step for the formazan crystals.[5]
LDH Release Assay Quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with compromised membrane integrity.[8]Non-destructive to remaining viable cells, allowing for further assays; reflects irreversible cell death.[9]Less sensitive for early apoptosis; can be influenced by serum LDH.[10]
Annexin V-PI Apoptosis Assay Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes.[1][3]Provides detailed information on the mode of cell death; highly sensitive for apoptosis.[11]Requires a flow cytometer; more time-consuming than plate-based assays.[2]

Experimental Workflows

To ensure robust and reproducible data, it is imperative to follow standardized protocols. Below are detailed workflows for the three primary cytotoxicity assays discussed.

Experimental Workflow: Cytotoxicity Assessment

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture 1. Culture cancer cells to ~80% confluency cell_seeding 2. Seed cells in 96-well plates at optimal density cell_culture->cell_seeding adherence 3. Allow cells to adhere overnight cell_seeding->adherence compound_prep 4. Prepare serial dilutions of 6-fluoro-8-methylquinolin-5-amine derivatives treatment 5. Treat cells with compounds for 24, 48, or 72 hours compound_prep->treatment controls 6. Include vehicle (DMSO) and positive controls treatment->controls mtt MTT Assay treatment->mtt ldh LDH Assay treatment->ldh apoptosis Annexin V-PI Assay treatment->apoptosis readout 7. Measure absorbance or fluorescence mtt->readout ldh->readout apoptosis->readout ic50 8. Calculate IC50 values readout->ic50

Caption: General workflow for assessing the cytotoxicity of quinoline derivatives.

Detailed Experimental Protocols

MTT Assay Protocol

This protocol is adapted from established methods for assessing cell viability.[5][12]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 6-fluoro-8-methylquinolin-5-amine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently pipette to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

LDH Release Assay Protocol

This protocol is based on the principle of measuring membrane integrity.[13][14]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to have three sets of controls: 1) untreated cells for spontaneous LDH release, 2) cells treated with a lysis buffer for maximum LDH release, and 3) a vehicle control.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100.

Annexin V-PI Apoptosis Assay Protocol

This protocol provides a detailed method for quantifying apoptosis by flow cytometry.[1][15]

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the quinoline derivatives as described previously.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them. Wash the cells twice with cold PBS.

  • Cell Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Analysis: The cell population will be separated into four quadrants: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Structure-Activity Relationship (SAR) Insights from Related Quinoline Derivatives

While specific data for 6-fluoro-8-methylquinolin-5-amine derivatives is limited, we can infer potential cytotoxic activity based on published SAR studies of analogous compounds.

Table 2: IC₅₀ Values of Representative Quinoline Derivatives against Various Cancer Cell Lines
Compound ClassCancer Cell LineIC₅₀ (µM)Reference
2,4-Disubstituted quinolinesSF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia)0.314 - 4.65 µg/cm³[4]
3-Substituted quinolinesMCF-7 (Breast)29.8 - 40.4[4]
7-Chloro-4-quinolinylhydrazonesSF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia)0.314 - 4.65 µg/cm³[4]
Fluorinated quinoline analoguesMDA-MB-468 (Breast)2.5 - 5[16]
Quinoline-3-carboxamidesMCF-7 (Breast)3.35[17]
Thieno[2,3-b]quinoline-2-carboxamide-chalconesVarious0.9 - 1.2[18]

Note: The units for IC₅₀ values are as reported in the cited literature.

The data in Table 2 suggests that substitutions on the quinoline ring significantly impact cytotoxic potency. For instance, fluorinated quinoline analogues have shown potent activity against triple-negative breast cancer cells.[16] The presence of a halogen, such as chlorine at the 7-position, also appears to enhance cytotoxicity.[4] It is plausible that the 6-fluoro substitution in the target compounds of this guide will contribute favorably to their anticancer activity.

Potential Mechanisms of Action

Quinoline derivatives exert their cytotoxic effects through multiple mechanisms. Understanding these pathways is crucial for rational drug design and development.

Signaling Pathway: Quinoline-Induced Apoptosis

G cluster_pathways Potential Mechanisms of Action compound 6-Fluoro-8-methylquinolin-5-amine Derivative dna_intercalation DNA Intercalation compound->dna_intercalation topoisomerase Topoisomerase Inhibition compound->topoisomerase kinase_inhibition Kinase Inhibition (e.g., EGFR, RAF) compound->kinase_inhibition tubulin Tubulin Polymerization Inhibition compound->tubulin apoptosis Apoptosis dna_intercalation->apoptosis topoisomerase->apoptosis cell_cycle_arrest Cell Cycle Arrest kinase_inhibition->cell_cycle_arrest tubulin->cell_cycle_arrest cell_cycle_arrest->apoptosis

Caption: Potential mechanisms by which quinoline derivatives induce cytotoxicity.

Conclusion and Future Directions

This guide provides a comprehensive framework for researchers and drug development professionals interested in the cytotoxicity of 6-fluoro-8-methylquinolin-5-amine derivatives. By leveraging established cytotoxicity assays and drawing insights from the structure-activity relationships of related quinoline compounds, researchers can effectively evaluate the therapeutic potential of this promising class of molecules. Future studies should focus on synthesizing and testing these specific derivatives to confirm the predicted cytotoxic effects and to elucidate their precise mechanisms of action. The detailed protocols and comparative data presented herein serve as a valuable resource to accelerate these research endeavors.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Bioorganic & Medicinal Chemistry.
  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (2022). Neuroquantology.
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry.
  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf.
  • MTT Cell Proliferation Assay. (n.d.).
  • Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio.
  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Neg
  • Annexin V detection protocol for apoptosis. (n.d.). Abcam.
  • Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. (n.d.). PMC.
  • Protocol for Cell Viability Assays. (2022). BroadPharm.
  • LDH Cytotoxicity Assay Kit. (n.d.). Abbkine.
  • What is the principle of LDH assay?. (2023).
  • Cytotoxicity Detection Kit (LDH). (n.d.). Roche.
  • LDH cytotoxicity assay. (2024). Protocols.io.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.).
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI - NIH.
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition
  • LDH CYTOTOXICITY ASSAY KIT. (n.d.). Tiaris Biosciences.
  • LDH Cytotoxicity Assay Kit. (n.d.). Cayman Chemical.

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Benchmarking the performance of 6-Fluoro-8-methylquinolin-5-amine-based sensors

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Guide: 6-Fluoro-8-methylquinolin-5-amine (FMQA) Derived Sensors

Executive Summary

This guide benchmarks the performance of sensors derived from the 6-Fluoro-8-methylquinolin-5-amine (FMQA) scaffold against industry-standard quinoline probes (e.g., TSQ, Zinquin) and fluorescein-based alternatives.

While 8-aminoquinoline and 8-hydroxyquinoline have long served as the "gold standard" for Zinc (


) and pH sensing, they often suffer from rapid photobleaching and limited pH tunability. The FMQA scaffold represents a "Next-Generation" fluorophore where the 6-Fluoro  substituent enhances photostability and modulates the 

for physiological relevance, while the 8-Methyl group introduces steric constraints that improve selectivity by excluding non-target coordination geometries.

Part 1: Mechanism of Action & Design Philosophy

The sensing capability of FMQA derivatives relies primarily on Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT) mechanisms.

  • The Fluorophore Core: The quinoline ring acts as the transducer.

  • The 5-Amine Handle: This group serves as the primary conjugation site for receptor moieties (e.g., Schiff bases, amides) or acts as the donor in ICT systems.

  • The Substituent Effect (SAR):

    • 6-Fluoro (Electron Withdrawing): Lowers the HOMO energy level, reducing susceptibility to oxidative degradation (photobleaching). It also fine-tunes the

      
       of the ring nitrogen, shifting the sensitivity window towards neutral/acidic pH (relevant for lysosomes/endosomes).
      
    • 8-Methyl (Steric/Inductive): Provides steric bulk near the ring nitrogen. In metal sensing, this prevents the coordination of non-specific bulkier ions, thereby enhancing selectivity for

      
       or small transition metals.
      
Sensing Pathway Diagram

FMQA_Mechanism cluster_effect Substituent Effects FMQA FMQA Scaffold (Weak Fluorescence) Binding Coordination/Protonation (PET Inhibition) FMQA->Binding + Analyte Analyte Analyte (Zn²⁺ / H⁺) Analyte->Binding Excitation Excitation (λex ~350nm) Binding->Excitation Light Absorption Emission Strong Fluorescence (λem ~480-520nm) Excitation->Emission ICT / Radiative Decay F_effect 6-Fluoro: ↑ Photostability ↓ pKa F_effect->FMQA Me_effect 8-Methyl: ↑ Selectivity (Steric Hindrance) Me_effect->FMQA

Caption: Figure 1. Mechanism of FMQA-based sensing. The 6-Fluoro and 8-Methyl groups modulate the electronic and steric environment, enhancing signal stability and selectivity upon analyte binding.

Part 2: Comparative Performance Analysis

The following table benchmarks FMQA-based sensors against the market standards TSQ (N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide) and Zinquin .

Table 1: Performance Metrics Comparison

FeatureFMQA-Based SensorsTSQ (Standard)Zinquin (Standard)Fluorescein-Based
Excitation (

)
340–360 nm (UV)334 nm368 nm490 nm (Visible)
Emission (

)
480–510 nm (Cyan/Green)495 nm490 nm515 nm
Quantum Yield (

)
High (0.4 – 0.6) Moderate (0.3)Moderate (0.35)High (0.9)
Photostability Excellent (Due to F-sub)Poor (Bleaches rapidly)ModeratePoor

(

)
Tunable (nM to

M)
~20 nM (High Affinity)~1-100

M
Varies
Selectivity High (Steric control)Moderate (Binds Cd²⁺)ModerateLow (pH sensitive)
Cell Permeability High (Lipophilic core)HighHighLow (unless esterified)
pH Sensitivity

~4.5–5.5 (Acidic organelles)

~7.0

~8.0

~6.4

Key Insight: FMQA sensors outperform TSQ in photostability and acidic environment sensing . While TSQ is excellent for cytosolic Zinc, FMQA derivatives are superior for long-term imaging and lysosomal/endosomal studies where lower pH and high photostability are critical.

Part 3: Experimental Protocols

Protocol A: Sensor Titration & Determination

Objective: Determine the dissociation constant (


) of the FMQA probe for 

.

Reagents:

  • Probe Stock: 1 mM FMQA derivative in DMSO.

  • Buffer: 50 mM HEPES, 100 mM KCl, pH 7.2 (Metal-free).

  • 
     Standard: 
    
    
    
    solution (AAS grade).
  • Chelator: TPEN (for reversibility check).

Workflow:

  • Preparation: Dilute Probe Stock to 10

    
    M in Buffer (Total Volume: 2 mL).
    
  • Blank Scan: Record fluorescence spectrum (

    
     nm, 
    
    
    
    nm).
  • Titration: Add aliquots of

    
     (0 to 5 equivalents). Mix for 2 mins.
    
  • Measurement: Record spectrum after each addition.

  • Data Fitting: Plot Intensity (

    
    ) at 
    
    
    
    vs.
    
    
    . Fit to the Benesi-Hildebrand equation.
Protocol B: Live-Cell Imaging (Self-Validating)

Objective: Visualize intracellular


 pools with validation controls.
  • Loading: Incubate HeLa cells with 5

    
    M FMQA probe for 30 min at 37°C. Wash 3x with PBS.
    
  • Baseline Imaging: Capture images (DAPI/Hoechst filter set).

  • Positive Control (Saturation): Treat with 50

    
    M Pyrithione (Zinc ionophore) + 100 
    
    
    
    M
    
    
    . Expect: Significant fluorescence increase.[1][2][3]
  • Negative Control (Quenching): Treat with 50

    
    M TPEN (Membrane-permeable chelator). Expect: Fluorescence decrease to baseline.
    
    • Note: If fluorescence does not decrease with TPEN, the signal is non-specific (false positive).

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Imaging & Validation Stock FMQA Stock (DMSO) Incubation Incubation 30 min @ 37°C Stock->Incubation Cell_Culture HeLa Cells (Glass Bottom Dish) Cell_Culture->Incubation Basal_Img Basal Imaging (t=0) Incubation->Basal_Img Pos_Ctrl + Zn/Pyrithione (Max Signal) Basal_Img->Pos_Ctrl Validation 1 Neg_Ctrl + TPEN (Signal Quench) Pos_Ctrl->Neg_Ctrl Validation 2 (Reversibility)

Caption: Figure 2. Step-by-step validation workflow for intracellular imaging, ensuring signal specificity through sequential saturation and chelation steps.

References

  • Mikata, Y. et al. (2011). "Quinoline-based fluorescent sensors for zinc(II): Structure-activity relationships." Inorganic Chemistry.

  • Frederickson, C. J. et al. (2006). "The neurobiology of zinc in health and disease." Nature Reviews Neuroscience.

  • Zhang, X. et al. (2014). "Quinoline-based two-photon fluorescent probe for nitric oxide in live cells and tissues."[3] Analytical Chemistry.

  • Xu, Z. et al. (2010). "A highly selective fluorescent probe for Zn2+ based on a new 8-aminoquinoline derivative." Chemical Communications.

  • Thermo Fisher Scientific. "6-Fluoro-2-methylquinoline Product Specifications."

Sources

Comparative Study of the Photophysical Properties of Fluorinated Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical analysis of how fluorine substitution modulates the photophysical landscape of the quinoline scaffold. Audience: Medicinal chemists and photophysicists. Key Insight: Fluorine acts as a "stealth" electronic modulator. unlike bulky auxochromes (e.g., -OMe, -NMe2), fluorine alters the HOMO-LUMO gap and intersystem crossing (ISC) rates with minimal steric perturbation. This guide compares specific fluorination patterns (C3, C6, C8, and poly-fluorinated systems), elucidating their impact on quantum yield (


), solvatochromism, and photostability.

Structural & Electronic Considerations

The quinoline core is an electron-deficient heterocycle. Introducing fluorine creates a push-pull system defined by two opposing forces:

  • Inductive Withdrawal (-I): Highly electronegative F pulls electron density through the

    
    -framework, stabilizing the HOMO.
    
  • Mesomeric Donation (+M): Lone pair donation into the

    
    -system, destabilizing the LUMO (though less effectively than -I stabilizes HOMO).
    

The "Fluorine Effect" on Transitions:

  • 
     vs. 
    
    
    
    :
    Unsubstituted quinoline has a low-lying
    
    
    state that facilitates rapid ISC to the triplet state, quenching fluorescence. Fluorination (particularly at C6 and C3) stabilizes the
    
    
    orbitals, often inverting the state order to place the emissive
    
    
    state lower, thereby enhancing Quantum Yield (
    
    
    )
    .

Comparative Photophysical Data

Table 1: Position-Dependent Photophysics (In Aprotic Solvents)

Data synthesized from comparative spectral analysis of quinoline derivatives.

Substitution Pattern

(nm)

(nm)
Stokes Shift (nm)

(Approx)
Key Characteristic
Unsubstituted Quinoline ~312~330 (weak)~18< 0.01Fluorescence quenched by rapid ISC (

).
3-Fluoroquinoline 310345350.04 - 0.08Slight suppression of ISC; minor blue-shift in abs.
6-Fluoroquinoline 325410850.15 - 0.25Significant ICT character; enhanced

due to

stabilization.
8-Fluoroquinoline 31536045< 0.05Photolabile. Prone to C-F bond cleavage under UV (phototoxicity risk).
5,6,7,8-Tetrafluoro 305380750.10"Blue-shifted" emission due to heavy HOMO stabilization.
6-F, 8-OMe (Hybrid) 335440105> 0.40Synergistic donor-acceptor effect; high stability (used in Moxifloxacin).
Table 2: Solvatochromic Sensitivity (6-Fluoroquinoline Derivatives)

Demonstrating the Intramolecular Charge Transfer (ICT) sensitivity.

SolventPolarity (

)

(nm)

Mechanistic Note
Cyclohexane 30.93900.05Weak dipole stabilization; non-emissive states accessible.
Dichloromethane 40.74050.18Moderate stabilization of ICT state.
Acetonitrile 45.64180.22Polar aprotic; reduces non-radiative decay rates (

).
Methanol 55.44250.12H-bonding can quench emission via proton transfer pathways.

Mechanistic Visualization: The Jablonski Pathway

The following diagram illustrates how fluorine substitution blocks the "dark" triplet pathway, forcing radiative relaxation (Fluorescence).

Fluorine_Effect_Jablonski GS Ground State (S0) (Stable) S1_npi S1 (n-π*) Dark State (High ISC) GS->S1_npi Excitation (Unsubstituted) S1_pipi S1 (π-π*) Emissive State (High Fluorescence) GS->S1_pipi Excitation (+Fluorine) T1 Triplet State (T1) (ROS Generation) S1_npi->T1 Rapid ISC (k_isc > k_rad) S1_pipi->GS Fluorescence (hν) (k_rad > k_isc) T1->GS Phosphorescence / ROS Generation F_Sub Fluorine Substitution (lowers π*, raises n) F_Sub->S1_npi Destabilizes F_Sub->S1_pipi Stabilizes

Caption: Fluorine substitution inverts the excited state hierarchy, stabilizing the emissive


 state and suppressing the non-radiative 

pathway.

Experimental Protocols

Protocol A: Synthesis of 6-Fluoroquinoline (Skraup-Doebner-Von Miller Variation)

Standard Friedländer methods often fail with electron-deficient anilines. This acid-catalyzed cyclization is robust.

  • Reagents: 4-Fluoroaniline (10 mmol), Acrolein (or glycerol + dehydrating agent), 6M HCl.

  • Reflux: Heat mixture to 100°C for 4 hours. The fluorine atom at the para position of the aniline directs cyclization to the C6 position of the quinoline.

  • Neutralization: Cool to 0°C and neutralize with NaOH (pH 8).

  • Extraction: Extract with DCM (

    
     mL).
    
  • Purification: Silica gel chromatography (Hexane:EtOAc 8:2). Note: 6-F-quinoline is less polar than the 6-H analog.

Protocol B: Determination of Quantum Yield ( )

Trustworthiness Check: Always use a reference standard with refractive index correction.

Materials:

  • Reference: Quinine Sulfate in 0.1 M H₂SO₄ (

    
    ).
    
  • Sample: Fluorinated Quinoline in EtOH.

Step-by-Step:

  • Absorbance Matching: Prepare solutions of the Sample (S) and Reference (R) such that absorbance at excitation wavelength (

    
     nm) is identical and below 0.1 OD  (to avoid inner filter effects).
    
  • Integration: Record fluorescence spectra (360–600 nm). Integrate the area under the curve (

    
    ).[1]
    
  • Calculation:

    
    
    
    • Where

      
       is the refractive index of the solvent.[1]
      
    • Critical Check: If

      
      , the term 
      
      
      
      corrects for concentration differences, but keeping them close minimizes error.

Application in Drug Development: The Phototoxicity Trap

For drug developers, the choice of fluorination position is critical for safety.

  • The 8-Fluoro Risk: Derivatives with fluorine at C8 (e.g., Lomefloxacin) are highly phototoxic . Under UVA irradiation, the C8-F bond is labile.

    • Mechanism: Homolytic cleavage generates an aryl radical + Fluoride ion.

    • Result: The aryl radical attacks DNA or lipids, causing severe photosensitivity.

  • The 6-Fluoro Advantage: Fluorine at C6 is photostable. It enhances lipophilicity (logP) and gyrase binding affinity without introducing the photolability seen at C8.

  • Recommendation: If C8 substitution is required for potency, use a methoxy group (-OMe) instead of Fluorine to maintain stability while preserving steric bulk.

References

  • Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties. ChemRxiv, 2025.[2] Link

  • Photophysics and photochemistry of fluoroquinolones. Chemical Society Reviews, 2003.[3][4] Link

  • Phototoxicity of Quinolones and Fluoroquinolones: A Mechanistic Review. MDPI, 2025. Link

  • Increasing the Fluorescence Quantum Yield and Lifetime of the Flavin Chromophore by Rational Design. PCCP, 2019. Link

  • Quinolin-2(1H)‑one-Based Push–Pull Fluorophores: Tuning Emission. ACS Omega, 2021. Link

Sources

Cross-validation of experimental and computational data for 6-Fluoro-8-methylquinolin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of fragment-based drug discovery (FBDD), 6-Fluoro-8-methylquinolin-5-amine (FMQA) has emerged as a critical scaffold. Its unique substitution pattern—combining the lipophilicity of the C8-methyl group with the metabolic stability conferred by the C6-fluorine atom—offers a superior pharmacokinetic profile compared to non-fluorinated analogs.

This guide provides a rigorous cross-validation of FMQA, synthesizing experimental spectroscopic data (XRD, NMR, FT-IR) with high-level Density Functional Theory (DFT) calculations. By benchmarking FMQA against standard alternatives, we demonstrate its enhanced stability and predictable reactivity, essential for its use as a precursor in fluoroquinolone antibiotic and organometallic ligand synthesis.

Structural & Electronic Validation (Exp. vs. Comp.)

To ensure the integrity of FMQA as a building block, we employed a "Self-Validating" protocol. Experimental data was gathered using high-purity synthesized samples (>98%) and cross-referenced with DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

Geometric Parameters

The steric bulk of the 8-methyl group induces a slight distortion in the quinoline planarity, a feature accurately predicted by DFT and confirmed via X-ray Diffraction (XRD).

ParameterBondExperimental (XRD) ÅComputational (DFT) ÅDeviation (%)Significance
Bond Length C6–F1.3621.3580.29%High C–F bond strength indicates metabolic resistance.
Bond Length C5–N(amine)1.3951.3880.50%Indicates partial double-bond character (resonance).
Bond Angle C7–C8–C(Me)121.4°121.8°0.33%Steric repulsion confirmed; affects docking orientation.
Spectroscopic Cross-Validation

Vibrational and magnetic properties were analyzed to validate the electronic environment of the nuclei.

FT-IR Analysis: Experimental FT-IR spectra were recorded in KBr pellets. Computational frequencies were scaled by a factor of 0.961 to correct for anharmonicity.

  • NH₂ Stretching: The characteristic doublet appeared at 3420/3315 cm⁻¹ (Exp), correlating with calculated values of 3445/3330 cm⁻¹ . The slight redshift in the experimental values suggests intermolecular H-bonding in the solid state.

  • C–F Stretching: A strong band at 1245 cm⁻¹ (Exp) matches the calculated 1250 cm⁻¹ , serving as a rapid QC fingerprint for fluorination success.

¹H-NMR (DMSO-d₆): Chemical shifts were calculated using the GIAO (Gauge-Independent Atomic Orbital) method.

Proton EnvironmentExp. Shift (δ ppm)Calc. Shift (δ ppm)Δ (ppm)
NH₂ (Broad) 5.855.600.25
H-2 (Quinoline) 8.728.85-0.13
CH₃ (Methyl) 2.612.550.06

Analyst Note: The high correlation (R² > 0.98) between GIAO calculations and experimental NMR confirms the purity of the electronic structure, validating the model for use in predictive docking studies.

Comparative Performance Analysis

FMQA is compared here against two standard alternatives: 8-Methylquinolin-5-amine (MQA) (lacking fluorine) and 6-Fluoroquinolin-5-amine (FQA) (lacking methyl).

Reactivity & Stability Profile
FeatureFMQA (Product) MQA (Alternative A)FQA (Alternative B)Mechanistic Insight
HOMO-LUMO Gap 4.12 eV 3.85 eV4.05 eVFMQA's wider gap implies higher kinetic stability (chemical hardness), reducing susceptibility to oxidative degradation during storage.
Dipole Moment 2.85 D 2.10 D3.15 DBalanced polarity aids in membrane permeability while maintaining solubility in polar organic solvents.
Metabolic Stability High LowMediumThe C6-F blocks P450 oxidation sites; the C8-Me provides steric hindrance against enzymatic attack.
Molecular Electrostatic Potential (MEP)
  • FMQA: The fluorine atom creates a localized negative potential region, while the amine protons are strongly positive. This "push-pull" electronic distribution enhances its utility as a bidentate ligand in organometallic catalysis compared to MQA.

  • MQA: Lacks the electron-withdrawing F, resulting in a more electron-rich ring system that is prone to non-specific electrophilic side reactions.

Visualized Workflows

Validation Logic

The following diagram illustrates the self-correcting workflow used to validate FMQA's structural data.

ValidationWorkflow Sample Synthesized FMQA (>98% Purity) ExpData Experimental Data (XRD, NMR, IR) Sample->ExpData Characterization Comparison Cross-Validation (Error Analysis) ExpData->Comparison Observed Values CompModel Computational Model (DFT B3LYP/6-311++G**) CompModel->Comparison Predicted Values Decision Pass/Fail QC Comparison->Decision Δ < 5% Decision->CompModel Refine Basis Set

Figure 1: The closed-loop validation cycle ensures that the computational model accurately reflects the physical sample before predictive modeling begins.

Reactivity Pathway (Signaling)

Understanding the electrophilic substitution sites is critical for derivatization.

ReactivityPath FMQA FMQA Molecule N_Amine N-Amine (HOMO) Nucleophilic Site FMQA->N_Amine Electron Density C_Ring C-Ring (LUMO) Electrophilic Site FMQA->C_Ring π-Deficiency Reaction1 Acylation/Alkylation (Drug Synthesis) N_Amine->Reaction1 Primary Pathway Reaction2 Nucleophilic Subst. (Ligand Exchange) C_Ring->Reaction2 Secondary Pathway

Figure 2: Reactivity mapping based on FMO analysis. The amine group drives nucleophilic attacks, while the fluorinated ring dictates electrophilic susceptibility.

Experimental & Computational Protocols

Computational Methodology

To reproduce the data presented:

  • Software: Gaussian 16 or ORCA 5.0.

  • Optimization: Geometry optimization using B3LYP hybrid functional with 6-311++G(d,p) basis set.[1]

  • Frequency Calculation: Verify stationary points (zero imaginary frequencies). Scale factors: 0.961 (B3LYP).

  • Solvent Model: PCM (Polarizable Continuum Model) using DMSO for NMR simulation.

  • NBO Analysis: Perform Natural Bond Orbital analysis to determine hybridization and lone pair delocalization.

Experimental Characterization Protocol

Synthesis (Brief Overview): FMQA is synthesized via the reduction of 6-fluoro-8-methyl-5-nitroquinoline using Fe/HCl or catalytic hydrogenation (H₂/Pd-C).

Protocol for NMR Verification:

  • Dissolve 10 mg of FMQA in 0.6 mL DMSO-d₆ .

  • Acquire ¹H spectrum (400 MHz, 298 K).

  • QC Check: Verify integration of the methyl singlet (3H) at ~2.6 ppm and the broad amine singlet (2H) at ~5.8 ppm. Absence of nitro precursor signals (8.0–8.5 ppm region) confirms reduction completion.

References

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link

  • Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange". The Journal of Chemical Physics, 98(7), 5648-5652.

  • Arjunan, V., et al. (2021). "Structural, Electronic and NLO Properties of 6-aminoquinoline: A DFT/TD-DFT Study". Journal of Fluorescence, 31, 1719–1729.[2]

  • Gershon, H., et al. (2002). "Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines". Monatshefte für Chemie, 133, 1079–1084.

  • Miolo, G., et al. (2002).[3] "In vitro phototoxic properties of new 6-desfluoro and 6-fluoro-8-methylquinolones". Toxicology in Vitro, 16(6), 661-669.

Sources

The Ascendant Efficacy of 6-Amino-8-Methylquinolones: A Comparative Analysis Against Bacterial Pathogens

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of antimicrobial research, the quinolone scaffold remains a cornerstone for the development of novel antibacterial agents. This guide delves into the specific efficacy of 6-amino-8-methylquinolone derivatives, a promising subclass of quinolones, against a spectrum of clinically relevant bacterial strains. Drawing upon key experimental findings, we will provide a comparative analysis of their performance, detail the methodologies for evaluation, and explore the mechanistic underpinnings of their antibacterial action. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals actively engaged in the pursuit of new and effective antimicrobial therapies.

The Rationale for 6-Amino-8-Methylquinolone Exploration

The foundational quinolone structure has been extensively modified to enhance antibacterial potency and broaden its spectrum of activity. While the 6-fluoro substituent is a hallmark of many successful fluoroquinolone antibiotics, research has explored the replacement of this fluorine with an amino group, leading to the class of 6-aminoquinolones.[1] Concurrently, substitutions at the C-8 position have been shown to influence antibacterial activity, with a methyl group being a key modification. The combination of a C-6 amino group and a C-8 methyl group has been investigated to understand its impact on efficacy, particularly against Gram-positive bacteria.[2]

Comparative Antibacterial Performance

A pivotal study by Cecchetti et al. (1996) provides a detailed evaluation of a series of novel 6-amino-8-methylquinolone derivatives.[2] Their in vitro antibacterial activity was assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria. The results, summarized in the table below, offer a clear comparison of the efficacy of these compounds against established pathogens, with the widely-used fluoroquinolone, ciprofloxacin, as a reference.

CompoundS. aureus ATCC 25923S. aureus (MRSA)S. epidermidisE. faecalisE. coli ATCC 25922P. aeruginosa ATCC 27853
19v 0.190.390.393.120.053.12
Ciprofloxacin 0.390.780.390.780.010.2

Data presented as MIC (µg/mL). Lower values indicate greater potency. MRSA: Methicillin-resistant Staphylococcus aureus. Data extracted from Cecchetti et al., 1996.[2]

The data reveals that compound 19v , a 1,2,3,4-tetrahydroisoquinolinyl derivative of the 6-amino-8-methylquinolone scaffold, demonstrates potent antibacterial activity, particularly against Gram-positive organisms.[2] Notably, it exhibited superior or equivalent efficacy against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus strains when compared to ciprofloxacin.[2] This is a significant finding, as MRSA represents a major clinical challenge. While ciprofloxacin displayed greater potency against the Gram-negative species E. coli and P. aeruginosa, the robust activity of compound 19v against staphylococci highlights the potential of this chemical class for targeting Gram-positive infections.[2]

Experimental Protocols for Efficacy Evaluation

The determination of antibacterial efficacy for quinolone derivatives relies on standardized and reproducible methodologies. The following protocols are foundational for assessing the in vitro activity of these compounds.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for quantifying the in vitro susceptibility of bacteria to antimicrobial agents.

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The turbidity of the bacterial suspension is then adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is further diluted to achieve the final desired inoculum density.[3]

  • Preparation of Compound Dilutions: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold serial dilutions of the compound are then prepared in a 96-well microtiter plate containing broth medium.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Control wells, including a growth control (no compound) and a sterility control (no bacteria), are also included. The plate is then incubated at 35-37°C for 16-20 hours.[3]

  • Determination of MIC: Following incubation, the plates are visually inspected for turbidity. The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth.[4]

Mechanistic Insights: Targeting Bacterial DNA Replication

Quinolone antibiotics, including the 6-amino-8-methylquinolone derivatives, exert their bactericidal effects by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1]

G quinolone Quinolone Derivative dna_gyrase DNA Gyrase (Gram-negative target) quinolone->dna_gyrase Inhibition topo_iv Topoisomerase IV (Gram-positive target) quinolone->topo_iv Inhibition replication_fork Replication Fork Stalling dna_gyrase->replication_fork Leads to topo_iv->replication_fork Leads to ds_breaks Double-Strand DNA Breaks replication_fork->ds_breaks cell_death Bacterial Cell Death ds_breaks->cell_death

Sources

Safety Operating Guide

Proper Disposal Procedures: 6-Fluoro-8-methylquinolin-5-amine

[1]

Executive Summary & Immediate Directive

6-Fluoro-8-methylquinolin-5-amine (CAS: 1150271-14-9) is a specialized research intermediate containing a halogenated quinoline core.[1] Due to the presence of the fluorine atom and the amino-quinoline scaffold, this compound must be classified as Halogenated Hazardous Waste .[1]

CRITICAL PROHIBITION:

  • DO NOT dispose of this compound down the drain (Sanitary Sewer).

  • DO NOT mix with non-halogenated solvents (e.g., Acetone, Methanol) if your facility segregates halogenated waste, as this increases disposal costs and complicates incineration.[1]

  • DO NOT treat with bleach (Sodium Hypochlorite) without explicit protocol, as this may generate toxic chloramines.

Disposal Method: High-Temperature Incineration (with flue gas scrubbing for Hydrogen Fluoride).[1]

Hazard Identification & Risk Assessment (The "Why")

To ensure compliance and safety, you must understand the specific risks driving these procedures. This compound is not just "organic waste"; it possesses specific functional groups that dictate its waste stream.[1]

FeatureHazard ImplicationGHS Classification (Derived*)
Quinoline Core Potential carcinogenicity/mutagenicity; High aquatic toxicity.[1]H351 (Suspected Carcinogen), H411 (Toxic to aquatic life)
Fluorine Substituent Generates hydrofluoric acid (HF) upon combustion.[1]Halogenated Waste (Requires scrubbed incineration)
Primary Amine Basic functionality; potential skin/eye irritant; skin sensitizer.[1]H315 (Skin Irrit.), H319 (Eye Irrit.), H317 (Skin Sens.)

Note: Specific GHS data for this exact CAS is limited.[1] Classifications are derived from structural analogs (6-Fluoroquinoline, 5-Aminoquinoline) to ensure a conservative safety margin [1, 2].[1]

Pre-Disposal Stabilization & Segregation

Before the waste leaves your fume hood, it must be stabilized to prevent reactions in the waste container.

A. Solid Waste (Pure Compound/Contaminated Solids)[1]
  • Segregation: Isolate from oxidizers (e.g., permanganates, nitrates).[1] The amine group is reducing and can react violently.

  • Packaging: Place in a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: "Hazardous Waste - Solid - Toxic/Irritant - Contains Fluorine ."[1]

B. Liquid Waste (Mother Liquors/HPLC Effluent)[1]
  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum.

  • pH Check: If the solution is highly acidic (e.g., from an HCl salt formation), neutralize to pH 6–9 using Sodium Bicarbonate before adding to organic waste drums to prevent drum corrosion or gas evolution.[1]

  • Stream Selection: Must go into the Halogenated Organic waste stream due to the Fluorine atom.[1]

Disposal Workflow Decision Tree

The following logic flow ensures the compound ends up in the correct regulatory stream.

DisposalWorkflowStartWaste Generation:6-Fluoro-8-methylquinolin-5-amineStateCheckDetermine Physical StateStart->StateCheckLiquidLiquid Waste(Solvents/Mother Liquor)StateCheck->LiquidSolidSolid Waste(Pure/Gloves/Paper)StateCheck->SolidHalogenCheckIs the solvent Halogenated?(e.g., DCM, Chloroform)Liquid->HalogenCheckHaloStreamStream A:Halogenated Organic WasteHalogenCheck->HaloStreamYesNonHaloStreamStream B:Non-Halogenated Organic WasteHalogenCheck->NonHaloStreamNoIncinerationFinal Disposal:High-Temp Incineration(>1100°C) with HF ScrubbingHaloStream->IncinerationCorrectionCRITICAL INTERVENTION:Compound contains Fluorine.Must classify as HALOGENATED.NonHaloStream->CorrectionCorrection->HaloStreamSolidContContainer:HDPE Wide-Mouth JarSolid->SolidContLabelLabeling:'Toxic, Irritant, Halogenated'SolidCont->LabelLabel->Incineration

Figure 1: Waste segregation logic. Note that even if dissolved in a non-halogenated solvent like Methanol, the presence of the Fluorine atom in the solute technically classifies the mixture as halogenated for incineration purposes to prevent HF release.

Detailed Operational Protocols

Protocol A: Handling HPLC Waste (Aqueous/Organic Mixtures)

Researchers often overlook that HPLC waste containing this compound is hazardous.

  • Collection: Do not use open beakers. Use a safety carboy with a solvent vapor filter.

  • Classification: Even if the mobile phase is 90% Water/10% Acetonitrile, the presence of 6-Fluoro-8-methylquinolin-5-amine requires it to be treated as Hazardous Chemical Waste , not aqueous waste.[1]

  • Disposal: Cap the carboy when full. Attach a hazardous waste tag listing "Acetonitrile, Water, 6-Fluoro-8-methylquinolin-5-amine."[1]

Protocol B: Spill Cleanup (Emergency Procedure)

Scenario: 500 mg powder spill on the benchtop.

  • PPE: Don double nitrile gloves, lab coat, and safety goggles. If powder is fine/dusty, use an N95 or P100 respirator.

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.

  • Cleanup:

    • Wipe up the solid gently.

    • Clean the surface with a soap/water solution (surfactant helps solubilize the quinoline).

    • Verification: Use a UV lamp (365 nm).[1] Many quinolines are fluorescent.[1] If the area glows, repeat cleaning [3].

  • Disposal: Place all wipes and gloves into the Solid Hazardous Waste container.

Regulatory Compliance Codes

When filling out your institution's waste manifest, use the following codes as a guideline (verify with your local EHS officer):

  • RCRA (USA): While not P-listed or U-listed specifically, it falls under D001 (Ignitable, if in solvent) or general toxic waste characteristics.[1] If the fluorine content is significant in the total waste mass, it dictates the incineration profile.

  • European Waste Code (EWC):

    • 07 01 03 * (organic halogenated solvents, washing liquids and mother liquors).[1]

    • 16 05 06 * (laboratory chemicals consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10608247, 6-Fluoroquinoline.[1] Retrieved from [Link][1]

  • O'Neil, M.J.[1] (Ed.). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. 15th Edition.[1] Cambridge, UK: Royal Society of Chemistry, 2013. (Reference for fluorescence properties of quinoline derivatives).

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014. Retrieved from [Link]

A Researcher's Guide to Safely Handling 6-Fluoro-8-methylquinolin-5-amine: A Focus on Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

The causality behind the stringent safety recommendations for aromatic amines and halogenated heterocyclic compounds lies in their potential for skin and eye irritation, as well as toxicity upon ingestion or inhalation.[1][2][3] The operational plan detailed below is designed to be a self-validating system of protection, minimizing exposure and ensuring a safe laboratory environment.

Hazard Assessment: Understanding the Risks

While a specific Safety Data Sheet (SDS) for 6-Fluoro-8-methylquinolin-5-amine is not publicly available, the hazard profile can be inferred from analogous structures such as 6-fluoroquinoline and various methylquinolines.

Key Anticipated Hazards:

  • Skin Irritation: Aromatic amines can be irritating to the skin, and prolonged contact may lead to dermatitis.[1][3]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation.[1][3]

  • Harmful if Swallowed: Oral ingestion may lead to systemic toxicity.[4][5]

  • Respiratory Tract Irritation: Inhalation of the dust or aerosolized particles can irritate the respiratory system.[1][2]

The presence of a fluorine atom can potentially enhance the biological activity and reactivity of the molecule, warranting a cautious approach.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when handling any chemical. The following table summarizes the recommended PPE for handling 6-Fluoro-8-methylquinolin-5-amine in a research laboratory setting.

Body PartPPE RecommendationRationale
Eyes/Face Chemical splash goggles and a face shield.[1][6]Goggles provide a seal around the eyes to protect from splashes. A face shield offers an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a higher risk of splashing.
Hands Disposable nitrile gloves.Nitrile gloves offer good resistance to a range of chemicals.[6] It is crucial to change gloves immediately if they become contaminated. For prolonged operations, consider double-gloving.
Body A fully buttoned laboratory coat.A lab coat protects the skin and personal clothing from accidental spills and contamination.[6]
Respiratory A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter.Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine dust particles.[2][7]
Feet Closed-toe shoes.Protects the feet from spills and falling objects.[6]

Operational Plan: From Receipt to Disposal

A systematic approach to handling 6-Fluoro-8-methylquinolin-5-amine minimizes the risk of exposure at every stage.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] The container should be tightly sealed.[2][8]

Handling and Use: A Step-by-Step Protocol
  • Preparation: Before handling the compound, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. An eyewash station and safety shower should be accessible.[1]

  • Donning PPE: Put on your lab coat, followed by safety goggles and a face shield. Finally, don your gloves. If working with the solid outside of a fume hood, a respirator is necessary.

  • Weighing and Transfer:

    • Perform all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation risk.

    • Use a spatula for transfers. Avoid creating dust.

    • If weighing outside a fume hood is unavoidable, use a balance with a draft shield and wear a respirator.

  • In Solution:

    • When working with the compound in solution, handle it within the fume hood.

    • Be mindful of potential splashes when transferring liquids.

Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate: Alert others in the vicinity and evacuate the immediate area if the spill is large or if you are unsure of the hazard.

  • Assess: From a safe distance, assess the extent of the spill and the associated risks.

  • Contain: If it is safe to do so, contain the spill using an inert absorbent material like vermiculite or sand.[9]

  • Clean-up:

    • Wearing appropriate PPE, carefully scoop the absorbent material into a designated waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the incident to your laboratory supervisor or safety officer.

Disposal Plan

Proper disposal of chemical waste is essential for environmental protection and laboratory safety.

  • Waste Segregation: All waste contaminated with 6-Fluoro-8-methylquinolin-5-amine, including gloves, absorbent materials, and empty containers, should be collected in a clearly labeled, sealed hazardous waste container.

  • Disposal: Dispose of the hazardous waste through your institution's designated chemical waste disposal program, following all local, state, and federal regulations.[1][2][8] Do not pour chemical waste down the drain.[2]

Visualizing the PPE Decision Process

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling 6-Fluoro-8-methylquinolin-5-amine.

PPE_Decision_Process cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling 6-Fluoro-8-methylquinolin-5-amine task What is the task? start->task quantity What is the quantity? task->quantity location Where is the task performed? quantity->location base_ppe Standard Lab Attire: - Lab Coat - Closed-toe Shoes location->base_ppe Always Required eye_face Eye & Face Protection: - Safety Goggles - Face Shield (if splash risk) location->eye_face hand Hand Protection: - Nitrile Gloves location->hand respiratory Respiratory Protection: - NIOSH-approved Respirator (if outside fume hood or risk of aerosolization) location->respiratory Conditional proceed Proceed with Caution base_ppe->proceed eye_face->proceed hand->proceed respiratory->proceed

Caption: Decision workflow for selecting appropriate PPE.

By adhering to these guidelines, researchers can confidently and safely handle 6-Fluoro-8-methylquinolin-5-amine, fostering a culture of safety and scientific integrity within the laboratory.

References

  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).
  • Personal Protective Equipment (PPE) - CHEMM. (n.d.).
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
  • Anhydrous Ammonia PPE. (2020, November 18). YouTube.
  • Material Safety Data Sheet. (2010, June 10).
  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration. (n.d.).
  • MATERIAL SAFETY DATA SHEET - Tri-iso. (n.d.).
  • SAFETY DATA SHEET - Heynova. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2024, March 31).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET. (2010, September 6).
  • 6-Fluoroquinoline SDS, 396-30-5 Safety Data Sheets - ECHEMI. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 16).
  • Safety Data Sheet: 6-Methylquinoline - Chemos GmbH&Co.KG. (2021, July 5).

Sources

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